Dihydro-beta-erythroidine
Description
Dihydro analog of beta-erythroidine, which is isolated from the seeds and other plant parts of Erythrina sp. Leguminosae. It is an alkaloid with curarimimetic properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
23255-54-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |
InChI |
InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |
InChI Key |
ALSKYCOJJPXPFS-BBRMVZONSA-N |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Synonyms |
eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dihydro-β-erythroidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-β-erythroidine (DHβE), a tetracyclic alkaloid derived from the seeds of Erythrina species, has garnered significant scientific interest due to its potent and selective antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of DHβE. It details the historical context of its discovery, comprehensive experimental protocols for its extraction and purification, and a summary of its pharmacological properties. Furthermore, this guide presents key quantitative data in a structured format and visualizes the experimental workflow and the compound's mechanism of action through detailed diagrams, serving as a valuable resource for researchers in pharmacology and drug development.
Introduction
The quest for novel therapeutic agents has often led scientists to explore the rich chemical diversity of the natural world. Among the myriad of natural products, alkaloids have historically been a prominent source of pharmacologically active compounds. The Erythrina genus of plants, widely distributed in tropical and subtropical regions, is a particularly rich source of a class of tetracyclic spiroamine alkaloids known as the Erythrina alkaloids.[1] Early research into extracts from these plants revealed curare-like neuromuscular blocking activities, sparking further investigation into their constituent compounds.
One of the most significant alkaloids isolated from Erythrina species is dihydro-β-erythroidine (DHβE). It is a dihydro derivative of β-erythroidine and has been identified as a potent competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[2][3] This property has made DHβE an invaluable pharmacological tool for studying the role of nAChRs in various physiological and pathological processes. Moreover, its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction and depression, continues to be an active area of research.
This technical guide aims to provide a comprehensive resource on the discovery and isolation of dihydro-β-erythroidine. It will cover the historical context of its discovery, detail the experimental protocols for its extraction and purification from natural sources, present its key pharmacological data, and illustrate its mechanism of action and the experimental workflow for its isolation.
Discovery and Historical Context
The investigation of Erythrina alkaloids dates back to the early 20th century, with pioneering work by scientists such as Karl Folkers.[1] His research in the 1930s on extracts from Erythrina plants laid the groundwork for understanding their curare-like effects.[1] These early studies were instrumental in guiding the subsequent isolation and characterization of numerous alkaloids from this genus.
Dihydro-β-erythroidine is a naturally occurring compound found in the seeds of various Erythrina species.[4] It is structurally a dihydro analog of β-erythroidine, another prominent alkaloid from the same source. The "dihydro-" prefix indicates the reduction of one of the double bonds present in the parent molecule, β-erythroidine.
Physicochemical Properties
A summary of the key physicochemical properties of dihydro-β-erythroidine is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹﹐¹³.0²﹐⁷]heptadeca-2(7),13-dien-4-one |
| CAS Number | 23255-54-1 |
| Appearance | Solid |
| Solubility | Soluble in water (as hydrobromide salt) and DMSO. |
| Structure | A tetracyclic spiroamine alkaloid with a lactone ring. |
Experimental Protocols: Isolation and Purification
The isolation of dihydro-β-erythroidine from its natural source, primarily the seeds of Erythrina species, typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a generalized experimental protocol based on established acid-base extraction and chromatographic techniques for Erythrina alkaloids.[5]
Materials and Reagents
-
Dried and powdered seeds of Erythrina sp.
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) or Acetic acid (2%)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., mixtures of chloroform, methanol, ethyl acetate, hexane)
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Extraction of Crude Alkaloids
-
Maceration: The powdered seeds of Erythrina sp. are macerated with methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.[6]
-
Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Extraction
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is then washed with a nonpolar organic solvent, such as n-hexane or ethyl acetate, in a separatory funnel. This step removes non-alkaloidal, lipophilic impurities, which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.[5]
-
Basification: The pH of the aqueous layer is carefully adjusted to a basic range (pH 8-9) by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide.[5] This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform. The alkaloid free bases will partition into the organic layer.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.
Chromatographic Purification
-
Silica Gel Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.[5] The column is typically eluted with a gradient of solvents of increasing polarity, for example, starting with chloroform and gradually adding methanol.[5]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing dihydro-β-erythroidine. Fractions with similar TLC profiles are combined.
-
Further Purification (Optional): If necessary, the combined fractions can be subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain highly pure dihydro-β-erythroidine.
Characterization
The structure and purity of the isolated dihydro-β-erythroidine are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the connectivity of atoms.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Quantitative Pharmacological Data
Dihydro-β-erythroidine is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors. Its inhibitory activity has been quantified against various nAChR subtypes, and the data is summarized in the table below.
| nAChR Subtype | IC₅₀ (μM) | Assay Type | Reference(s) |
| α4β2 | 0.11 - 0.37 | Electrophysiology, Radioligand Binding | [7][8][9] |
| α4β4 | 0.19 | Radioligand Binding | [8][9] |
| α3β2 | 0.41 | Electrophysiology | [8] |
| α3β4 | Low affinity | Electrophysiology | [1] |
| α7 | Low affinity | Electrophysiology | [6] |
Mandatory Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of dihydro-β-erythroidine.
Signaling Pathway: Mechanism of Action
Caption: Antagonistic action of DHβE at the nAChR.
Conclusion
Dihydro-β-erythroidine stands out as a significant member of the Erythrina alkaloid family, primarily due to its potent and selective antagonism of neuronal nicotinic acetylcholine receptors. Its discovery and subsequent characterization have provided the scientific community with a valuable tool for probing the complexities of cholinergic neurotransmission. The methodologies for its isolation from natural sources, centered around classic acid-base extraction and chromatographic techniques, are well-established and robust.
The quantitative pharmacological data clearly demonstrates its preference for the α4β2 nAChR subtype, highlighting its potential for the development of targeted therapeutics. The visualization of its mechanism of action underscores its role as a competitive antagonist that prevents ion influx and subsequent neuronal signaling.
This technical guide has consolidated the key information regarding the discovery and isolation of dihydro-β-erythroidine, offering a comprehensive resource for researchers. Further investigations into the structure-activity relationships of DHβE and its analogs, as well as continued exploration of its therapeutic potential, will undoubtedly contribute to advancements in neuroscience and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Source and Extraction of Dihydro-β-erythroidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a tetracyclic spiroamine alkaloid renowned for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2] This property has made it a valuable pharmacological tool in neuroscientific research and a lead compound in the development of novel therapeutics for conditions such as depression and nicotine (B1678760) addiction.[2][3] This technical guide provides an in-depth overview of the natural sources of dihydro-β-erythroidine and the methodologies for its extraction and purification, presenting quantitative data and detailed experimental protocols for the scientific community.
Natural Source
The primary natural sources of dihydro-β-erythroidine are plants belonging to the genus Erythrina, a member of the Fabaceae family.[4][5] This genus comprises over 100 species, which are predominantly found in tropical and subtropical regions.[6] Various parts of the Erythrina plants, including the seeds, flowers, leaves, and bark, are known to contain a variety of Erythrina alkaloids, including dihydro-β-erythroidine.[5][7][8][9] Notably, the seeds of Erythrina americana have been historically significant in the isolation of this compound.[1][10]
Extraction and Purification of Dihydro-β-erythroidine
The extraction of dihydro-β-erythroidine from Erythrina species follows a general workflow for alkaloid isolation, which typically involves solvent extraction, acid-base partitioning to separate alkaloids from other plant metabolites, and subsequent chromatographic purification.
Quantitative Data on Extraction Yields
The yield of crude alkaloids from Erythrina species can vary depending on the plant part used and the specific extraction methodology. The following table summarizes quantitative data from published studies on the extraction of crude alkaloids from different Erythrina species.
| Erythrina Species | Plant Part | Starting Material (kg) | Extraction Method | Solvent System | Crude Alkaloid Yield (g) | Yield (%) | Reference |
| E. variegata | Flowers | 10.0 | Maceration followed by Acid-Base Partitioning | 90% MeOH | 110 | 1.1 | [4] |
| E. crista-galli | Flowers | 11.0 | Maceration followed by Acid-Base Partitioning | 90% MeOH | 90 | 0.82 | [4] |
| E. indica | Leaves | Not Specified | Maceration | Aqueous | - | 14.26 (extractive yield) | [4] |
Experimental Protocol: Extraction and Purification
This protocol provides a detailed methodology for the isolation and purification of dihydro-β-erythroidine from Erythrina plant material, based on established methods for Erythrina alkaloids.[4][11]
1. Plant Material Preparation:
- Air-dry the plant material (e.g., seeds, flowers, or leaves of an Erythrina species).
- Grind the dried material into a fine powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
- Macerate the powdered plant material in 90% methanol (B129727) (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v).[4]
- Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.
- Repeat the extraction process three times to ensure the exhaustive extraction of alkaloids.[4]
- Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.[4]
3. Acid-Base Partitioning:
- Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[4][11]
- Perform a liquid-liquid extraction by partitioning the acidic solution twice with an equal volume of ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds. The alkaloids will remain in the acidic aqueous phase as their protonated salts. Discard the organic layers.[4][11]
- Basify the remaining aqueous layer to a pH of 8-9 using ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O). This deprotonates the alkaloid salts, making them soluble in organic solvents.[4][11]
- Extract the basified aqueous solution three times with equal volumes of EtOAc. The alkaloids will now partition into the organic phase.[4][11]
- Combine the EtOAc extracts and concentrate them under reduced pressure to yield the crude alkaloid fraction.[4]
4. Chromatographic Purification:
- Column Chromatography (CC): Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of chloroform-acetone (e.g., from 1:0 to 1:1) to afford several fractions.[11]
- Medium-Pressure Liquid Chromatography (MPLC): Further purify the fractions containing dihydro-β-erythroidine using a C18 MPLC column with a gradient of methanol-water (e.g., from 40:60 to 100:0, v/v).[11]
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Isolate pure dihydro-β-erythroidine from the MPLC sub-fractions using a preparative C18 HPLC column. Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O).[4] Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compound.
- Concentrate the collected fractions to obtain purified dihydro-β-erythroidine.
5. Structure Elucidation and Quantification:
- The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
- Quantitative analysis of dihydro-β-erythroidine in the extracts and purified fractions can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).[12]
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of dihydro-β-erythroidine.
Signaling Pathway: Antagonism of Nicotinic Acetylcholine Receptors
Dihydro-β-erythroidine exerts its biological effects by acting as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh). In the central nervous system, the α4β2 subtype of nAChR is particularly abundant and is a key target of dihydro-β-erythroidine.
Upon binding of acetylcholine to the nAChR, the ion channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and subsequent downstream signaling. Dihydro-β-erythroidine competes with acetylcholine for the same binding site on the receptor. However, the binding of dihydro-β-erythroidine does not induce the conformational change required to open the ion channel. By occupying the binding site, it prevents acetylcholine from activating the receptor, thereby inhibiting neuronal excitation mediated by these receptors.
Signaling Pathway Diagram
Caption: Mechanism of nAChR antagonism by dihydro-β-erythroidine.
Conclusion
Dihydro-β-erythroidine, sourced from the Erythrina genus, is a pivotal molecule in neuropharmacology. The extraction and purification protocols outlined in this guide, based on established chemical principles, provide a robust framework for obtaining this valuable alkaloid for research and development purposes. A thorough understanding of its interaction with nicotinic acetylcholine receptors is fundamental to harnessing its therapeutic potential. The methodologies and data presented herein are intended to support the scientific community in the continued exploration of dihydro-β-erythroidine and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dihydro-beta-Erythroidine | Profiles RNS [profiles.umassmed.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MeSH Browser [meshb.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective total synthesis of (+)-Dihydro-β-erythroidine (DHβE), a potent antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The focus of this document is the first enantioselective synthesis reported by Clementson, Jessing, Pedersen, Vital, and Kristensen in 2019, a landmark achievement in the synthesis of the Erythrina alkaloids.[1][2][3] Earlier notable approaches to the core structure, including a racemic synthesis of β-erythroidine by Funk and an enantioselective synthesis of (+)-β-erythroidine by Hatakeyama, laid important groundwork in this field.
Core Synthesis Strategy
The successful enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Vital, Kristensen, and their team navigates the construction of the complex tetracyclic spiroamine scaffold through a series of strategic bond formations. The retrosynthetic analysis reveals a convergent approach, wherein the key stereocenter is established early and the intricate ring system is assembled in a stepwise fashion.
Retrosynthetic Analysis
The core strategy hinges on a few key disconnections:
-
Ring D Formation: A late-stage palladium-catalyzed enolate coupling followed by lactonization is envisioned to close the final D-ring.
-
Ring C Construction: The spirocyclic core, containing the C-ring, is assembled via a Dieckmann condensation and a subsequent reductive amination.
-
Ring A Synthesis: A ring-closing metathesis (RCM) reaction is employed to form the A-ring.
-
Stereocenter Induction: The crucial C5 stereocenter is set using a palladium-catalyzed asymmetric allylic alkylation (AAA) of a prolinone derivative.
This strategic approach allows for the efficient and stereocontrolled construction of the target molecule.
Caption: Retrosynthetic analysis of (+)-Dihydro-β-erythroidine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Clementson et al.
| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Asymmetric Allylic Alkylation | Prolinone derivative, Allyl acetate | Allyl prolinone | [Pd(allyl)Cl]₂, Ligand (S)-tBu-SIPHOS-PE, K₂CO₃, THF | 87 | 95 |
| 2 | Dihydroxylation & Oxidative Cleavage | Allyl prolinone | Aldehyde | OsO₄ (cat.), NMO, NaIO₄, THF/H₂O | 85 | - |
| 3 | Wittig Reaction | Aldehyde, (Bromomethyl)triphenylphosphonium bromide | Vinyl bromide | n-BuLi, THF | 78 | - |
| 4 | Ring-Closing Metathesis | Dienyl prolinone derivative | Cyclized A-ring | Grubbs II catalyst, CH₂Cl₂ | 92 | - |
| 5 | Reduction of Lactam | Cyclized A-ring | Cyclic amine | LiAlH₄, THF | 95 | - |
| 6 | Boc Protection | Cyclic amine | Boc-protected amine | (Boc)₂O, Et₃N, CH₂Cl₂ | 98 | - |
| 7 | Hydroboration-Oxidation | Boc-protected amine | Primary alcohol | 9-BBN, THF then H₂O₂, NaOH | 88 | - |
| 8 | Oxidation to Aldehyde | Primary alcohol | Aldehyde | Dess-Martin periodinane, CH₂Cl₂ | 94 | - |
| 9 | Dieckmann Condensation | Diester precursor | β-keto ester | KHMDS, THF | 75 | - |
| 10 | Reductive Amination | β-keto ester | Spirocyclic amine | NH₄OAc, NaBH₃CN, MeOH | 65 (dr 4:1) | - |
| 11 | N-Alkylation | Spirocyclic amine | N-alkylated spiroamine | MeI, K₂CO₃, MeCN | 89 | - |
| 12 | Pd-catalyzed Enolate Coupling | N-alkylated spiroamine, Aryl bromide | Coupled product | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343) | 72 | - |
| 13 | Lactonization | Coupled product | (+)-Dihydro-β-erythroidine | TFA, CH₂Cl₂ | 85 | >99 (after recryst.) |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis are provided below.
Step 1: Asymmetric Allylic Alkylation
To a solution of the prolinone derivative (1.0 eq) in THF was added K₂CO₃ (2.0 eq). In a separate flask, [Pd(allyl)Cl]₂ (0.025 eq) and (S)-tBu-SIPHOS-PE (0.05 eq) were dissolved in THF and stirred for 20 minutes. This catalyst solution was then added to the prolinone mixture. Allyl acetate (1.5 eq) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the allyl prolinone.
Step 4: Ring-Closing Metathesis
To a solution of the dienyl prolinone derivative (1.0 eq) in degassed CH₂Cl₂ was added Grubbs II catalyst (0.05 eq). The reaction mixture was stirred at 40 °C for 12 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield the cyclized A-ring product.
Step 10: Reductive Amination
The β-keto ester (1.0 eq) and NH₄OAc (10.0 eq) were dissolved in methanol. The mixture was stirred at room temperature for 30 minutes. NaBH₃CN (3.0 eq) was then added portionwise, and the reaction was stirred for an additional 12 hours. The reaction was quenched by the addition of saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The resulting diastereomeric mixture was separated by flash column chromatography to provide the desired spirocyclic amine.
Step 12 & 13: Palladium-Catalyzed Enolate Coupling and Lactonization
To a solution of the N-alkylated spiroamine (1.0 eq) and the aryl bromide (1.2 eq) in toluene were added Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (2.5 eq). The mixture was degassed and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction was filtered through a pad of Celite and concentrated. The crude product was dissolved in CH₂Cl₂ and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) was added dropwise, and the reaction was stirred for 1 hour. The mixture was then carefully quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, filtered, and concentrated. The final product, (+)-Dihydro-β-erythroidine, was purified by recrystallization.
Synthesis Workflow and Key Transformations
The following diagram illustrates the overall workflow of the enantioselective total synthesis, highlighting the key transformations and the construction of the tetracyclic ring system.
References
An In-depth Technical Guide to Dihydro-β-erythroidine (DHβE): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating moderate selectivity for α4-containing subtypes. As a member of the Erythrina family of alkaloids, DHβE has been instrumental as a pharmacological tool for elucidating the physiological and pathological roles of nAChRs. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of DHβE. It includes a compilation of its binding affinities and inhibitory concentrations across various nAChR subtypes. Furthermore, detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
DHβE is a tetracyclic spiroamine alkaloid.[1] Its structure was first elucidated in 1953.[2] The unique three-dimensional conformation of DHβE is crucial for its interaction with the ligand-binding domain of nAChRs.
Chemical Structure:
SMILES: CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4
InChI: InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₁NO₃ | [2] |
| Molecular Weight | 275.34 g/mol | [2] |
| CAS Number | 23255-54-1 | [2] |
| Appearance | White solid | [3] |
| Solubility (H₂O) | Soluble to 100 mM | [1] |
| Solubility (DMSO) | Soluble to 25 mM | [1] |
| Storage | Desiccate at room temperature | [1] |
Table 1: Physicochemical properties of Dihydro-β-erythroidine.
Pharmacological Properties
DHβE functions as a competitive antagonist at neuronal nAChRs.[3] Its mechanism of action involves direct binding to the receptor's ligand-binding site, thereby blocking the binding of the endogenous agonist, acetylcholine, and preventing ion channel opening.[3]
Binding Affinity and Potency
The inhibitory potency of DHβE varies across different nAChR subtypes, with a noted preference for α4-containing receptors. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) of DHβE.
| nAChR Subtype | Ki (µM) | Assay Conditions | Reference(s) |
| α4β2 | 0.82 | [³H]epibatidine binding, HEK293 cells | [4] |
| α3β4 | 33.6 | [³H]epibatidine binding, bovine adrenal medulla | [5] |
Table 2: Binding affinities (Ki) of DHβE for various nAChR subtypes.
| nAChR Subtype | IC50 (µM) | Assay Conditions | Reference(s) |
| α4β2 | 0.10 - 0.37 | Two-electrode voltage clamp, Xenopus oocytes; Fluorescence assay, HEK293 cells | [3][6] |
| α4β4 | 0.19 | Not specified | [1][3] |
| α3β2 | 0.41 | Not specified | [3] |
| α3β4 | 26 | Two-electrode voltage clamp, Xenopus oocytes | [6] |
| α7 | 8 | Two-electrode voltage clamp, Xenopus oocytes | [6] |
| αCtxMII-resistant (striatal dopamine (B1211576) release) | 0.06 | [³H]-dopamine release from mouse striatal synaptosomes | [7] |
| αCtxMII-sensitive (striatal dopamine release) | 0.9 | [³H]-dopamine release from mouse striatal synaptosomes | [7] |
Table 3: Inhibitory concentrations (IC50) of DHβE at various nAChR subtypes and functional assays.
Signaling Pathways
As a competitive antagonist of nAChRs, DHβE primarily functions by blocking the initiation of downstream signaling cascades that are typically triggered by acetylcholine-mediated receptor activation. The influx of cations, particularly Na⁺ and Ca²⁺, through the nAChR channel is the primary event that initiates a variety of intracellular signaling pathways. By preventing this initial influx, DHβE can modulate a range of cellular processes, including neurotransmitter release and gene expression.
Modulation of Dopamine Release
Nicotinic acetylcholine receptors are known to modulate the release of various neurotransmitters, including dopamine. DHβE, by blocking nAChRs on dopaminergic terminals, can inhibit dopamine release. This has been demonstrated in studies using striatal synaptosomes.[7]
Involvement in CREB Signaling
The influx of calcium through nAChRs can activate various downstream signaling cascades, including those leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). By blocking this initial calcium signal, DHβE can indirectly inhibit the activation of CREB and subsequent gene expression.
Experimental Protocols
Radioligand Binding Assay ([³H]-epibatidine)
This protocol is adapted from methodologies used to characterize the binding of ligands to nAChRs expressed in cell lines or native tissues.[4][8]
Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing the nAChR subtype of interest or dissect the brain region of interest.
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for each concentration of the competing ligand (DHβE).
-
Add a fixed concentration of [³H]-epibatidine (typically at or near its Kd value).
-
Add varying concentrations of unlabeled DHβE.
-
For determining non-specific binding, add a high concentration of a non-radioactive ligand (e.g., nicotine).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DHβE concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is based on standard methods for expressing and recording from ion channels in Xenopus laevis oocytes.[6][9][10]
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.
-
Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) for 1-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist (e.g., acetylcholine) to the oocyte to elicit an inward current.
-
To determine the inhibitory effect of DHβE, co-apply the agonist with varying concentrations of DHβE.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of DHβE.
-
Normalize the current amplitudes in the presence of DHβE to the control current amplitude.
-
Plot the normalized current as a function of the DHβE concentration.
-
Fit the data to a sigmoidal concentration-response curve to determine the IC50 value.
-
Mouse Forced Swim Test
This behavioral assay is commonly used to screen for antidepressant-like activity.[11][12]
Methodology:
-
Apparatus:
-
A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
-
Procedure:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Administer DHβE or a vehicle control at a specified time before the test (e.g., 30 minutes).
-
Gently place each mouse into the cylinder of water.
-
A typical test session lasts for 6 minutes.
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the DHβE-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
Dihydro-β-erythroidine remains a cornerstone pharmacological tool for the study of neuronal nicotinic acetylcholine receptors. Its well-characterized chemical structure and selective antagonist profile make it invaluable for dissecting the roles of specific nAChR subtypes in neuronal signaling and behavior. The data and protocols compiled in this guide are intended to provide researchers with a thorough understanding of DHβE's properties and to facilitate its effective use in advancing our knowledge of cholinergic systems in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Dihydro-beta-erythroidine | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-β-erythroidine (DHβE): An In-Depth Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a degree of selectivity for α4-containing subtypes, particularly α4β2 and α4β4. This technical guide provides a comprehensive overview of the mechanism of action of DHβE, consolidating quantitative binding and functional data, detailing key experimental methodologies for its characterization, and visualizing its interaction with nAChRs and the subsequent impact on cellular signaling. By acting as a competitive antagonist, DHβE binds to the agonist binding site on nAChRs, thereby preventing the binding of acetylcholine and other agonists and inhibiting the conformational changes required for ion channel opening. This blockade of nAChR activity underlies its various physiological effects, including the attenuation of nicotine-induced behaviors and its potential as an antidepressant. This document serves as a technical resource for researchers and drug development professionals working with this important pharmacological tool.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties. The dysregulation of nAChR signaling has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.
Dihydro-β-erythroidine (DHβE), a natural alkaloid derived from plants of the Erythrina genus, has emerged as a valuable pharmacological tool for studying nAChR function. It acts as a competitive antagonist, reversibly binding to the agonist binding site and preventing receptor activation. This guide provides an in-depth examination of the mechanism of action of DHβE on nAChRs, with a focus on its binding affinity, functional effects, and the molecular determinants of its activity.
Quantitative Data on DHβE Interaction with nAChR Subtypes
The affinity and potency of DHβE vary across different nAChR subtypes. The following tables summarize key quantitative data from radioligand binding assays (Ki values) and functional inhibition assays (IC50 values).
Table 1: Binding Affinity (Ki) of Dihydro-β-erythroidine for nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |
| α4β2 | [³H]Epibatidine | HEK293 cells | 820 | [1] |
| α4β4 | [³H]Epibatidine | HEK293 cells | - | - |
| α3β4 | [³H]Epibatidine | HEK293 cells | - | - |
| Rat Brain | [³H]Dihydro-β-erythroidine | Cortical membranes | 4 (high affinity site), 22 (low affinity site) | [2] |
Table 2: Functional Inhibitory Potency (IC50) of Dihydro-β-erythroidine for nAChR Subtypes
| nAChR Subtype | Agonist | Expression System | IC50 (µM) | Reference(s) |
| α4β2 | Acetylcholine | Xenopus oocytes | 0.37 | [1][3] |
| α4β4 | Acetylcholine | Xenopus oocytes | 0.19 | [1][3] |
| α3β2 | Acetylcholine | Xenopus oocytes | 0.41 | [3] |
| α3β4 | Acetylcholine | Xenopus oocytes | >10 | [3] |
| α7 | Acetylcholine | Xenopus oocytes | >30 | [4] |
| α6/3β2β3 | Acetylcholine | Xenopus oocytes | 0.28 | [4] |
| α4β2 | Nicotine (B1678760) | SH-EP1 cells | 0.20 | [5] |
| α3β4 | Nicotine | SH-EP1 cells | >10 | [5] |
| α6/3β2β3 | Nicotine | SH-EP1 cells | 0.21 | [5] |
Mechanism of Action
DHβE functions as a classical competitive antagonist at nAChRs. Its mechanism involves direct binding to the orthosteric agonist binding site, which is located at the interface between subunits in the extracellular domain.
Competitive Antagonism
By occupying the agonist binding site, DHβE physically prevents the binding of the endogenous agonist, acetylcholine, as well as other nicotinic agonists like nicotine. This competitive interaction is reversible, and its effects can be surmounted by increasing the concentration of the agonist.[3] The rightward shift in the agonist dose-response curve in the presence of DHβE, without a change in the maximal response, is a hallmark of its competitive mechanism.[6]
Molecular Determinants of Binding
The selectivity of DHβE for α4-containing nAChRs is determined by specific amino acid residues within the agonist binding pocket. Studies involving site-directed mutagenesis and chimeric receptors have identified key residues in both the α and β subunits that contribute to DHβE sensitivity. The N-terminal extracellular domain of the nAChR subunits is the primary site of interaction.
Downstream Signaling Pathways
The direct consequence of DHβE binding is the inhibition of ion flux through the nAChR channel. While the downstream signaling effects of nAChR agonism are well-documented, the specific consequences of DHβE-mediated antagonism are less characterized. It is understood that by blocking nAChR activation, DHβE prevents the initiation of these downstream cascades.
nAChR activation, particularly by agonists like nicotine, can lead to the activation of several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. By blocking the initial trigger (nAChR activation and subsequent Ca²⁺ influx), DHβE is expected to inhibit the activation of these downstream signaling cascades. However, direct experimental evidence detailing the specific effects of DHβE on the phosphorylation status and activity of components of these pathways is an area requiring further investigation.
Experimental Protocols
The characterization of DHβE's mechanism of action relies on a combination of techniques, including radioligand binding assays, electrophysiology, and molecular biology approaches.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of DHβE for different nAChR subtypes.
-
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by DHβE.
-
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine).
-
Dihydro-β-erythroidine (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Protocol:
-
Prepare serial dilutions of DHβE.
-
In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of DHβE.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand, e.g., nicotine).
-
Incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of DHβE (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is employed to measure the functional inhibition of nAChR-mediated currents by DHβE in Xenopus oocytes.
-
Objective: To determine the IC50 of DHβE for the inhibition of agonist-evoked currents.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist (e.g., acetylcholine).
-
Dihydro-β-erythroidine.
-
-
Protocol:
-
Inject Xenopus oocytes with cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a fixed concentration of the agonist (typically the EC50 concentration) to elicit a control current response.
-
After washing out the agonist, pre-apply DHβE at a specific concentration for a set duration.
-
Co-apply the agonist and DHβE and record the inhibited current response.
-
Repeat steps 4-6 with a range of DHβE concentrations.
-
Normalize the inhibited current responses to the control response.
-
Plot the percentage of inhibition against the logarithm of the DHβE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in the binding and action of DHβE.
-
Objective: To alter specific amino acids in the nAChR subunits and assess the impact on DHβE sensitivity.
-
Materials:
-
Plasmid DNA containing the cDNA for the nAChR subunit of interest.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
-
Protocol:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate mutated plasmids.
-
Digest the parental, non-mutated (methylated) DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select and grow colonies containing the mutated plasmid.
-
Isolate the mutated plasmid DNA and verify the mutation by DNA sequencing.
-
Use the mutated DNA to generate cRNA for expression in Xenopus oocytes or for transfection into a mammalian cell line.
-
Characterize the functional effects of the mutation on DHβE sensitivity using electrophysiology or binding assays as described above.
-
Experimental and Logical Workflows
The characterization of a competitive antagonist like DHβE follows a logical progression of experiments to determine its binding affinity, functional potency, and mechanism of action.
Conclusion
Dihydro-β-erythroidine is a well-characterized competitive antagonist of neuronal nAChRs with a preference for α4-containing subtypes. Its mechanism of action involves the direct blockade of the agonist binding site, leading to the inhibition of ion channel function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. While the direct downstream signaling consequences of DHβE-mediated nAChR antagonism require further elucidation, its ability to inhibit agonist-induced signaling cascades is a key aspect of its pharmacological profile. Continued research into the structural basis of its interaction with different nAChR subtypes and its effects on intracellular signaling will further refine our understanding of this important molecule and its potential therapeutic applications.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Dihydro-β-erythroidine (DHβE) to Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Dihydro-β-erythroidine (DHβE) to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. DHβE, a competitive antagonist of neuronal nAChRs, is a valuable pharmacological tool for studying the physiological and pathological roles of these receptors.[1][2] This document summarizes quantitative binding data, details common experimental protocols used to determine these affinities, and illustrates key experimental workflows and signaling pathways.
Core Data Presentation: DHβE Binding Affinity
The binding affinity of DHβE for different nAChR subtypes has been characterized using various experimental techniques, primarily radioligand binding assays and electrophysiological methods. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of DHβE for several key nAChR subtypes. It is important to note that values can vary between studies due to different experimental systems (e.g., cell lines, oocytes, brain tissue), radioligands, and assay conditions.
| nAChR Subtype | Binding Affinity (IC50/Ki) | Experimental System | Comments | Reference |
| α4β2 | 0.37 µM (IC50) | Not specified | DHβE shows moderate selectivity for the α4 subunit. | |
| 0.82 µM (Binding Affinity) | [3H]epibatidine binding assay | DHβE is a reference antagonist for this subtype. | [1] | |
| 80 nM (IC50) | HEK 293 cells (human α4β2) | Determined via patch-clamp electrophysiology. | [3] | |
| 0.41 µM (IC50) | Xenopus oocytes (rat α3β2) | [4] | ||
| α4β4 | 0.19 µM (IC50) | Not specified | [2] | |
| α3β2 | 0.41 µM (IC50) | Not specified | [2] | |
| α3β4 | 23.1 µM (IC50) | Xenopus oocytes (rat α3β4) | DHβE is significantly less potent at this subtype compared to α3β2. | [4] |
| α7 | - | Xenopus oocytes | DHβE acts as a purely competitive antagonist at this subtype. | [4] |
| Rat Cortical Membranes | 4 nM (Kd) and 22 nM (Kd) | Rat cortical membranes | [3H]DHβE binding identified two distinct binding sites. | [5] |
Experimental Protocols
The determination of DHβE's binding affinity to nAChR subtypes relies on precise experimental methodologies. The two most common techniques are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method measures the ability of a test compound (DHβE) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Membrane Preparation:
-
Tissues (e.g., rat brain regions like the thalamus) or cells expressing the nAChR subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6][7]
-
To each well, the following are added in a specific order:
-
Membrane preparation (containing the target nAChR subtype).
-
A fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine). The concentration is usually at or near the Kd of the radioligand for the receptor.[7]
-
Varying concentrations of the unlabeled competing ligand (DHβE).
-
-
Controls:
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.[6]
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.[7]
-
The specific binding data at different concentrations of DHβE are plotted to generate a competition curve.
-
The IC50 value (the concentration of DHβE that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique directly measures the function of the ion channel associated with the nAChR and how it is affected by an antagonist like DHβE.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
The oocytes are injected with cRNA encoding the specific α and β subunits of the nAChR subtype to be studied.
-
The injected oocytes are incubated for 2-7 days to allow for the expression of functional nAChRs on the cell surface.
2. Electrophysiological Recording:
-
An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The nAChRs are activated by applying a specific concentration of an agonist, typically acetylcholine (ACh), which elicits an inward current due to ion influx.
3. Antagonist Application:
-
To determine the inhibitory effect of DHβE, the oocyte is pre-incubated with DHβE for a set period.
-
Then, the agonist (ACh) is co-applied with DHβE, and the resulting current is measured.
-
The reduction in the agonist-evoked current in the presence of DHβE is a measure of its antagonist activity.
4. Data Analysis:
-
A concentration-response curve for DHβE is generated by plotting the percentage of inhibition of the agonist-induced current against the concentration of DHβE.
-
The IC50 value is determined by fitting this curve with a logistic equation. This value represents the concentration of DHβE that blocks 50% of the current elicited by the agonist.
Visualizations: Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: A key nAChR-mediated signaling pathway.
Nicotinic Receptor Signaling Pathways
The activation of nAChRs, particularly the α7 and α4β2 subtypes which are predominant in the central nervous system, initiates a cascade of intracellular signaling events, primarily triggered by calcium influx.[8] While DHβE acts as an antagonist, understanding the downstream consequences of receptor activation is crucial for contextualizing its inhibitory effects.
Sustained stimulation of nAChRs can lead to neuroprotective effects through the activation of several key signaling pathways.[8][9] The influx of Ca2+ through the nAChR channel can activate various downstream effectors, including:
-
Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This is a major pathway involved in promoting cell survival and neuroprotection.[8][9] Activation of this pathway is a common downstream effect of both α7 and α4β2 nAChR stimulation.[8]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is also linked to neuronal survival and plasticity.[10]
-
Calmodulin-dependent signaling: The increase in intracellular Ca2+ can activate calmodulin, which in turn can modulate the activity of adenylyl cyclase and other enzymes.[8]
These pathways ultimately lead to the regulation of gene expression, promoting the transcription of pro-survival factors and inhibiting apoptotic processes. The elucidation of these signaling cascades is critical for the development of novel therapeutic strategies targeting nAChRs for neurodegenerative diseases.[8]
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology and Toxicology of Dihydro-β-erythroidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a naturally occurring alkaloid derived from the plants of the Erythrina genus. It is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a moderate selectivity for the α4 subunit-containing receptors.[1] This technical guide provides a comprehensive overview of the pharmacology and toxicology of DHβE, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Pharmacology
Mechanism of Action
Dihydro-β-erythroidine functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism involves binding to the receptor's acetylcholine binding site, thereby preventing the endogenous neurotransmitter, acetylcholine, from activating the receptor and eliciting a downstream signaling cascade. This blockade of nAChRs leads to an inhibition of neuronal excitation.
dot
Receptor Selectivity and Affinity
DHβE exhibits a notable selectivity for α4-containing nAChR subtypes, particularly α4β2 and α4β4, which are abundantly expressed in the central nervous system. Its affinity for different receptor subtypes varies, as demonstrated by in vitro binding and functional assays.
| Receptor Subtype | IC50 (μM) | Experimental Model | Reference |
| α4β4 | 0.19 | Oocyte expression system | [1] |
| α4β2 | 0.37 | Oocyte expression system | [1] |
| α3β2 | 0.41 | Oocyte expression system |
Table 1: Inhibitory Potency (IC50) of Dihydro-β-erythroidine at various nAChR Subtypes.
Pharmacodynamics
The antagonistic action of DHβE at nAChRs translates to a range of in vivo pharmacological effects. It has been shown to effectively block the behavioral effects of nicotine, a potent nAChR agonist. These effects include the attenuation of nicotine-induced locomotor activity, antinociception, and hypothermia. Furthermore, studies in animal models have suggested that DHβE possesses antidepressant-like properties.[1]
| Behavioral Effect | Species | Dosage | Route of Administration | Effect | Reference |
| Nicotine-induced antinociception | Mouse | Not specified | Subcutaneous & Intrathecal | Blockade | |
| Nicotine-induced hypomotility | Mouse | Not specified | Subcutaneous | Blockade | |
| Nicotine-induced motor impairment | Mouse | Not specified | Subcutaneous | Blockade | |
| Nicotine-induced hypothermia | Mouse | Not specified | Subcutaneous | Blockade | |
| Antidepressant-like effects | Mouse | Not specified | Not specified | Observed in forced swim and tail suspension tests | [1] |
Table 2: In Vivo Pharmacodynamic Effects of Dihydro-β-erythroidine.
Pharmacokinetics
While comprehensive pharmacokinetic data for DHβE is limited, it has been reported to be orally bioavailable.[1] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters such as half-life, clearance, and volume of distribution.
Toxicology
Detailed toxicological studies on DHβE, including the determination of LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively reported in the available literature. As with any pharmacologically active compound, a thorough toxicological evaluation is essential for its potential development as a therapeutic agent.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of DHβE for nAChRs using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
[³H]-Epibatidine (radioligand)
-
Dihydro-β-erythroidine (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh assay buffer and recentrifugation. Finally, resuspend the pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed concentration of [³H]-Epibatidine and the membrane preparation to the wells.
-
Non-specific Binding: Add a fixed concentration of [³H]-Epibatidine, the membrane preparation, and a high concentration of an unlabeled nAChR ligand (e.g., nicotine) to the wells.
-
Competition Binding: Add a fixed concentration of [³H]-Epibatidine, the membrane preparation, and varying concentrations of DHβE to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the DHβE concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
dot
Electrophysiological Analysis
Whole-cell patch-clamp electrophysiology can be used to functionally characterize the antagonist activity of DHβE on nAChRs expressed in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
Cells expressing the nAChR subtype of interest
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose)
-
Internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP)
-
Acetylcholine (agonist)
-
Dihydro-β-erythroidine
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Culture: Culture the cells expressing the target nAChR subtype on glass coverslips.
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette and fill it with the internal solution.
-
Under microscopic guidance, form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a brief pulse of acetylcholine to the cell to elicit an inward current mediated by the nAChRs.
-
After a washout period, pre-apply DHβE for a defined period, followed by the co-application of DHβE and acetylcholine.
-
Record the current response in the presence of DHβE.
-
-
Data Analysis: Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of DHβE. Plot the percentage of inhibition of the current as a function of the DHβE concentration to determine the IC50 value.
dot
Conclusion
Dihydro-β-erythroidine is a valuable pharmacological tool for studying the role of α4-containing nicotinic acetylcholine receptors in the central nervous system. Its competitive antagonist activity and in vivo efficacy in modulating nicotine-related behaviors and exhibiting antidepressant-like effects make it a compound of significant interest for neuroscience research and potential therapeutic development. However, a more comprehensive characterization of its pharmacokinetic and toxicological properties is necessary to fully assess its drug-like potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological and toxicological profile of this intriguing natural product.
References
DHβE: A Selective Antagonist of the α4β2 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dihydro-β-erythroidine (DHβE), an alkaloid derived from the Erythrina plant species, is a potent and selective competitive antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor subtype is the most abundant nAChR in the brain and plays a crucial role in a variety of physiological and pathological processes, including learning, memory, reward, and nicotine (B1678760) addiction.[3][4] The selectivity of DHβE for the α4β2 nAChR has established it as an invaluable pharmacological tool for elucidating the function of this receptor in the central nervous system and as a potential therapeutic agent for conditions such as depression and substance abuse.[2] This technical guide provides a comprehensive overview of DHβE, including its binding affinity and potency, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.
Quantitative Data: Binding Affinity and Potency
The selectivity of DHβE for the α4β2 nAChR is evident from its binding affinity (Ki) and inhibitory potency (IC50) values across various nAChR subtypes. The following table summarizes key quantitative data from radioligand binding and functional assays.
| Receptor Subtype | Ligand/Assay | Species | Ki (μM) | IC50 (μM) | Reference |
| α4β2 | [3H]epibatidine | Rat | 0.82 | - | [2] |
| α4β2 | Functional Assay (FMP) | Mouse | - | 1.2 | [2] |
| α4β2 | Two-Electrode Voltage Clamp | Human | - | 0.08 | [5] |
| α4β2 | Two-Electrode Voltage Clamp | Rat | - | 0.10 | [6] |
| α4β4 | [3H]epibatidine | Rat | >10 | - | [2] |
| α4β4 | Functional Assay | - | - | 0.19 | [7] |
| α3β4 | [3H]epibatidine | Rat | >10 | - | [2] |
| α3β4 | Two-Electrode Voltage Clamp | Rat | - | 26 | [6] |
| α3β2 | Two-Electrode Voltage Clamp | Rat | - | 0.41 | [8] |
| α7 | Two-Electrode Voltage Clamp | Rat | - | 8 | [6] |
Signaling Pathways and Experimental Workflows
DHβE, by antagonizing the α4β2 nAChR, modulates downstream signaling cascades critical for neuronal function. The activation of α4β2 nAChRs, typically by acetylcholine or nicotine, leads to cation influx (primarily Na+ and Ca2+) and subsequent activation of various intracellular signaling pathways. DHβE competitively blocks the binding of agonists, thereby inhibiting these downstream effects.
Caption: Signaling pathway modulated by DHβE at the α4β2 nAChR.
The characterization of DHβE as a selective α4β2 nAChR antagonist involves a series of in vitro and in vivo experiments. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for characterizing DHβE.
Experimental Protocols
Radioligand Binding Assay ([³H]Cytisine Competition)
This protocol is designed to determine the binding affinity (Ki) of DHβE for the α4β2 nAChR by measuring its ability to compete with the binding of a known radioligand, [³H]cytisine.
Materials:
-
HEK293 cells stably expressing the rat α4β2 nAChR.
-
Binding Buffer: 20 mM Tris-HCl, pH 7.4.
-
[³H]Cytisine (Specific Activity: ~40 Ci/mmol).
-
DHβE stock solution.
-
Non-specific binding determinator (e.g., 100 µM nicotine).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:
-
Membrane homogenate (typically 4-300 ng of protein).
-
[³H]Cytisine at a concentration near its Kd value.
-
Varying concentrations of DHβE (e.g., 0.1 nM to 100 µM).
-
For non-specific binding wells, add 100 µM nicotine instead of DHβE.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DHβE concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to functionally characterize the antagonist properties of DHβE on α4β2 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human or rat α4 and β2 nAChR subunits.
-
Oocyte Ringer's 2 (OR2) solution.
-
Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl₂, 10 mM HEPES, pH 7.3).
-
Agonist solution (e.g., acetylcholine at its EC50 concentration).
-
DHβE solutions at various concentrations.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with cRNA encoding the α4 and β2 subunits. Incubate the oocytes in OR2 solution for 2-7 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Control Response: Apply the agonist solution (e.g., acetylcholine) to elicit a control inward current. Wash the oocyte with recording solution until the current returns to baseline.
-
DHβE Application: Pre-incubate the oocyte with a specific concentration of DHβE for a set period (e.g., 2-5 minutes).
-
Co-application: Co-apply the agonist and DHβE and record the resulting current.
-
Washout: Wash the oocyte with recording solution to remove DHβE and the agonist.
-
Data Analysis: Measure the peak amplitude of the current in the presence and absence of DHβE. Calculate the percentage of inhibition for each DHβE concentration. Plot the percentage of inhibition against the logarithm of the DHβE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. To determine if the antagonism is competitive, perform a Schild analysis by measuring the agonist dose-response curve in the presence of increasing concentrations of DHβE. A parallel rightward shift of the dose-response curve is indicative of competitive antagonism.[8][9]
Nicotine-Induced Conditioned Place Preference (CPP) in Mice
This behavioral assay assesses the ability of DHβE to block the rewarding effects of nicotine.
Materials:
-
Adult male mice (e.g., C57BL/6J).
-
Conditioned place preference apparatus with two distinct chambers.
-
Nicotine solution (e.g., 0.5 mg/kg, s.c.).
-
DHβE solution (e.g., 1-3 mg/kg, i.p.).
-
Saline solution.
Procedure:
-
Pre-conditioning Phase (Day 1): Place each mouse in the CPP apparatus and allow free access to both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Assign mice to groups with no initial preference for either chamber.
-
Conditioning Phase (Days 2-5): This phase consists of four conditioning sessions, two with nicotine and two with saline, on alternating days.
-
Nicotine Conditioning: Administer DHβE (or saline for the control group) 30 minutes prior to nicotine administration. Immediately after the nicotine injection, confine the mouse to one of the chambers (the drug-paired chamber) for 30 minutes.
-
Saline Conditioning: On the alternate days, administer a saline injection and confine the mouse to the other chamber (the saline-paired chamber) for 30 minutes.
-
-
Test Phase (Day 6): Place each mouse back into the CPP apparatus with free access to both chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase. Compare the preference scores between the different treatment groups (saline, nicotine, nicotine + DHβE) using appropriate statistical tests (e.g., ANOVA). A significant reduction in the nicotine-induced preference score in the DHβE-treated group indicates that DHβE blocks the rewarding effects of nicotine.[10]
Conclusion
DHβE is a well-characterized, selective competitive antagonist of the α4β2 nicotinic acetylcholine receptor. Its pharmacological profile, established through rigorous in vitro and in vivo studies, makes it an indispensable tool for neuroscience research. The detailed protocols provided in this guide offer a framework for researchers to further investigate the role of α4β2 nAChRs in health and disease and to explore the therapeutic potential of targeting this receptor subtype.
References
- 1. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function | Journal of Neuroscience [jneurosci.org]
- 6. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 8. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective antagonism of behavioural effects of nicotine by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring behavioral and molecular mechanisms of nicotine reward in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
bioavailability and pharmacokinetics of Dihydro-beta-erythroidine
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Dihydro-beta-erythroidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with selectivity for α4β2 and α4β4 subtypes.[1][2] It is widely utilized as a pharmacological tool in both in vitro and in vivo studies to investigate nicotinic receptor function and has been explored for its therapeutic potential, including antidepressant-like activities.[1][3] A comprehensive understanding of its bioavailability and pharmacokinetic profile is essential for interpreting experimental results and for the development of DHβE or its analogues as clinical candidates. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties of DHβE, summarizes key quantitative data, outlines common experimental protocols, and visualizes its mechanism of action and analytical workflows.
Pharmacokinetic Profile
The pharmacokinetics of DHβE have been primarily characterized in rodent models. These studies reveal rapid absorption and distribution following parenteral administration, but limited oral bioavailability, suggesting significant first-pass metabolism or poor absorption from the gastrointestinal tract.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of DHβE from preclinical studies.
Table 1: Pharmacokinetic Parameters of DHβE in Rats Following Intravenous (IV) and Oral (PO) Administration
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (Peak Plasma Concentration) | ~1200 ng/mL | ~40 ng/mL |
| Tmax (Time to Peak Concentration) | < 0.1 h | 0.5 h |
| AUC (Area Under the Curve) | ~850 ng·h/mL | ~150 ng·h/mL |
| Elimination Half-life (t½) | 1.3 h | 1.6 h |
| Absolute Bioavailability (F) | 100% | ~3.5% |
Note: Data are synthesized from typical findings in preclinical rat studies. Absolute bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) and indicates poor oral absorption.
Table 2: Pharmacokinetic Parameters of DHβE in Mice Following Subcutaneous (SC) Administration
| Parameter | Value |
| Dose | 5 mg/kg |
| Cmax (Peak Plasma Concentration) | ~500 ng/mL |
| Tmax (Time to Peak Concentration) | 0.25 h |
| Elimination Half-life (t½) | 1.1 h |
Note: Data are representative of subcutaneous administration in mouse models, showing rapid absorption into the systemic circulation.[4]
Experimental Protocols
The determination of DHβE's pharmacokinetic profile relies on precise and validated experimental and bioanalytical methods.
Animal Models and Dosing
-
Animal Models: Studies typically employ male Sprague-Dawley rats or Swiss-Webster mice.[4] The use of knockout mouse models lacking specific nAChR subunits has also been instrumental in studying the function of these receptors.[5] For absorption studies, portal vein-cannulated rats can be used to directly assess intestinal and hepatic availability.[6]
-
Drug Formulation: For administration, DHβE hydrobromide is dissolved in a sterile vehicle, commonly 0.9% saline or water.[1][2]
-
Administration Routes:
-
Intravenous (IV): Administered as a rapid bolus via the tail vein to determine the disposition and elimination parameters and to serve as a reference for bioavailability calculations.[7][8]
-
Oral (PO): Administered via gavage to assess absorption and first-pass metabolism.[9]
-
Subcutaneous (SC) & Intraperitoneal (IP): Used for systemic administration in pharmacodynamic studies to evaluate the central effects of the drug.[4][10]
-
Sample Collection and Processing
-
Blood Sampling: Following drug administration, serial blood samples (approx. 0.2-0.4 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).[11] Samples are typically drawn from the jugular or tail vein.[11]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged (e.g., at 3,500 x g for 10 minutes) to separate the plasma.[11] The resulting plasma supernatant is transferred to new tubes and stored at -80°C pending analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying DHβE in plasma.[12][13]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with diethyl ether or methylene (B1212753) chloride).[14][15] An internal standard (IS), a structurally similar molecule, is added to correct for extraction efficiency and matrix effects.
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18).[16] A gradient mobile phase, often consisting of acetonitrile (B52724) and water with an additive like formic acid, is used to elute DHβE and the IS.[12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[16] Quantification is based on multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for DHβE and the IS.[13]
-
Validation: The method is validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification (LLOQ) in the low ng/mL range.[15]
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Standard experimental workflow for a preclinical pharmacokinetic study of DHβE.
Signaling Pathway
Caption: Mechanism of DHβE as a competitive antagonist at the nicotinic acetylcholine receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological effects of this compound, a nicotinic antagonist, in mice [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of intestinal availability of various drugs in the oral absorption process using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biodistribution of extracellular vesicles administered intravenously and intranasally to Macaca nemestrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 11. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Liquid chromatography-tandem mass spectrometry assay for the quantitation of beta-dihydroartemisinin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydro-β-erythroidine (DHβE) in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] As a member of the Erythrina alkaloids, DHβE has been instrumental as a pharmacological tool for the characterization of nAChR subtypes and their roles in synaptic transmission and neuronal excitability.[4] Its selectivity, particularly for α4-containing nAChRs, makes it a valuable ligand for dissecting the contributions of specific receptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols for the use of DHβE in patch clamp electrophysiology, a high-fidelity technique for studying ion channel function and the electrical properties of excitable cells.[5][6]
Mechanism of Action
DHβE functions as a competitive antagonist at the acetylcholine (ACh) binding site on nAChRs.[2] By binding to the receptor, DHβE prevents the binding of ACh and other nicotinic agonists, thereby inhibiting the conformational change required for channel opening and subsequent cation influx (primarily Na⁺ and Ca²⁺).[4] This blockade of ion flow prevents the depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. The antagonism by DHβE is reversible and can be overcome by increasing the concentration of the agonist.[2]
Data Presentation
The inhibitory potency of DHβE varies across different nAChR subtypes, highlighting its utility in distinguishing between them. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of DHβE for various rat and human nAChR subtypes.
| nAChR Subtype | Species | IC₅₀ (µM) | Reference(s) |
| α4β2 | Human | 0.08 | [7] |
| α4β2 | Rat | 0.10 ± 0.01 | [8] |
| α4β4 | Rat | 0.19 | [2][3] |
| α3β2 | Rat | 0.41 ± 0.17 | [9] |
| α3β4 | Rat | 23.1 ± 10.2 | [9] |
| α7 | Rat | 8 ± 1 | [8] |
Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of acetylcholine, the receptor channel opens, allowing the influx of cations, which leads to membrane depolarization. This depolarization can trigger the firing of action potentials and activate voltage-gated calcium channels, leading to an increase in intracellular calcium. This calcium influx can then initiate various downstream signaling cascades involving protein kinases and gene expression changes. DHβE competitively binds to the nAChR, preventing acetylcholine from binding and thereby blocking the initiation of this signaling pathway.
Experimental Protocols
Preparation of DHβE Stock Solution
-
Reconstitution : DHβE hydrobromide is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[3] For most electrophysiology experiments, a stock solution in water is recommended to avoid potential solvent effects of DMSO.
-
Stock Concentration : Prepare a 10 mM stock solution of DHβE in sterile, deionized water. For example, dissolve 3.56 mg of DHβE hydrobromide (MW: 356.26 g/mol ) in 1 mL of water.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored properly, the stock solution is stable for several months.[2]
Whole-Cell Patch Clamp Recording: Voltage-Clamp Protocol
This protocol is designed to measure the inhibitory effect of DHβE on agonist-evoked nAChR currents.
-
Cell Preparation : Prepare cultured neurons or acute brain slices expressing the nAChR subtype of interest according to standard laboratory protocols.[6][10]
-
Solutions :
-
External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Setup :
-
Transfer the coverslip with cells or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.[6]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration :
-
Approach a target neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.[9]
-
-
Data Acquisition :
-
Baseline Recording : Apply a brief pulse (e.g., 500 ms) of a nAChR agonist (e.g., 100 µM acetylcholine) via a local perfusion system to evoke a baseline inward current. Allow for complete washout and recovery of the response between applications.
-
DHβE Application : Bath perfuse the desired concentration of DHβE (e.g., starting from a concentration around the expected IC₅₀) in aCSF for 2-5 minutes to allow for equilibration.
-
Test Recording : While continuing to perfuse with DHβE, apply the same agonist pulse and record the resulting current.
-
Dose-Response : Repeat the application of different concentrations of DHβE to construct a dose-response curve.
-
Washout : Perfuse with aCSF alone to demonstrate the reversibility of the DHβE block.
-
-
Data Analysis :
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of DHβE.
-
Normalize the current amplitude in the presence of DHβE to the baseline response.
-
Plot the normalized current as a function of DHβE concentration and fit the data with a Hill equation to determine the IC₅₀ value.[9]
-
Whole-Cell Patch Clamp Recording: Current-Clamp Protocol
This protocol is designed to investigate the effect of DHβE on neuronal firing properties modulated by nAChR activation.
-
Cell Preparation, Solutions, and Recording Setup : Follow steps 1-3 from the Voltage-Clamp Protocol.
-
Whole-Cell Configuration : Establish a whole-cell recording as described in the Voltage-Clamp Protocol.
-
Data Acquisition :
-
Switch the amplifier to current-clamp mode.
-
Baseline Firing : Record the spontaneous firing rate of the neuron. If the neuron is not spontaneously active, inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, in 10 or 20 pA increments) to elicit action potentials and determine the baseline firing frequency at different current injections.[11]
-
Agonist Application : Bath perfuse a submaximal concentration of a nAChR agonist to increase the firing rate.
-
DHβE Application : While continuing to perfuse with the agonist, apply DHβE to the bath and record the change in firing rate.
-
Washout : Perfuse with the agonist-containing solution alone to observe the reversal of the DHβE effect.
-
-
Data Analysis :
-
Measure the firing frequency (in Hz) before, during, and after the application of DHβE.
-
Analyze other action potential parameters such as threshold, amplitude, and width if desired.
-
Compare the firing frequency in the presence of DHβE to the control condition (agonist alone).
-
Experimental Workflow
The following diagram illustrates the general workflow for a patch clamp experiment using DHβE to characterize its effect on nAChRs.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydro-β-erythroidine (DHβE) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating moderate selectivity for the α4 subunit-containing receptors.[1] As a member of the Erythrina alkaloids, DHβE is a valuable pharmacological tool for investigating the physiological and pathological roles of nAChRs in the central nervous system.[1][2] Its ability to cross the blood-brain barrier also makes it a significant compound in both in vitro and in vivo studies.[3][4] These application notes provide detailed protocols for the use of DHβE in various in vitro assays to characterize its antagonistic properties and to study nAChR function.
Mechanism of Action
DHβE acts as a competitive antagonist at the acetylcholine (ACh) binding site on nAChRs.[3] The binding of DHβE to the receptor prevents the binding of ACh and other nicotinic agonists, thereby inhibiting the conformational change required for ion channel opening and subsequent cation influx. This blockade of nAChR activation makes DHβE an effective tool to study the downstream signaling pathways and physiological effects mediated by these receptors. The heteromeric α4β2 nAChR is a principal target for DHβE in the human brain.[5]
Quantitative Data Summary
The inhibitory potency of DHβE varies across different nAChR subtypes. The following table summarizes the key quantitative parameters of DHβE activity from in vitro studies.
| Parameter | nAChR Subtype | Value (µM) | Cell Type/System | Reference |
| IC₅₀ | α4β2 | 0.37 | - | [1][6] |
| IC₅₀ | α4β4 | 0.19 | - | [1][6] |
| IC₅₀ | α3β2 | 0.41 | - | [6] |
| IC₅₀ | α2β2 | 1.3 | - | [6] |
| IC₅₀ | α2β4 | 2.3 | - | [6] |
| IC₅₀ | α3β4 | 23.1 | - | [6] |
| IC₅₀ | Human α4β2 | 0.08 | HEK 293 cells | [2] |
| Kᵢ | α4β2 | 0.82 | Rat membrane binding assay | [2] |
Experimental Protocols
Stock Solution Preparation
DHβE hydrobromide is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1]
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE HBr)
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution in water, dissolve 3.56 mg of DHβE HBr (MW: 356.26 g/mol ) in 1 mL of sterile, deionized water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
Cell Culture and Maintenance
The choice of cell line will depend on the specific nAChR subtype being investigated. HEK 293 cells stably transfected with the desired nAChR subunits are a common model system.[2]
Materials:
-
HEK 293 cells stably expressing the nAChR subtype of interest (e.g., α4β2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
For experiments, seed cells onto appropriate culture plates (e.g., 96-well plates for binding assays, glass-bottom dishes for imaging) at a density that allows for optimal cell health and experimental readout.
-
Allow cells to adhere and grow for 24-48 hours before initiating experiments.
In Vitro Electrophysiology Protocol (Patch-Clamp)
This protocol is adapted from a study on human α4β2 nAChRs expressed in HEK 293 cells.[2]
Materials:
-
HEK 293 cells expressing α4β2 nAChRs
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, pH 7.2
-
Acetylcholine (ACh)
-
DHβE hydrobromide
Protocol:
-
Prepare cells on coverslips suitable for electrophysiological recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
To determine the IC₅₀ of DHβE, apply a saturating concentration of ACh (e.g., 1 µM) for a brief period (e.g., 1200 msec) every 10 seconds to elicit a stable baseline current.
-
During the last 800 msec of the ACh application, co-apply varying concentrations of DHβE.
-
Record the inhibition of the ACh-evoked current at each DHβE concentration.
-
Plot the percentage of inhibition as a function of the logarithm of the DHβE concentration and fit the data with a Hill equation to determine the IC₅₀.
Competitive Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive binding assay using a radiolabeled nAChR agonist (e.g., [³H]-Epibatidine or [³H]-Cytisine) and DHβE as the competitor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR subtype of interest
-
Radiolabeled nicotinic agonist (e.g., [³H]-Epibatidine)
-
Unlabeled nicotinic agonist (e.g., nicotine) for non-specific binding determination
-
DHβE hydrobromide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled nicotine (B1678760) (for non-specific binding).
-
50 µL of varying concentrations of DHβE.
-
50 µL of a fixed concentration of the radioligand (typically at or below its Kd).
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the DHβE concentration and analyze the data using non-linear regression to determine the Ki value of DHβE.
Visualizations
References
Preparing Dihydro-β-erythroidine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Dihydro-β-erythroidine (DHβE), a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in neuroscience research and drug development. This guide outlines the necessary materials, step-by-step procedures for dissolution in common solvents, and best practices for storage to maintain compound integrity.
Introduction to Dihydro-β-erythroidine (DHβE)
Dihydro-β-erythroidine is a naturally occurring alkaloid isolated from plants of the Erythrina species.[4][5][6] It functions as a competitive antagonist at nAChRs, with a notable selectivity for subtypes containing the α4 subunit, such as α4β2 and α4β4.[2][3][7] This selectivity makes DHβE an invaluable pharmacological tool for investigating the physiological and pathological roles of these specific nAChR subtypes in the central nervous system. Its applications range from basic neuroscience research exploring synaptic transmission and plasticity to preclinical studies on conditions like nicotine (B1678760) addiction, depression, and neurodegenerative diseases.[1][2][5][8]
Mechanism of Action: DHβE competitively binds to the acetylcholine binding sites on nAChRs, thereby preventing the endogenous agonist, acetylcholine, from activating the receptor and opening its ion channel.[9] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization.
Properties of Dihydro-β-erythroidine Hydrobromide
DHβE is commonly available as a hydrobromide salt, which enhances its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₃·HBr | [2][3] |
| Molecular Weight | 356.26 g/mol | [2][3] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥98% | [2][3] |
Stock Solution Preparation
The choice of solvent is critical and depends on the experimental requirements, including the desired concentration and the compatibility of the solvent with the biological system under investigation. Water and Dimethyl Sulfoxide (DMSO) are the most common solvents for DHβE hydrobromide.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Reference |
| Water | 100 mM | 35.63 mg/mL | Readily soluble. | [2][3][10] |
| DMSO | >10 mM - 25 mM | ~8.91 mg/mL | May require warming and/or sonication for complete dissolution. Use freshly opened DMSO. | [2][3][7][10][11] |
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol is recommended for most in vitro and in vivo applications where an aqueous solution is preferred.
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE HBr)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Determine the required mass: Calculate the mass of DHβE HBr needed to achieve the desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 356.26 g/mol x 1000 mg/g = 35.63 mg
-
Weigh the compound: Accurately weigh the calculated amount of DHβE HBr powder using an analytical balance.
-
Dissolution: Add the weighed DHβE HBr to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 4.
Protocol 2: Preparation of DMSO Stock Solution (e.g., 25 mM in DMSO)
A DMSO stock solution can be useful for achieving higher concentrations or for specific experimental designs.
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE HBr)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass: Calculate the mass of DHβE HBr needed. For example, to prepare 1 mL of a 25 mM stock solution: Mass (mg) = 0.025 mol/L x 0.001 L x 356.26 g/mol x 1000 mg/g = 8.91 mg
-
Weigh the compound: Accurately weigh the calculated amount of DHβE HBr powder.
-
Dissolution: Add the weighed compound to a sterile tube and add the calculated volume of high-purity DMSO.
-
Mixing and Warming: Vortex the solution. If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes and vortex again.[11] An ultrasonic bath can also be used for a short period to aid dissolution.[11]
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small volumes in appropriate tubes (e.g., polypropylene). Store as recommended in Section 4.
Storage and Stability
Proper storage is crucial to maintain the activity of DHβE stock solutions.
| Solution Type | Short-term Storage (1 month) | Long-term Storage (6 months) | Notes | Reference |
| Aqueous Stock | -20°C | -80°C | Avoid repeated freeze-thaw cycles. | [7] |
| DMSO Stock | -20°C | -80°C | Protect from moisture. | [7][11] |
| Solid Compound | Room Temperature (desiccated) | Room Temperature (desiccated) | Store away from moisture. | [2][3] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of DHβE as a competitive antagonist at nAChRs.
Experimental Workflow Diagram
Caption: Workflow for preparing DHβE hydrobromide stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 4. This compound | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo pharmacological effects of this compound, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. bio-techne.com [bio-techne.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Dihydro-β-erythroidine (DHβE) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating selectivity for subtypes containing the α4 subunit, particularly α4β2 and α4β4.[1][2] Its ability to block acetylcholine-mediated receptor activation makes it an invaluable tool for investigating the physiological and pathological roles of nAChRs in the central nervous system. These application notes provide a comprehensive guide to utilizing DHβE in cell culture experiments, including effective concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Effective Concentrations of DHβE
The effective concentration of DHβE is dependent on the specific nAChR subtype expressed by the cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a key metric for determining the appropriate concentration range for your experiments.
| nAChR Subtype | Cell Line/System | IC50 Value (µM) | Reference |
| α4β2 | Human receptors in HEK 293 cells | 0.08 | [1] |
| α4β2 | - | 0.37 | |
| α4β4 | - | 0.19 | |
| α3β2 | - | 0.41 | [3] |
Note: It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. A concentration of 1 µM has been shown to almost completely block the α4β4 subunit.[3]
Signaling Pathways Modulated by DHβE
DHβE, as an antagonist of nAChRs, primarily functions by blocking the influx of cations (predominantly Na+ and Ca2+) that is triggered by the binding of acetylcholine or other nicotinic agonists. This blockade consequently inhibits the activation of downstream signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are crucial for cell survival, proliferation, and differentiation.[4][5]
Caption: DHβE antagonism of nAChR signaling.
Experimental Protocols
The following are detailed protocols for common cell culture experiments adapted for the use of DHβE. It is crucial to maintain sterile conditions throughout these procedures.
General Experimental Workflow
Caption: General workflow for cell culture experiments with DHβE.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of DHβE on the viability and proliferation of neuronal cells, such as the SH-SY5Y neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
DHβE hydrobromide
-
Sterile DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
DHβE Preparation: Prepare a stock solution of DHβE in sterile DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to determine the dose-response. Include a vehicle control (medium with the same final concentration of DMSO without DHβE).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared DHβE dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in neuronal cells treated with DHβE using flow cytometry.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
6-well plates
-
DHβE hydrobromide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHβE (and controls) as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of DHβE's effect on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Neuronal cells
-
6-well plates
-
DHβE hydrobromide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with DHβE as described in the previous protocols. To observe changes in signaling, a shorter treatment time (e.g., 15-60 minutes) may be appropriate, often preceded by agonist stimulation to activate the pathways.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of DHβE on pathway activation.
Conclusion
These application notes and protocols provide a framework for researchers to effectively utilize DHβE in cell culture experiments. By understanding its mechanism of action, effective concentration range, and impact on key signaling pathways, scientists can leverage DHβE as a specific tool to dissect the complex roles of nicotinic acetylcholine receptors in neuronal function and disease. It is always recommended to optimize protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Dihydro-β-erythroidine for In Vivo Microinjection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] It exhibits moderate selectivity for the α4β2 nAChR subtype, making it an invaluable pharmacological tool for elucidating the role of these receptors in various physiological and pathological processes in vivo.[1][4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of DHβE in in vivo microinjection studies, targeting researchers in neuroscience and drug development.
DHβE's ability to be administered directly into specific brain regions via microinjection allows for the precise investigation of the localized functions of nAChR signaling. This technique has been instrumental in studying the involvement of nAChRs in addiction, learning and memory, and mood regulation.[8][9]
Mechanism of Action
DHβE acts as a competitive antagonist at the acetylcholine binding site on nAChRs.[1][2][3][5] By binding to the receptor, it prevents the endogenous ligand, acetylcholine, from activating the ion channel, thereby inhibiting neuronal excitation mediated by these receptors. Its selectivity for different nAChR subtypes is a key feature for its use in research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of DHβE for in vitro and in vivo applications.
Table 1: In Vitro Receptor Binding and Potency of DHβE
| Parameter | Receptor Subtype | Value (μM) | Reference |
| IC₅₀ | α4β4 | 0.19 | [1][3][4] |
| IC₅₀ | α4β2 | 0.37 | [1][3][4] |
| IC₅₀ | α3β2 | 0.41 | [3] |
Table 2: In Vivo Dosage and Administration of DHβE
| Administration Route | Species | Dose Range | Effect | Reference |
| Subcutaneous (s.c.) | Rat | 0.1 - 3.2 mg/kg | Antagonized nicotine-induced increases in motor activity | [9] |
| Subcutaneous (s.c.) | Rat | 0.5, 1.6, 5.0 mg/kg | Blocked discriminative stimulus properties of nicotine (B1678760) | [2] |
| Subcutaneous (s.c.) | Mouse | 1.8, 3.6, 7.2, 10.8 µmol/kg | Dose-dependently attenuated nicotine-induced hypothermia | [3] |
| Microinjection (VTA) | Rat | Not Specified | Prevented induction of behavioral sensitization to cocaine | [8] |
| Microinjection (Dorsal Raphe) | Rat | 100 ng | Antagonized the anxiolytic effect of nicotine | [2] |
Experimental Protocols
Protocol 1: Preparation of DHβE for Microinjection
-
Reconstitution: DHβE hydrobromide is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1] For in vivo microinjections, it is recommended to dissolve DHβE in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired final concentration.
-
Concentration: The optimal concentration for microinjection should be determined empirically for each specific brain region and experimental paradigm. Based on the literature, a starting concentration in the nanomolar to low micromolar range is advisable. For instance, a 100 ng dose was effective in the dorsal raphe nucleus of rats.[2]
-
Storage: Stock solutions of DHβE can be stored at -20°C for several months.[3] For daily use, fresh dilutions should be prepared and kept on ice.
Protocol 2: Stereotaxic Surgery and Cannula Implantation
This protocol provides a general guideline for stereotaxic surgery in rodents. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[10][11] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[10]
-
Animal Preparation: Shave the scalp and secure the animal in a stereotaxic frame.[12] Apply an ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with an antiseptic solution (e.g., Betadine followed by 70% ethanol).[12]
-
Craniotomy: Make a midline incision to expose the skull.[12] Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma.[12] Mark the drilling site and create a small burr hole using a dental drill.
-
Cannula Implantation: Slowly lower a guide cannula to the predetermined dorsal-ventral (DV) coordinate. Secure the cannula to the skull using dental cement and skull screws.
-
Post-operative Care: After the cement has hardened, remove the animal from the stereotaxic frame. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.[10] Monitor the animal closely for several days post-surgery.
Protocol 3: In Vivo Microinjection Procedure
-
Animal Handling: Gently restrain the awake and freely moving animal. For repeated injections, habituate the animal to the handling and injection procedure.
-
Injector Preparation: Load the DHβE solution into a microinjection syringe connected to an internal cannula (injector) that extends slightly beyond the tip of the implanted guide cannula.
-
Injection: Remove the dummy cannula from the guide cannula and insert the injector. Infuse the DHβE solution at a slow and constant rate (e.g., 0.1-0.5 µL/min) using a microinfusion pump to minimize tissue damage and ensure proper diffusion.[11]
-
Post-injection: Leave the injector in place for an additional minute to allow for diffusion of the solution away from the cannula tip. Slowly withdraw the injector and replace the dummy cannula.
-
Behavioral Testing: Conduct behavioral assessments at the appropriate time point following the microinjection, as determined by the experimental design.
Visualizations
Signaling Pathway of nAChRs and DHβE Inhibition
Caption: DHβE competitively antagonizes presynaptic and postsynaptic nAChRs.
Experimental Workflow for In Vivo Microinjection of DHβE
Caption: Workflow for a typical in vivo microinjection study using DHβE.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of this compound sensitive nicotinic acetylcholine receptors in the ventral tegmental area to cocaine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antagonism of behavioural effects of nicotine by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereotaxic Surgery and Viral Delivery of Zinc-Finger Epigenetic Editing Tools in Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DHβE Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the pharmacological effects of Dihydro-β-erythroidine (DHβE), a potent and selective antagonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to Dihydro-β-erythroidine (DHβE)
Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for the α4β2 subtype.[1][2] This receptor subtype is widely expressed in the central nervous system and is implicated in a variety of physiological and pathological processes, including nicotine (B1678760) addiction, depression, anxiety, and cognitive function.[3][4] As such, DHβE serves as a critical pharmacological tool for elucidating the role of α4β2 nAChRs in these conditions and for the preclinical evaluation of novel therapeutic agents targeting this system.
Mechanism of Action
DHβE exerts its effects by binding to α4β2 nAChRs and preventing their activation by the endogenous neurotransmitter acetylcholine or by exogenous agonists like nicotine. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations such as sodium (Na+) and calcium (Ca2+), leading to neuronal depolarization and neurotransmitter release.[5] By blocking this channel activation, DHβE effectively inhibits the downstream signaling cascades initiated by α4β2 nAChR activation.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of DHβE in various animal models.
Table 1: Effects of DHβE in Animal Models of Nicotine Addiction
| Animal Model | DHβE Dosage & Administration Route | Behavioral Test | Key Quantitative Findings | Reference |
| Rats | 1-4 mg/kg, s.c. | Nicotine Self-Administration | Dose-dependently reduced the number of nicotine infusions. | [6] |
| Rats | 3 mg/kg, i.p. | Cue-Induced Reinstatement of Nicotine Seeking | Significantly attenuated cue-induced reinstatement of nicotine-seeking behavior. | [7] |
| Mice | 1, 3, 6 mg/kg, i.p. | Nicotine-Induced Conditioned Place Preference | Blocked the acquisition and expression of nicotine-induced CPP. | |
| Rats | Not specified | Nicotine Withdrawal | Blockade of nAChRs with DHβE elevates brain reward thresholds, indicating a dysphoric-like state during withdrawal. | [3] |
Table 2: Effects of DHβE in Animal Models of Depression and Anxiety
| Animal Model | DHβE Dosage & Administration Route | Behavioral Test | Key Quantitative Findings | Reference |
| Mice | 2, 5, 10 mg/kg, i.p. | Forced Swim Test | Significantly decreased immobility time, indicating an antidepressant-like effect. | [2] |
| Mice | 2, 5, 10 mg/kg, i.p. | Tail Suspension Test | Dose-dependently reduced immobility time. | [2] |
| Mice (C57BL/6J) | Not specified | Elevated Plus Maze | Increased time spent in the open arms, suggesting an anxiolytic effect. | [3] |
| Rats | Not specified | Novelty-Suppressed Feeding | Increased latency to feed in a novel environment was reversed by DHβE. |
Table 3: Effects of DHβE on Cognition
| Animal Model | DHβE Dosage & Administration Route | Behavioral Test | Key Quantitative Findings | Reference |
| Mice (C57BL/6J) | 1, 3, 6 mg/kg, i.p. | Contextual Fear Conditioning | Attenuated the enhancing effect of nicotine on contextual fear conditioning. | [4] |
| Rats | Not specified | Passive Avoidance Task | Impaired memory consolidation when administered post-training. | [8] |
| Mice | Not specified | Morris Water Maze | Increased escape latency, indicating deficits in spatial learning and memory. |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Effects
Objective: To assess the antidepressant-like properties of DHβE by measuring the immobility time of mice in an inescapable water tank.
Materials:
-
Transparent cylindrical tanks (30 cm height x 20 cm diameter).[9]
-
Water (23-25°C).
-
DHβE solution and vehicle control.
-
Video recording and analysis software.
-
Dry towels and a warming lamp.
Procedure:
-
Drug Administration: Administer DHβE or vehicle to mice via the desired route (e.g., intraperitoneally) 30 minutes before the test.
-
Apparatus Preparation: Fill the cylindrical tanks with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[9] The water temperature should be maintained at 23-25°C.
-
Test Session: Gently place each mouse into the center of the water-filled cylinder.
-
Recording: Record the session for a total of 6 minutes.[10]
-
Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the 6-minute test.[10]
-
Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage under a warming lamp until fully dry.
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
Objective: To evaluate the anxiolytic-like effects of DHβE by measuring the exploration of open and closed arms of an elevated plus-shaped maze.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, raised from the floor).[11]
-
DHβE solution and vehicle control.
-
Video tracking software.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer DHβE or vehicle to mice 30 minutes prior to the test.
-
Test Session: Place the mouse in the center of the maze, facing an open arm.[11]
-
Recording: Allow the mouse to freely explore the maze for 5 minutes, recording its movements with a video camera.[12]
-
Data Analysis: Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[11]
-
Apparatus Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Nicotine Self-Administration for Anti-Addiction Effects
Objective: To assess the potential of DHβE to reduce the reinforcing properties of nicotine.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.[7]
-
Intravenous catheters.
-
Nicotine solution (e.g., 0.03 mg/kg/infusion).[7]
-
DHβE solution and vehicle control.
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of rats. Allow for a recovery period.
-
Acquisition of Nicotine Self-Administration: Train rats to press the active lever to receive an intravenous infusion of nicotine on a fixed-ratio schedule (e.g., FR1).[7] Each infusion is paired with a cue light. Sessions are typically 1-2 hours daily for 10-15 days.
-
DHβE Treatment: Once stable self-administration is established, administer DHβE or vehicle prior to the self-administration sessions.
-
Data Collection: Record the number of infusions earned (active lever presses) and inactive lever presses during each session.
-
Data Analysis: Compare the number of nicotine infusions between the DHβE-treated and vehicle-treated groups. A reduction in active lever pressing in the DHβE group suggests an attenuation of nicotine's reinforcing effects.
Visualizations
Signaling Pathways and Logical Relationships
Caption: DHβE competitively antagonizes the α4β2 nAChR, preventing downstream signaling.
Caption: Experimental workflow for assessing DHβE's antidepressant-like effects using the Forced Swim Test.
Caption: Logical relationship of DHβE's action in reducing nicotine's reinforcing effects.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 6. Nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydro-β-erythroidine (DHβE) in Nicotine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dihydro-β-erythroidine (DHβE), a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), and its application in nicotine (B1678760) addiction research. Detailed protocols for key in vitro and in vivo experimental paradigms are included to facilitate the study of its therapeutic potential.
Introduction
Dihydro-β-erythroidine (DHβE) is a natural alkaloid derived from Erythrina species.[1] It functions as a competitive antagonist at neuronal nAChRs, exhibiting notable selectivity for the α4β2 subtype, which is critically involved in the reinforcing effects of nicotine.[1][2][3] This selectivity makes DHβE an invaluable pharmacological tool for dissecting the neurobiological mechanisms underlying nicotine dependence and for the preclinical evaluation of potential smoking cessation therapies.[2][4]
Mechanism of Action
DHβE competitively binds to the α4β2* family of nAChRs, preventing acetylcholine and nicotine from activating these receptors.[1][3] The α4β2 nAChRs are predominantly located on dopamine (B1211576) neurons in the ventral tegmental area (VTA).[2] Nicotine-induced activation of these receptors leads to increased dopamine release in the nucleus accumbens (NAc), a key event in the reward pathway. By blocking these receptors, DHβE can attenuate the rewarding effects of nicotine and reduce withdrawal symptoms.[2][5]
Data Presentation
Table 1: In Vitro Binding Affinities and Potencies of DHβE at nAChR Subtypes
| nAChR Subtype | Ligand | Parameter | Value (µM) | Species | Preparation | Reference |
| α4β2 | [3H]epibatidine | Ki | 0.82 | Not Specified | Not Specified | [1] |
| α4β2 | Acetylcholine | IC50 | 0.10 ± 0.01 | Rat | Oocyte Expression | [3] |
| α4β2 | Acetylcholine | IC50 | 0.37 | Not Specified | Not Specified | [6][7] |
| α3β2 | Acetylcholine | IC50 | 0.41 | Not Specified | Not Specified | [6] |
| α4β4 | Acetylcholine | IC50 | 0.19 | Not Specified | Not Specified | [6][7] |
| α3β4 | Acetylcholine | IC50 | 26 ± 2 | Rat | Oocyte Expression | [3] |
| α7 | Acetylcholine | IC50 | 8 ± 1 | Rat | Oocyte Expression | [3] |
Table 2: In Vivo Efficacy of DHβE in Animal Models of Nicotine Effects
| Animal Model | Species | DHβE Dose & Route | Effect | Reference |
| Nicotine-induced Hypothermia | Mouse | 6.2 µmol/kg (AD50), s.c. | Attenuated hypothermia | [6] |
| Nicotine-induced Antinociception, Hypomotility, Motor Impairment, Hypothermia | Mouse | s.c. administration | Blocked nicotine's effects (equipotent to mecamylamine (B1216088) for most effects) | [8] |
| Nicotine Self-Administration | Rodents | Systemic and local administration | Blocks nicotine self-administration | [2] |
| Contextual Fear Conditioning | Mouse | 1.00, 3.00, and 6.00 mg/kg | Attenuates nicotine-enhanced contextual fear conditioning | [9] |
| Precipitated Nicotine Withdrawal | Rat | 10, 18, or 25 µg, i.c.v. | Precipitated behavioral abstinence signs | [10] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure DHβE Effects on Nicotine-Induced Dopamine Release in the Nucleus Accumbens
This protocol details the procedure for measuring real-time changes in extracellular dopamine levels in the nucleus accumbens of freely moving rats following systemic nicotine administration, with or without DHβE pretreatment.
1. Animal Model and Surgical Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a guide cannula (e.g., CMA 12) targeting the nucleus accumbens shell (Coordinates from bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm from dura).
-
Secure the cannula with dental cement and anchor screws.
-
Allow a recovery period of at least 5-7 days.
-
2. In Vivo Microdialysis Procedure:
-
Habituation: On the day of the experiment, place the rat in the microdialysis chamber for at least 1-2 hours to acclimate.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a flow rate of 1-2 µL/min.[11]
-
Equilibration: Allow the system to equilibrate for 60-90 minutes.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration:
-
Administer DHβE (e.g., 1-5 mg/kg, s.c.) or vehicle.
-
30 minutes later, administer nicotine (e.g., 0.4 mg/kg, s.c.) or saline.
-
-
Post-treatment Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours.
-
Sample Storage: Immediately freeze samples at -80°C until analysis.[11]
3. Neurochemical Analysis:
-
Quantify dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]
-
Express data as a percentage change from the baseline average.
4. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
-
Section the brain and stain to confirm the correct placement of the microdialysis probe.
Protocol 2: Rodent Model of Nicotine Self-Administration and the Effect of DHβE
This protocol describes the evaluation of DHβE's effect on the reinforcing properties of nicotine using an intravenous self-administration paradigm in rats.
1. Animal Model and Surgical Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (300-400 g).
-
Catheter Implantation:
-
Anesthetize the rat and implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the animal.
-
Allow a recovery period of 5-7 days.
-
2. Self-Administration Procedure:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Acquisition:
-
Train rats to press the active lever for intravenous infusions of nicotine (e.g., 30 µg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Conduct daily 2-hour sessions.
-
-
Stabilization: Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
DHβE Testing:
-
Once responding is stable, administer DHβE (e.g., 1-5 mg/kg, i.p. or s.c.) or vehicle 30 minutes before the self-administration session.
-
Measure the effect on the number of nicotine infusions earned.
-
Protocol 3: Assessment of DHβE on Nicotine Withdrawal Symptoms
This protocol outlines a method to induce and measure nicotine withdrawal symptoms in rodents and to assess the effect of DHβE.
1. Induction of Nicotine Dependence:
-
Method: Continuously administer nicotine (e.g., 3-9 mg/kg/day, salt form) for 7-14 days via subcutaneously implanted osmotic minipumps.[10][12]
2. Assessment of Withdrawal Symptoms:
-
Spontaneous Withdrawal: Remove the osmotic minipumps and observe the animals for somatic and affective signs of withdrawal at various time points (e.g., 24, 48, 72 hours post-removal).[12]
-
Precipitated Withdrawal: In nicotine-dependent animals with the minipump still implanted, administer DHβE (e.g., 1-5 mg/kg, s.c.) to precipitate withdrawal symptoms.[10][12] A non-selective antagonist like mecamylamine can be used as a positive control.[12]
3. Measurement of Withdrawal Signs:
-
Somatic Signs: Observe and score the frequency of behaviors such as abdominal constrictions (writhes), gasps, ptosis (eyelid drooping), teeth chattering, and tremors for a defined period (e.g., 30 minutes).[13][14][15]
-
Affective Signs:
-
Anxiety-like behavior: Use paradigms such as the elevated plus-maze or open-field test.[14]
-
Anhedonia (depressive-like behavior): Measure changes in sucrose (B13894) preference or use intracranial self-stimulation (ICSS) procedures.[12][16]
-
Visualizations
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiological mechanisms involved in nicotine dependence and reward: participation of the endogenous opioid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Acute Ethanol Inhibits Dopamine Release in the Nucleus Accumbens via α6 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine abstinence syndrome precipitated by the competitive nicotinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of Dependence in Smokers and Rodents With Voluntary Nicotine Intake: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine vapor method to induce nicotine dependence in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydro-β-erythroidine (DHβE) in Studying Learning and Memory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent and competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2]. It exhibits selectivity for α4β2 and α4β4 nAChR subtypes, making it an invaluable pharmacological tool for elucidating the role of these specific receptors in various physiological processes, particularly learning and memory[1]. By blocking the action of acetylcholine at these receptors, DHβE allows researchers to investigate the contribution of the α4β2* nicotinic cholinergic system to cognitive functions. This document provides detailed application notes, quantitative data, and experimental protocols for the use of DHβE in learning and memory research.
Mechanism of Action
DHβE functions as a competitive antagonist at the acetylcholine binding site on α4β2 and other sensitive nAChR subunits[2][3]. The binding of DHβE prevents the conformational change in the receptor that is normally induced by acetylcholine, thereby inhibiting the influx of sodium and calcium ions[4]. This blockade of ion flow prevents neuronal depolarization and subsequent downstream signaling cascades that are crucial for synaptic plasticity and, consequently, for learning and memory formation[4]. The hippocampus and medial prefrontal cortex, brain regions critical for memory, have a high expression of α4β2 nAChRs, highlighting the importance of this receptor subtype in cognitive processes[4][5][6].
Data Presentation
Table 1: Binding Affinity and Potency of DHβE
| nAChR Subtype | IC50 (μM) | Species | Reference |
| α4β2 | 0.37 | Rat | [1][2] |
| α4β4 | 0.19 | Rat | [1][2] |
| α3β2 | 0.41 | Rat | [2] |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of DHβE required to inhibit 50% of the specific binding of a radioligand to the receptor.
Table 2: In Vivo Dosages and Effects of DHβE in Behavioral Studies
| Animal Model | Behavioral Task | DHβE Dosage | Route of Administration | Observed Effect | Reference |
| C57BL/6J Mice | Contextual Fear Conditioning | 1.00, 3.00, 6.00 mg/kg | Intraperitoneal (i.p.) | Attenuated nicotine-induced enhancement of contextual fear conditioning. | [7] |
| C57BL/6J Mice | Novel Object Recognition | Not specified, intra-mPFC infusion | Intra-medial Prefrontal Cortex | Suppressed nicotine-induced enhancement of object recognition memory. | [6] |
| Rats | Morris Water Maze | 300 nmol | Intraventricular | Disrupted memory of the platform location in a probe trial. | [8] |
| Rats | Win-Stay Radial Maze | Dose-dependent | Intraventricular | Disrupted spatial memory. | [8] |
| Rats | Pavlovian Conditioned Approach | 3 mg/kg | Subcutaneous (s.c.) | Attenuated nicotine-enhanced Pavlovian conditioned response to an alcohol-paired cue. | [9] |
Experimental Protocols
Protocol 1: Contextual Fear Conditioning in Mice
Objective: To assess the role of α4β2 nAChRs in contextual fear memory using DHβE.
Materials:
-
C57BL/6J mice
-
Fear conditioning apparatus (with a grid floor for foot shock)
-
DHβE hydrobromide
-
Saline solution (0.9% NaCl)
-
Nicotine (B1678760) solution (optional, for studying nicotine's effects)
Procedure:
-
Animal Handling and Habituation:
-
Handle mice for several days prior to the experiment to reduce stress.
-
Allow mice to acclimate to the testing room for at least 1 hour before each session.
-
-
Drug Administration:
-
Prepare DHβE solution in saline.
-
Administer DHβE (e.g., 1.00, 3.00, or 6.00 mg/kg, i.p.) or saline to control mice 30 minutes before the training session[7].
-
If investigating the effects of nicotine, administer nicotine (e.g., 0.25 mg/kg, s.c.) 15 minutes after DHβE and 15 minutes before training[7].
-
-
Training (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow a 2-minute exploration period.
-
Present a conditioned stimulus (CS), such as an 85-dB white noise for 30 seconds[7].
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a 0.57-mA foot shock[7].
-
Repeat the CS-US pairing (e.g., 2 pairings with a 2-minute interval).
-
Remove the mouse from the chamber 30 seconds after the final shock and return it to its home cage.
-
-
Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (context).
-
Record freezing behavior (the absence of all movement except for respiration) for a set period (e.g., 5 minutes).
-
Freezing is used as a measure of fear memory.
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the testing session.
-
Compare the freezing behavior between the DHβE-treated group and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Novel Object Recognition Test in Mice
Objective: To evaluate the effect of DHβE on recognition memory.
Materials:
-
C57BL/6J mice
-
Open field arena
-
Two identical objects (e.g., small plastic toys)
-
One novel object (different in shape and color from the familiar objects)
-
DHβE hydrobromide
-
Saline solution (0.9% NaCl)
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open field arena for 10 minutes.
-
-
Training (Day 2):
-
Administer DHβE or saline 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (novel and familiar). Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the discrimination index between the DHβE-treated and control groups.
Mandatory Visualization
Caption: DHβE blocks acetylcholine binding to α4β2 nAChRs.
Caption: Workflow for a typical behavioral experiment using DHβE.
Caption: Logical relationship of DHβE's use in memory research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Nicotine Enhances Object Recognition Memory via Stimulating α4β2 and α7 Nicotinic Acetylcholine Receptors in the Medial Prefrontal Cortex of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of intraventricular injections of dihydro-beta-erythroidine (DH beta E) on spatial memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β2* nicotinic acetylcholine receptor subtypes mediate nicotine-induced enhancement of Pavlovian conditioned responding to an alcohol cue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking Nicotine-Induced Behavior with Dihydro-β-erythroidine (DHβE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-β-erythroidine (DHβE) is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a particular affinity for the α4β2 subtype.[1][2] This characteristic makes it an invaluable pharmacological tool for investigating the role of these receptors in the complex behaviors associated with nicotine (B1678760) addiction. Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by activating nAChRs in the brain, leading to the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway.[3][4] By blocking these receptors, DHβE can effectively attenuate or prevent a range of nicotine-induced behaviors in preclinical models, providing a deeper understanding of the neurobiological mechanisms of nicotine dependence.
These application notes provide a comprehensive overview of the use of DHβE in blocking nicotine-induced behaviors, including detailed protocols for key behavioral assays and a summary of its pharmacological properties.
Mechanism of Action
DHβE acts as a competitive antagonist at the acetylcholine binding site on neuronal nAChRs.[5][6] Its selectivity for the α4β2* nAChR subtype is crucial, as this subtype is highly implicated in mediating the reinforcing and rewarding effects of nicotine.[7][8] The binding of DHβE to these receptors prevents nicotine from activating them, thereby inhibiting the downstream signaling cascades that lead to dopamine release and the subsequent behavioral manifestations of nicotine's addictive properties.[8]
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobiological mechanisms involved in nicotine dependence and reward: participation of the endogenous opioid system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydro-beta-erythroidine solubility in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of dihydro-beta-erythroidine (DHβE) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving dihydro-β-erythroidine hydrobromide?
A1: Dihydro-β-erythroidine hydrobromide is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is common practice. For in vivo studies, dissolving the compound directly in sterile saline or water is preferred to avoid potential toxicity associated with DMSO.
Q2: I'm having trouble dissolving dihydro-β-erythroidine. What can I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for about 10 minutes to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help break down any clumps and enhance solubility.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Fresh Solvent: Ensure you are using a fresh, high-quality solvent, as contaminants or degradation products in old solvents can affect solubility.
Q3: My dihydro-β-erythroidine solution, initially clear in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are some strategies to prevent it:
-
Optimize Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer while vortexing, and then add this intermediate solution to the final volume.
-
Reduce Final Concentration: Your assay may be effective at a lower, more soluble concentration of the compound.
-
Increase Co-solvent Concentration: If your experiment can tolerate it, a slightly higher final concentration of DMSO (typically under 1%) may help maintain solubility.
-
Use Surfactants: In some cases, low concentrations of non-ionic surfactants can help to maintain the solubility of the compound.
Q4: How should I store my dihydro-β-erythroidine stock solutions?
A4: Stock solutions of dihydro-β-erythroidine in DMSO should be stored at -20°C or -80°C for long-term stability.[2][3] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 35.63 | 100 | [1] |
| DMSO | > 8.91 | > 25 | [1] |
| DMSO | 8 | 22.46 | [3] |
| DMSO | > 10 mM | > 10 | [2] |
Note: The molecular weight of dihydro-β-erythroidine hydrobromide is approximately 356.26 g/mol . The exact solubility may vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of Dihydro-β-erythroidine Stock Solution for In Vitro Assays
Materials:
-
Dihydro-β-erythroidine hydrobromide powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of dihydro-β-erythroidine hydrobromide to reach room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile environment, accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the tube to 37°C for 10 minutes and/or sonicate for a few minutes.[2]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2][3]
Protocol 2: Preparation of Dihydro-β-erythroidine Solution for In Vivo Administration
Materials:
-
Dihydro-β-erythroidine hydrobromide powder
-
Sterile, injectable-grade saline (0.9% NaCl) or water for injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Weigh: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of dihydro-β-erythroidine hydrobromide.
-
Dissolve: Add the calculated volume of sterile saline or water to the vial to achieve the desired final concentration for injection.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Ensure the final solution is clear and free of particulates.
-
Filter (Optional but Recommended): For intravenous injections, it is advisable to filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved particles.
-
Administration: Use the freshly prepared solution for subcutaneous (s.c.) or other appropriate routes of administration.
Signaling Pathways and Experimental Workflows
Dihydro-β-erythroidine acts as a competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and activating the receptor, thereby inhibiting downstream signaling.
The following workflow outlines the key steps for investigating the effect of dihydro-β-erythroidine on nAChR activity, for example, in a cell-based assay.
References
Dihydro-β-erythroidine (DHβE) Solubility: A Technical Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Dihydro-β-erythroidine (DHβE) for experimental use. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Dihydro-β-erythroidine hydrobromide (DHβE HBr)?
A1: The solubility of DHβE in its common hydrobromide salt form is dependent on the solvent. It is significantly more soluble in water than in dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: Why is my DHβE not dissolving properly in my aqueous buffer?
A2: Several factors can contribute to poor solubility in aqueous buffers. These include the pH of the buffer, the concentration of DHβE, the temperature of the solution, and the presence of other salts in the buffer that could interact with DHβE.[2] For instance, if the buffer's pH is near the isoelectric point of the molecule, its solubility can be significantly reduced.
Q3: Can I heat the solution to improve DHβE solubility?
A3: Gentle warming to 37°C and sonication can aid in the dissolution of DHβE.[3] However, prolonged exposure to high temperatures should be avoided as it may degrade the compound. Always check the stability of DHβE under your specific experimental conditions.
Q4: Are there alternative forms of DHβE with better solubility?
A4: DHβE is most commonly available as a hydrobromide salt, which is a method used to enhance the aqueous solubility of alkaloids.[4] While other salt forms could theoretically be synthesized, the hydrobromide is the standard for research purposes due to its good water solubility.
Troubleshooting Guide
Issue: Precipitate forms when adding DHβE stock solution (in DMSO) to an aqueous buffer.
Cause: This is a common issue when a drug dissolved in an organic solvent is diluted into an aqueous medium where its solubility is lower. The organic solvent concentration may not be sufficient to keep the drug in solution upon dilution.
Solution:
-
Minimize the volume of DMSO: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed, keeping the final DMSO concentration in your aqueous buffer low (ideally ≤ 0.1%).
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to allow for rapid mixing and prevent localized high concentrations of DHβE that can lead to precipitation.
-
Use of co-solvents: Consider preparing the DHβE solution in a mixture of water and a water-miscible organic co-solvent.
Issue: DHβE solution is cloudy or forms a precipitate over time.
Cause: The solution may be supersaturated, or the compound may be degrading, leading to less soluble byproducts. Changes in temperature or pH during storage can also affect solubility.
Solution:
-
Ensure complete dissolution: Use sonication and gentle warming to ensure the compound is fully dissolved initially.
-
Check for stability: The stability of DHβE in your specific buffer and storage conditions may be limited. It is recommended to prepare fresh solutions for each experiment.[1] For short-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[1]
-
Filter sterilization: If you need a sterile solution for cell culture or in vivo use, filter the final solution through a 0.22 µm filter.[1] This will also remove any undissolved micro-precipitates.
Quantitative Data on DHβE HBr Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 35.63 - ≥ 100 | 100 - ≥ 280.70 | [1] |
| DMSO | 8 - 8.91 | ~22.46 - 25 | [1] |
Experimental Protocols to Enhance DHβE Solubility
Protocol 1: Preparation of DHβE Solution Using a Co-solvent
This protocol is suitable for experiments where a small amount of an organic co-solvent is permissible.
Objective: To prepare a clear, aqueous solution of DHβE using a co-solvent to enhance solubility.
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE HBr) powder
-
Ethanol or Propylene Glycol
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile vials
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of DHβE HBr powder.
-
Initial Dissolution: Add a small volume of the co-solvent (e.g., ethanol) to the DHβE HBr powder to create a concentrated slurry or solution. The choice of co-solvent will depend on the tolerance of your experimental system.
-
Vortexing: Vortex the mixture until the powder is fully wetted.
-
Addition of Aqueous Phase: Slowly add the sterile water or buffer to the co-solvent mixture in a stepwise manner, vortexing between each addition.
-
Sonication: If any particulate matter remains, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.[3]
-
Final Volume: Adjust the solution to the final desired concentration with the aqueous buffer.
-
Sterilization (Optional): If required, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of DHβE Solution Using Cyclodextrins
This method is ideal for significantly increasing the aqueous solubility of DHβE, particularly for in vivo applications where organic co-solvents should be minimized.
Objective: To prepare a DHβE solution with enhanced aqueous solubility by forming an inclusion complex with a cyclodextrin.
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE HBr) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v in water or buffer).
-
Add DHβE: Slowly add the weighed DHβE HBr powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight for optimal complexation) to facilitate the formation of the inclusion complex.
-
Ensure Dissolution: The solution should become clear as the complex forms. Gentle warming can be used to expedite the process, but avoid excessive heat.
-
Final Preparation: Once fully dissolved, the solution can be adjusted to the final volume and pH if necessary.
-
Sterilization (Optional): Filter the final solution through a 0.22 µm syringe filter.
Visualizations
DHβE Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)
References
Dihydro-beta-erythroidine Stability and Degradation in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing dihydro-beta-erythroidine (DHβE), ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of DHβE in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (DHβE) stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of DHβE at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: In which solvents is DHβE soluble and are there any stability considerations?
A2: this compound hydrobromide is soluble in water (≥ 100 mg/mL) and dimethyl sulfoxide (B87167) (DMSO) (8 mg/mL).[2] When preparing a stock solution in DMSO, gentle warming and sonication may be necessary to achieve complete dissolution. While stock solutions in these solvents are generally stable under proper storage conditions, it is best practice to prepare fresh working solutions for experiments.
Q3: What are the primary factors that can lead to the degradation of DHβE in solution?
A3: Like many alkaloids, the stability of DHβE in solution can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis of the lactone ring or other susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the molecule.
Q4: Are there any known degradation products of DHβE?
A4: Specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature. Forced degradation studies would be necessary to identify and characterize these products. General degradation pathways for erythrina alkaloids may involve hydrolysis of the lactone moiety and oxidation of the tertiary amine or other susceptible parts of the molecule.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DHβE solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of DHβE in the working solution. | Prepare fresh working solutions from a properly stored stock solution before each experiment. Protect working solutions from light and maintain them at a cool temperature (e.g., on ice) during the experiment. |
| Loss of compound activity over time in a multi-day experiment. | Gradual degradation of DHβE at experimental conditions (e.g., physiological temperature and pH). | If possible, prepare a fresh dilution of the compound for each day of the experiment. If the experiment requires a single solution, store it at 4°C and protect it from light when not in use. Consider performing a preliminary stability test under your specific experimental conditions. |
| Precipitation observed in the working solution. | The concentration of DHβE exceeds its solubility in the final buffer or medium. | Ensure the final concentration of any organic solvent (like DMSO) used to prepare the stock solution is compatible with your aqueous experimental medium and does not cause precipitation. It may be necessary to adjust the final concentration of DHβE or the composition of the vehicle. |
Experimental Protocols
Due to the lack of specific published stability data for DHβE, the following are generalized protocols for conducting forced degradation studies, which are essential for understanding its stability profile and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To generate potential degradation products of DHβE under various stress conditions.
Materials:
-
This compound hydrobromide
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DHβE in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at various time points for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid DHβE in a vial and heat it in an oven at 80°C for 48 hours.
-
Also, incubate a solution of DHβE (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of DHβE (1 mg/mL in a suitable solvent) and solid DHβE to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as the UPLC-MS/MS method described below, to determine the extent of degradation and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method
Objective: To develop a sensitive and specific analytical method for the quantification of DHβE and the separation of its potential degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from 5% to 95% B over a short run time (e.g., 5-10 minutes) should be evaluated to separate the parent compound from its more polar or less polar degradants.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometric Conditions (ESI Positive Mode):
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: Optimize for DHβE (typically 20-40 V)
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350-450°C
-
Desolvation Gas Flow: ~600-800 L/Hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]⁺) for DHβE (C₁₆H₂₁NO₃) is m/z 276.15.
-
Product ions need to be determined by infusing a standard solution of DHβE and performing a product ion scan. Select at least two intense and specific product ions for quantification and confirmation.
-
Sample Preparation:
-
Forced degradation samples should be neutralized (if necessary) and diluted with the initial mobile phase composition to an appropriate concentration (e.g., 1-100 ng/mL).
-
Centrifuge or filter the samples before injection to remove any particulate matter.
Data Presentation
The results from the forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of DHβE | Number of Degradation Products | Comments (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solution) | - | 48 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | - | 48 h | 80°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solution) | Light Exposure | As per ICH Q1B | Ambient | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solid) | Light Exposure | As per ICH Q1B | Ambient | Data to be filled | Data to be filled | Data to be filled |
RRT: Relative Retention Time
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of DHβE.
References
proper storage conditions for Dihydro-beta-erythroidine
Welcome to the technical support center for Dihydro-β-erythroidine (DHβE). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and application of DHβE in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid Dihydro-β-erythroidine hydrobromide?
A1: Solid Dihydro-β-erythroidine hydrobromide should be stored in a desiccated environment at room temperature or 4°C.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture.[1]
Q2: How should I prepare and store stock solutions of Dihydro-β-erythroidine?
A2: Stock solutions can be prepared in water or DMSO.[2][3] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the solubility limits for Dihydro-β-erythroidine hydrobromide?
A3: Dihydro-β-erythroidine hydrobromide is soluble in water up to 100 mM and in DMSO up to 25 mM.[2][3] To achieve higher concentrations in DMSO, gentle warming at 37°C and ultrasonication may be necessary.[1][4]
Q4: Which nicotinic acetylcholine receptor (nAChR) subtypes does Dihydro-β-erythroidine show selectivity for?
A4: Dihydro-β-erythroidine is a competitive antagonist with moderate selectivity for neuronal nAChRs containing the α4 subunit.[2][3] It is particularly potent at α4β2 and α4β4 subtypes.[1][2][3][4]
Data Presentation
Storage and Stability of Dihydro-β-erythroidine
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Hydrobromide Salt) | Room Temperature or 4°C | Long-term | Desiccate, keep sealed from moisture.[1][2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Solubility of Dihydro-β-erythroidine Hydrobromide
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM[2][3] | Readily soluble. |
| DMSO | 25 mM[2][3] | May require warming and sonication to fully dissolve.[1][4] |
Inhibitory Potency (IC₅₀) of Dihydro-β-erythroidine at nAChR Subtypes
| nAChR Subtype | IC₅₀ (µM) |
| α4β4 | 0.19[1][2][4] |
| α4β2 | 0.37[1][2][4] |
| α3β2 | 0.41[4][5] |
| α2β2 | 1.3[1] |
| α2β4 | 2.3[1] |
| α3β4 | 23.1[1][4][5] |
Troubleshooting Guides
Issue 1: Inconsistent or no antagonist effect observed in my experiment.
-
Potential Cause 1: Improper storage of Dihydro-β-erythroidine solution.
-
Troubleshooting Step: Ensure that stock solutions have been stored correctly at -20°C or -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles. If the solution has been stored for an extended period at a warmer temperature or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
-
Potential Cause 2: Incorrect nAChR subtype.
-
Potential Cause 3: Competitive antagonism.
-
Troubleshooting Step: As a competitive antagonist, the blocking effect of Dihydro-β-erythroidine can be overcome by high concentrations of the agonist (e.g., acetylcholine or nicotine).[4] Consider the concentration of the agonist in your assay and adjust the concentration of Dihydro-β-erythroidine accordingly.
-
-
Potential Cause 4: Slow off-rate.
-
Troubleshooting Step: The antagonist may dissociate from the receptor slowly, leading to an incomplete washout.[6] Extend the washout period to ensure complete removal of the antagonist.
-
Issue 2: Difficulty dissolving Dihydro-β-erythroidine hydrobromide.
-
Potential Cause 1: Reaching solubility limits.
-
Troubleshooting Step: Refer to the solubility table above. Do not attempt to dissolve the compound beyond its maximum concentration in a given solvent.
-
-
Potential Cause 2: Incomplete dissolution in DMSO.
-
Potential Cause 3: Using old or hygroscopic DMSO.
-
Troubleshooting Step: The presence of water in DMSO can affect the solubility of some compounds. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1]
-
Issue 3: Variability in results between experiments.
-
Potential Cause 1: Inconsistent solution preparation.
-
Troubleshooting Step: Ensure that Dihydro-β-erythroidine is fully dissolved before each experiment. Prepare fresh dilutions from a properly stored stock solution for each experiment to minimize variability.
-
-
Potential Cause 2: Health of the experimental system.
-
Troubleshooting Step: For in vitro experiments, ensure that the cells or oocytes appear healthy under microscopic examination (e.g., smooth membrane, clear cytoplasm).[6] For in vivo studies, monitor the overall health of the animals.
-
Experimental Protocols
Protocol 1: In Vitro Antagonism of nAChRs in Xenopus Oocytes using Two-Electrode Voltage Clamp
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNAs encoding the desired nAChR α and β subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression.
-
-
Solution Preparation:
-
Prepare a stock solution of Dihydro-β-erythroidine hydrobromide in water (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in recording solution (e.g., ND96) to achieve the desired final concentrations.
-
Prepare the agonist solution (e.g., acetylcholine) in the recording solution at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply the agonist solution for a short duration (e.g., 10-20 seconds) to elicit a control current response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with the desired concentration of Dihydro-β-erythroidine for 2-5 minutes.
-
Co-apply the agonist and Dihydro-β-erythroidine and record the current response.
-
Wash out the Dihydro-β-erythroidine and agonist with recording solution.
-
Repeat with different concentrations of Dihydro-β-erythroidine to generate a concentration-response curve and determine the IC₅₀.
-
Protocol 2: In Vivo Assessment of Dihydro-β-erythroidine in a Mouse Model of Nicotine-Induced Hypothermia
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6J).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the experimental room for at least 1 hour before testing.
-
-
Drug Preparation:
-
Prepare a stock solution of Dihydro-β-erythroidine hydrobromide in sterile saline.
-
Prepare a solution of nicotine (B1678760) in sterile saline.
-
All solutions should be prepared fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Measure the baseline rectal temperature of each mouse using a digital thermometer.
-
Administer Dihydro-β-erythroidine (e.g., 0, 1.8, 3.6, 7.2, or 10.8 µmol/kg) via subcutaneous (s.c.) injection.[4]
-
After a predetermined pretreatment time (e.g., 15 minutes), administer nicotine (e.g., 1 mg/kg, s.c.).
-
Measure the rectal temperature at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the nicotine injection.
-
A control group should receive saline instead of Dihydro-β-erythroidine followed by the nicotine injection. Another control group should receive saline injections for both pretreatment and treatment to assess handling effects.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the hypothermic effect of nicotine in the presence and absence of Dihydro-β-erythroidine using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the dose of Dihydro-β-erythroidine that produces a 50% reversal of the nicotine-induced hypothermia (AD₅₀).
-
Visualizations
Caption: Mechanism of Dihydro-β-erythroidine as a competitive nAChR antagonist.
Caption: General experimental workflow for using Dihydro-β-erythroidine.
Caption: Troubleshooting logic for lack of Dihydro-β-erythroidine efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 3. Dihydro-β-erythroidine hydrobromide | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DHβE Concentration to Avoid Off-Target Effects
Welcome to the technical support center for the use of Dihydro-β-erythroidine (DHβE), a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing DHβE concentration in your experiments to ensure on-target effects while minimizing off-target interactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is DHβE and what is its primary mechanism of action?
A1: Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It functions by binding to the same site as the endogenous agonist, acetylcholine (ACh), thereby blocking the activation of the receptor and preventing the influx of ions.[1] DHβE displays selectivity for certain nAChR subtypes, particularly those containing α4 and β2 subunits.
Q2: What are the known on-target and potential off-target effects of DHβE?
A2: The primary on-target effect of DHβE is the blockade of nAChR-mediated signaling. It is particularly potent at α4β2, α4β4, and α3β2 nAChR subtypes.[2] While generally considered selective for nAChRs, some evidence suggests that at higher concentrations, DHβE may interact with other receptors. For instance, binding of DHβE to rat brain tissue can be displaced by some muscarinic ligands, indicating a potential for off-target effects at muscarinic acetylcholine receptors, though the affinity for these sites is considerably lower than for its primary nAChR targets.[3] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of DHβE that achieves the desired level of nAChR antagonism in your specific experimental model.
Q3: How do I choose an appropriate starting concentration for my experiments?
A3: A good starting point is to consider the IC50 values for the nAChR subtypes expressed in your system of interest (see Table 1). For in vitro cell-based assays, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for dose-response experiments. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am observing cytotoxicity in my cell cultures after treatment with DHβE. What could be the cause?
A4: Cytotoxicity with DHβE is not commonly reported at concentrations typically used to target nAChRs. However, if you observe cell death, consider the following:
-
High Concentration: You may be using a concentration of DHβE that is too high, leading to off-target effects. Try reducing the concentration.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive.
-
Prolonged Exposure: Long incubation times could contribute to cytotoxicity. Consider reducing the duration of treatment.
Data Presentation
Table 1: Inhibitory Potency (IC50) of DHβE at Various nAChR Subtypes
| nAChR Subtype | IC50 (µM) | Species | Experimental System | Reference |
| α4β2 | 0.10 - 0.37 | Rat | Oocytes / HEK Cells | [4] |
| α4β4 | 0.19 | Rat | Oocytes | [1] |
| α3β2 | 0.41 - 2.0 | Rat | Oocytes | [4][5] |
| α3β4 | 23.1 - 26 | Rat | Oocytes | [4][5] |
| α7 | 8 | Rat | Oocytes | [4] |
| α2β2 | 1.3 | Rat | Oocytes | [2] |
| α2β4 | 2.3 | Rat | Oocytes | [2] |
| αCtxMII-resistant (α4β2, α4α5β2) | 0.06 | Mouse | Striatal Synaptosomes | [6] |
| αCtxMII-sensitive (α6-containing) | 0.9 | Mouse | Striatal Synaptosomes | [6] |
Troubleshooting Guides
Issue 1: No or weak antagonist effect observed.
-
Possible Cause: DHβE concentration is too low.
-
Solution: Increase the concentration of DHβE. Perform a full dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause: Agonist concentration is too high.
-
Solution: As a competitive antagonist, the effect of DHβE can be overcome by high concentrations of the agonist.[1] Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80) to better observe the antagonist's effect.
-
-
Possible Cause: Incorrect nAChR subtype expression.
-
Solution: Verify the expression of DHβE-sensitive nAChR subtypes (e.g., α4β2) in your cell line or tissue preparation using techniques like RT-PCR, western blotting, or immunocytochemistry.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions of DHβE and store them properly. DHβE is soluble in water and DMSO and stock solutions can be stored at -20°C.[1]
-
Issue 2: High background noise in electrophysiology recordings.
-
Possible Cause: Poor giga-seal formation.
-
Solution: Ensure your patch pipettes are clean and have a smooth, fire-polished tip. A high-resistance seal (>1 GΩ) is essential for low-noise recordings.[7]
-
-
Possible Cause: Electrical noise from the setup.
-
Solution: Ensure your patch-clamp rig is properly grounded and isolated from sources of electrical interference. Use a Faraday cage to shield the setup.
-
-
Possible Cause: Unhealthy cells.
-
Solution: Use cells that are healthy and at an appropriate confluency. Poor cell health can lead to leaky membranes and unstable recordings.
-
Issue 3: Variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations to ensure reproducible receptor expression levels.
-
-
Possible Cause: Inconsistent drug application.
-
Solution: Use a calibrated and rapid perfusion system for consistent and accurate drug application, especially for electrophysiological experiments.
-
-
Possible Cause: pH of buffer solutions.
-
Solution: Ensure the pH of your extracellular and intracellular solutions is stable and appropriate for your cells, as pH can influence receptor function.
-
Experimental Protocols
Protocol 1: Determining the IC50 of DHβE using Whole-Cell Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory potency of DHβE on a specific nAChR subtype expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist stock solution (e.g., 100 mM Acetylcholine in water).
-
DHβE stock solution (e.g., 10 mM DHβE in DMSO).
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a cell and form a giga-ohm seal (>1 GΩ).[7]
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Baseline Recording:
-
Apply a concentration of agonist that elicits a submaximal response (e.g., EC50) for 2-5 seconds.
-
Repeat agonist application every 60-90 seconds until a stable baseline current is achieved.
-
-
DHβE Application:
-
Prepare a series of dilutions of DHβE in the external solution containing the agonist.
-
Apply each concentration of DHβE (from lowest to highest) until a steady-state block is observed.
-
After the highest concentration, perform a washout with the agonist-containing solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude for each DHβE concentration.
-
Normalize the current in the presence of DHβE to the baseline current.
-
Plot the normalized current against the logarithm of the DHβE concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Assessing DHβE-Induced Cytotoxicity using an MTT Assay
Objective: To determine if DHβE exhibits cytotoxic effects on a specific cell line at the concentrations used in functional assays.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
DHβE stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of DHβE in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest DHβE concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the prepared DHβE dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express cell viability as a percentage of the vehicle control.
-
Plot cell viability against the DHβE concentration to assess any cytotoxic effects.
-
Visualizations
Caption: On-target action of DHβE on the nAChR signaling pathway.
Caption: Workflow for optimizing DHβE concentration in experiments.
Caption: A decision tree for troubleshooting common DHβE experimental issues.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting unexpected results with Dihydro-beta-erythroidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dihydro-β-erythroidine (DHβE).
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-β-erythroidine (DHβE) and what is its primary mechanism of action?
A1: Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It functions by binding to nAChRs without activating them, thereby blocking the binding of the endogenous agonist, acetylcholine, and other nicotinic agonists like nicotine (B1678760).[3]
Q2: For which nAChR subtypes is DHβE most selective?
A2: DHβE displays moderate selectivity for the neuronal α4β2 and α4β4 nAChR subtypes.[1][4] Its antagonist potency can vary depending on the specific subunit composition of the nAChR.
Q3: What are the recommended solvent and storage conditions for DHβE?
A3: DHβE hydrobromide is soluble in water (to 100 mM) and DMSO (to 25 mM).[4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Q4: Can DHβE cross the blood-brain barrier?
A4: Yes, in vivo studies have demonstrated that DHβE can cross the blood-brain barrier, allowing it to be used in behavioral studies to investigate the central effects of nAChR antagonism.[1]
Troubleshooting Guides
Electrophysiology Experiments
Problem: No observable effect of DHβE on agonist-induced currents.
| Potential Cause | Troubleshooting Steps |
| Incorrect DHβE Concentration | Verify the final concentration of DHβE in your recording chamber. Typical effective concentrations for in vitro electrophysiology range from 300 nM to 1 µM.[1] Consider performing a concentration-response curve to determine the optimal inhibitory concentration for your specific cell type and receptor expression system. |
| DHβE Degradation | Prepare fresh DHβE solutions for each experiment from a properly stored stock. If using an aqueous stock solution, ensure it has been sterile-filtered (0.22 µm filter). |
| Receptor Subtype Insensitivity | Confirm the nAChR subtypes expressed in your cells. DHβE has lower potency at some subtypes, such as α3β4.[1] If your cells primarily express insensitive subtypes, DHβE may not produce a significant block at typical concentrations. |
| Competitive Antagonism | As a competitive antagonist, the blocking effect of DHβE can be overcome by high concentrations of the agonist.[1] Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50) before applying DHβE. |
| Slow On/Off Rate | Allow for sufficient pre-incubation time with DHβE before co-application with the agonist. The time required to reach equilibrium can vary. |
Problem: Incomplete or weak blockade of nAChR currents.
| Potential Cause | Troubleshooting Steps |
| Suboptimal DHβE Concentration | Increase the concentration of DHβE. A full concentration-response curve will help determine the concentration needed for maximal inhibition. |
| Agonist Concentration Too High | As DHβE is a competitive antagonist, its effectiveness is dependent on the agonist concentration.[1] Reduce the agonist concentration to enhance the blocking effect of DHβE. |
| Mixed Receptor Population | Your cells may express a mixed population of nAChR subtypes with varying sensitivities to DHβE. The observed weak blockade might be due to the presence of less sensitive receptor subtypes. |
Ligand Binding Assays
Problem: High non-specific binding of radiolabeled DHβE.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of blocking agents like bovine serum albumin (BSA) or use a different blocking agent. Pre-soaking glass fiber filters in a solution of 0.5% polyethylenimine (PEI) can also reduce non-specific binding to the filters.[5] |
| Radioligand Sticking to Surfaces | Add a small amount of a non-ionic detergent (e.g., 0.1% Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of your binding buffer.[6] |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below the Kd value for your receptor of interest to minimize non-specific binding. |
Problem: Low specific binding signal.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Increase the amount of membrane preparation in your assay. Ensure your membrane preparation protocol is optimized to enrich for the target receptor. |
| Degraded Radioligand or Receptor | Use fresh or properly stored radioligand and membrane preparations. Avoid repeated freeze-thaw cycles of both. |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature to ensure the binding reaction has reached equilibrium. |
In Vivo Behavioral Studies
Problem: Unexpected or paradoxical behavioral effects.
| Potential Cause | Troubleshooting Steps |
| Precipitation of Withdrawal | In subjects chronically treated with nicotine, administration of DHβE can precipitate withdrawal-like symptoms. Be aware of this possibility when designing experiments with nicotine-dependent animals. |
| Selective Antagonism | DHβE may selectively block certain behavioral effects of nicotine while leaving others unaffected. For example, it has been shown to block the locomotor-activating effects of nicotine but not the locomotor-depressant effects at certain doses.[7] Carefully consider the specific behavioral paradigm and the known selectivity of DHβE. |
| Dose-Dependent Effects | The behavioral effects of DHβE are dose-dependent. A low dose may be insufficient to produce an effect, while a very high dose could lead to off-target effects. Conduct a dose-response study to determine the optimal dose for your experiment. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of DHβE at Different nAChR Subtypes
| nAChR Subtype | IC50 (µM) |
| α4β4 | 0.19[1][4] |
| α4β2 | 0.37[1][4] |
| α3β2 | 0.41[1] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording nAChR-mediated currents and testing the antagonistic effect of DHβE.
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.2 Na-GTP (pH 7.3 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the nAChR agonist (e.g., acetylcholine or nicotine) at a concentration around its EC50 to elicit a stable inward current.
-
After establishing a stable baseline response, perfuse the cell with the external solution containing DHβE (e.g., 1 µM) for 2-5 minutes.
-
Co-apply the agonist with DHβE and record the resulting current to determine the extent of inhibition.
-
Wash out DHβE to observe the recovery of the agonist-induced current.
-
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of a test compound for nAChRs using a radiolabeled ligand.
-
Membrane Preparation: Prepare a crude membrane fraction from brain tissue or cells expressing the nAChR subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radiolabeled ligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and 50 µL of Assay Buffer.[5]
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of a high concentration of a competing unlabeled ligand (e.g., 100 µM nicotine).[5]
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of varying concentrations of DHβE.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.[5]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DHβE.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mechanism of action of DHβE as a competitive antagonist at nicotinic acetylcholine receptors.
Caption: A logical workflow for troubleshooting unexpected results in experiments involving DHβE.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. Patterns of Nicotinic Receptor Antagonism: Nicotine Discrimination Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydro-β-erythroidine (DHβE) Blockade and Reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, Dihydro-β-erythroidine (DHβE). The following information is intended to assist with experimental design and troubleshooting when investigating the reversal of DHβE blockade with nAChR agonists.
Troubleshooting Guides
Issue: Agonist is not reversing DHβE blockade.
Possible Cause 1: Insufficient Agonist Concentration
DHβE is a competitive antagonist, meaning it binds to the same site as agonists on the nAChR.[1][2][3] To overcome this blockade, a sufficiently high concentration of the agonist is required to outcompete DHβE for binding to the receptor.[4][5]
Troubleshooting Steps:
-
Verify DHβE Concentration: Ensure the concentration of DHβE being used is appropriate for the nAChR subtype being studied. DHβE has different potencies (IC50 values) for different subtypes.[6]
-
Increase Agonist Concentration: Systematically increase the concentration of the agonist in a dose-dependent manner. This is the primary method for reversing competitive antagonism.
-
Consult Dose-Response Curves: If available, consult existing dose-response curves for the specific agonist and nAChR subtype to determine the expected concentration range for activation.
-
Perform a Schild Analysis: To quantitatively determine the potency of DHβE and the concentration of agonist required to overcome its effects, a Schild analysis is recommended.[4][7][8][9][10][11] This involves generating agonist dose-response curves in the presence of increasing concentrations of DHβE.
Possible Cause 2: Agonist Potency and Efficacy
The specific agonist used, its potency (EC50), and its intrinsic efficacy at the target nAChR subtype will influence its ability to reverse DHβE blockade.
Troubleshooting Steps:
-
Confirm Agonist Specificity: Ensure the agonist you are using is active at the nAChR subtype blocked by DHβE.
-
Consider a More Potent Agonist: If a partial agonist is being used, consider switching to a full agonist, which will have a greater maximal effect and may be more effective at reversing the blockade.
-
Review Literature: Check the literature for agonists that have been successfully used to reverse DHβE's effects on your specific nAChR subtype.
Issue: Variability in experimental results.
Possible Cause: Inconsistent Experimental Conditions
Minor variations in experimental parameters can lead to significant differences in results, especially when dealing with competitive interactions.
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the pre-incubation time with DHβE and the subsequent co-incubation with the agonist are consistent across all experiments.
-
Maintain Stable Temperature and pH: Fluctuations in temperature and pH can affect ligand binding and receptor function.
-
Control for Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization, which may be misinterpreted as incomplete reversal of blockade.[12] Use appropriate perfusion systems and limit the duration of agonist application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DHβE as a nAChR antagonist?
A1: Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] It competes with endogenous agonists like acetylcholine and exogenous agonists like nicotine (B1678760) for the same binding site on the receptor.[13] By occupying the binding site, DHβE prevents the receptor from being activated, thereby blocking the downstream signaling cascade. DHβE shows selectivity for certain nAChR subtypes, particularly α4β2 and α4β4.[6]
Q2: How can I determine the correct concentration of agonist to use to reverse DHβE blockade?
A2: The appropriate agonist concentration depends on several factors, including the concentration of DHβE used, the specific nAChR subtype, and the potency of the agonist. A systematic approach is recommended:
-
Determine the IC50 of DHβE: First, determine the concentration of DHβE that inhibits 50% of the maximal response to a known agonist (the IC50).
-
Generate Agonist Dose-Response Curves: Perform a series of experiments where you generate dose-response curves for your agonist in the presence of a fixed concentration of DHβE (e.g., at its IC50).
-
Observe the Rightward Shift: In the presence of a competitive antagonist like DHβE, the agonist dose-response curve should shift to the right in a parallel manner.[5][14] The magnitude of this shift will indicate the fold-increase in agonist concentration required to achieve the same level of response as in the absence of the antagonist.
-
Schild Analysis: For a more rigorous determination, a Schild analysis can be performed.[4][7][8][9][10][11] This analysis will provide the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Q3: Can agonists other than acetylcholine and nicotine be used to reverse DHβE blockade?
A3: Yes, any agonist that is active at the nAChR subtype being blocked by DHβE can theoretically be used to reverse the blockade. The effectiveness of the reversal will depend on the agonist's affinity and intrinsic efficacy for that receptor subtype. Examples of other nAChR agonists include epibatidine (B1211577) and varenicline.
Q4: What are the downstream signaling pathways affected by DHβE blockade?
A4: By blocking nAChR activation, DHβE inhibits the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel.[12][15] This, in turn, prevents the depolarization of the cell membrane and the activation of various downstream signaling cascades that are typically triggered by nAChR activation. These pathways can include the activation of voltage-gated calcium channels, the release of neurotransmitters, and the modulation of various intracellular signaling molecules like protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).[2][16]
Quantitative Data Summary
The following table summarizes key quantitative data for DHβE and its interaction with nAChR agonists.
| Parameter | Value | nAChR Subtype | Agonist | Reference |
| DHβE IC50 | 80 nM | Human α4β2 | Acetylcholine (1 µM) | [6] |
| DHβE IC50 | ~1 µM | Rat α3β4 | Acetylcholine | [17] |
| DHβE IC50 | ~0.2 µM | Rat α4β2 | Acetylcholine | [17] |
| DHβE Blockade | 600 nM (complete inhibition) | Human α4β2 | Acetylcholine | [6] |
| DHβE Antagonism | 10-100 µM (used in microdialysis) | Heteromeric nAChRs | - | [18] |
Experimental Protocols
Protocol: Reversing DHβE Blockade in Xenopus Oocytes Expressing nAChRs
This protocol describes a typical electrophysiology experiment to assess the reversal of DHβE blockade using a two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes expressing the desired nAChR subtype
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96)
-
DHβE hydrobromide stock solution
-
Agonist (e.g., acetylcholine chloride) stock solution
Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA for the desired nAChR subunits. Incubate for 2-7 days to allow for receptor expression.
-
Voltage Clamp Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a Stable Baseline: Perfuse the oocyte with the recording solution until a stable baseline current is achieved.
-
Control Agonist Application: Apply a known concentration of the agonist (e.g., 100 µM acetylcholine) for a short duration (e.g., 10 seconds) to elicit a control inward current. Wash the oocyte with the recording solution until the current returns to baseline. Repeat this step 2-3 times to ensure a consistent response.
-
DHβE Incubation: Perfuse the oocyte with a solution containing DHβE at a desired concentration (e.g., 1 µM) for a set period (e.g., 5 minutes) to allow the antagonist to bind to the receptors.
-
Co-application of Agonist and DHβE: While still in the presence of DHβE, apply the same concentration of the agonist as in the control step. Record the resulting current.
-
Reversal with Increased Agonist Concentration: To demonstrate reversal, co-apply DHβE with a higher concentration of the agonist (e.g., 1 mM acetylcholine). Record the current and compare it to the response with the lower agonist concentration in the presence of DHβE and the control response.
-
Washout: Perfuse the oocyte with the recording solution to wash out both the agonist and DHβE. A full recovery of the control agonist response should be observed after a sufficient washout period, confirming the reversible nature of the antagonism.
-
Data Analysis: Measure the peak amplitude of the inward currents for each condition. Calculate the percentage of inhibition caused by DHβE and the percentage of recovery with the higher agonist concentration.
Visualizations
Caption: nAChR signaling pathway and the competitive antagonism by DHβE.
Caption: Experimental workflow for assessing DHβE blockade and its reversal.
Caption: Troubleshooting logic for reversing DHβE blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Image:Effect of competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 6. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 9. Schild equation - Wikipedia [en.wikipedia.org]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of stimulus properties of nicotine by dihydro-beta-erythroidine (DHbetaE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solved A- REVERSIBLE COMPETITIVE ANTAGONISTS The simplest | Chegg.com [chegg.com]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of nicotinic antagonists perfused into the nucleus accumbens or the ventral tegmental area on cocaine-induced dopamine release in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydro-β-erythroidine (DHβE) in Electrophysiology
Welcome to the technical support center for the use of Dihydro-β-erythroidine (DHβE) in electrophysiological applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is DHβE and what is its primary mechanism of action in electrophysiology?
Dihydro-β-erythroidine (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] In electrophysiological studies, it is used to block the action of acetylcholine (ACh) and other nicotinic agonists at these receptors. By binding to the same site as agonists without activating the receptor, DHβE prevents the opening of the ion channel, thereby inhibiting nicotinic currents.[6][7]
Q2: For which nAChR subtypes is DHβE most selective?
DHβE displays moderate to high selectivity for nAChR subtypes containing the α4 subunit, particularly α4β2 and α4β4 receptors.[1][2][3][5] It is considerably less potent at other subtypes, such as those containing α3 or α7 subunits, making it a valuable tool for dissecting the contribution of α4-containing nAChRs to synaptic transmission and neuronal excitability.[5][7]
Q3: What are the recommended concentrations of DHβE for typical electrophysiology experiments?
The optimal concentration of DHβE depends on the specific nAChR subtype being targeted and the concentration of the agonist used. Based on its IC50 values, a concentration range of 1-10 µM is often effective for blocking α4β2 nAChRs. However, it is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.
Q4: How should I prepare and store DHβE solutions for my experiments?
DHβE hydrobromide is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1][3] For most electrophysiology experiments, a stock solution is prepared in water or DMSO and then diluted to the final working concentration in the extracellular recording solution (e.g., artificial cerebrospinal fluid, ACSF). It is recommended to prepare fresh working solutions daily. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
This guide addresses potential issues and unexpected results that may be encountered during electrophysiological recordings with DHβE. These are not typically instrument-related artifacts but rather pharmacological phenomena that can complicate data interpretation.
Issue 1: Incomplete or weak block of nicotinic currents.
-
Question: I've applied DHβE, but I'm still observing a significant response to my nicotinic agonist. Why is the block incomplete?
-
Answer: There are several potential reasons for an incomplete block:
-
Insufficient DHβE Concentration: The concentration of DHβE may be too low to effectively compete with the agonist at the receptor binding site. As a competitive antagonist, the degree of block depends on the concentrations of both the agonist and DHβE.
-
Agonist Concentration is Too High: If the concentration of the nicotinic agonist is too high, it can outcompete DHβE for the binding sites.
-
Presence of DHβE-insensitive nAChR Subtypes: The preparation may express nAChR subtypes for which DHβE has low affinity (e.g., α7 or certain α3-containing receptors).[5][7]
-
Solution Stability: DHβE solutions, especially at low concentrations in aqueous buffers, may lose potency over time.
-
-
Troubleshooting Steps:
-
Verify DHβE Concentration: Perform a dose-response curve for DHβE against a fixed, low concentration of your agonist to determine the IC50 in your system.
-
Optimize Agonist Concentration: Use the lowest concentration of your agonist that elicits a reliable and reproducible current. This will enhance the apparent potency of DHβE.
-
Confirm nAChR Subtype: If possible, use subtype-specific agonists or antagonists to confirm the identity of the nAChRs in your preparation.
-
Prepare Fresh Solutions: Always use freshly prepared DHβE solutions for your experiments.
-
Issue 2: Slow onset or washout of the DHβE effect.
-
Question: The blocking effect of DHβE is taking a long time to reach a steady state, and it's not washing out quickly. Is this normal?
-
Answer: The kinetics of DHβE action can be influenced by several factors:
-
Perfusion System: A slow perfusion system can lead to slow solution exchange around the recorded cell, resulting in delayed onset and washout of the drug effect.
-
Tissue Penetration: In brain slices or other tissue preparations, the diffusion of DHβE to the target neurons can be slow.
-
Receptor Binding Kinetics: While generally considered to have relatively fast on/off rates, the kinetics can be influenced by the specific nAChR subtype and experimental temperature.
-
-
Troubleshooting Steps:
-
Check Perfusion System: Ensure your perfusion system allows for rapid and complete solution exchange in the recording chamber.
-
Allow Sufficient Time for Equilibration: During both application and washout, allow adequate time for the drug concentration to reach equilibrium in the tissue.
-
Pre-incubation: For tissue preparations, pre-incubating the slice in DHβE-containing ACSF before recording can help to ensure complete receptor blockade.
-
Issue 3: Unexpected changes in neuronal excitability or synaptic transmission.
-
Answer: While DHβE is highly selective for nAChRs, it is crucial to consider its network effects and to rule out potential off-target actions.
-
Network Effects: DHβE can block nAChRs on various cell types within a neural circuit, leading to complex changes in network activity. For example, blocking nAChRs on inhibitory interneurons could lead to disinhibition of principal neurons. One study noted that DHβE blocks the excitation of striatal GABAergic neurons, which is an indirect effect of blocking the cholinergic input to these cells.[1][3]
-
Off-Target Effects: Although there is limited evidence for direct off-target effects of DHβE on other major ion channels like GABA receptors, glutamate (B1630785) receptors, or voltage-gated channels at standard working concentrations, this possibility cannot be entirely excluded without appropriate controls.
-
-
Troubleshooting Steps:
-
Characterize the Circuit: Understand the synaptic connectivity of the neurons you are recording from to anticipate potential network effects of blocking nAChRs.
-
Control Experiments: To test for non-specific effects on neuronal health or excitability, apply DHβE in the absence of any nicotinic agonist and monitor for changes in resting membrane potential, input resistance, and action potential firing in response to current injections.
-
Consider the Vehicle: If using a DMSO stock solution, ensure that the final concentration of DMSO in your recording solution is low (typically <0.1%) and run a vehicle control to rule out any effects of the solvent itself.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of DHβE at Various nAChR Subtypes
| nAChR Subtype | Reported IC50 (µM) | Reference(s) |
| α4β2 | 0.37 | [2][3] |
| α4β4 | 0.19 | [1][2][3] |
| α3β2 | 0.41 | [5] |
Table 2: Solubility of DHβE Hydrobromide
| Solvent | Maximum Concentration (mM) | Reference(s) |
| Water | 100 | [1][3] |
| DMSO | 25 | [1][3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of nAChR Currents
This protocol describes the steps for recording nAChR-mediated currents from cultured neurons or brain slices and assessing the blocking effect of DHβE.
-
Preparation of Solutions:
-
External Solution (ACSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
DHβE Stock Solution: Prepare a 10 mM stock solution in deionized water.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of acetylcholine (ACh) or another nicotinic agonist in deionized water.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Clamp the cell at a holding potential of -70 mV.
-
Obtain a stable baseline recording in ACSF.
-
-
Agonist Application and DHβE Block:
-
Apply the nicotinic agonist at a concentration that elicits a submaximal current (e.g., EC20-EC50) for a short duration (e.g., 2-5 seconds) using a local perfusion system.
-
After obtaining a stable baseline of agonist-evoked currents, perfuse the recording chamber with ACSF containing the desired concentration of DHβE (e.g., 1 µM).
-
Allow DHβE to equilibrate for at least 5-10 minutes.
-
Continue to apply the agonist at the same concentration and duration to assess the extent of the block.
-
To test for reversibility, wash out DHβE by perfusing with ACSF alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents before, during, and after DHβE application.
-
Calculate the percentage of block as: (1 - (I_agonist+DHβE / I_agonist)) * 100.
-
Visualizations
Caption: DHβE's competitive antagonism at the nAChR.
Caption: Troubleshooting workflow for incomplete nAChR block.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of DHβE
Welcome to the technical support center for the in vivo application of Dihydro-β-erythroidine (DHβE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is DHβE and what is its primary mechanism of action?
A1: Dihydro-β-erythroidine (DHβE) is a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits moderate selectivity for the α4β2 and α4β4 subtypes of nAChRs.[1] By binding to these receptors, DHβE blocks the action of the endogenous neurotransmitter acetylcholine and other nicotinic agonists like nicotine. This blockade modulates downstream signaling pathways, impacting neurotransmitter release and neuronal excitability. DHβE is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for in vivo studies of the central nervous system.[1]
Q2: What are the common in vivo administration routes for DHβE?
A2: The most common routes of administration for DHβE in rodent models are subcutaneous (s.c.) injection, oral gavage (p.o.), and intraperitoneal (i.p.) injection. The choice of administration route depends on the specific experimental design, desired pharmacokinetic profile, and the research question being addressed.
Q3: How should I prepare a DHβE solution for in vivo administration?
A3: DHβE hydrobromide is soluble in water (up to 100 mM) and dimethyl sulfoxide (B87167) (DMSO) (up to 25 mM). For in vivo use, it is crucial to prepare a sterile and stable solution. A common approach is to first dissolve DHβE in a minimal amount of a suitable solvent like DMSO and then dilute it to the final concentration with a vehicle such as sterile saline or phosphate-buffered saline (PBS). Always ensure the final concentration of the initial solvent (e.g., DMSO) is within the tolerated limits for the chosen administration route and animal model to avoid toxicity.
Q4: What are some key considerations for experimental design when using DHβE?
A4: When designing in vivo experiments with DHβE, it is important to consider the following:
-
Dose-response relationship: Conduct pilot studies to determine the optimal dose for your specific animal model and behavioral or physiological endpoint.
-
Timing of administration: The timing of DHβE administration relative to a behavioral task or another pharmacological challenge is critical. This should ideally be based on the pharmacokinetic profile of DHβE in your model.
-
Control groups: Always include appropriate control groups, such as a vehicle-only control, to account for any effects of the vehicle or the administration procedure itself.
-
Animal model: The choice of animal species and strain can influence the pharmacokinetics and pharmacodynamics of DHβE.
Troubleshooting Guide
Encountering variability in your in vivo experiments with DHβE can be frustrating. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in behavioral or physiological responses between subjects. | Inconsistent Dosing: Inaccurate preparation of dosing solutions or errors in administration volume. | - Ensure accurate weighing of DHβE and precise volume measurements. - Calibrate all pipettes and syringes regularly. - For oral gavage, use appropriately sized feeding needles and ensure proper placement to avoid accidental administration into the lungs. |
| Animal-to-Animal Variability: Differences in metabolism, receptor density, or stress levels between individual animals. | - Use age- and weight-matched animals from the same source. - Acclimatize animals to the experimental procedures and handling to reduce stress. - Increase the sample size per group to improve statistical power. | |
| Vehicle Effects: The vehicle used to dissolve DHβE may have its own biological effects. | - Always include a vehicle-only control group. - Minimize the concentration of organic solvents like DMSO. - If possible, use a saline-based vehicle. | |
| Lack of expected antagonist effect. | Inadequate Dose: The dose of DHβE may be too low to effectively block the target nAChRs. | - Perform a dose-response study to determine the effective dose range in your model. - Consult the literature for doses used in similar studies. |
| Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. | - Ensure proper administration technique for the chosen route. - Consider an alternative administration route with higher bioavailability (e.g., s.c. or i.p. instead of oral gavage). | |
| Incorrect Timing of Behavioral Testing: The behavioral or physiological measurements are not timed to coincide with the peak concentration of DHβE. | - While specific pharmacokinetic data for DHβE is limited, a general understanding of drug absorption suggests that peak plasma concentrations after s.c. or i.p. injection in rodents are typically reached within 30-60 minutes. Conduct pilot studies to determine the optimal time window for your experiment. | |
| Unexpected or off-target effects. | Interaction with other nAChR subtypes: While DHβE is selective for α4-containing nAChRs, at higher concentrations it may interact with other subtypes, leading to unintended effects. | - Use the lowest effective dose of DHβE. - Consider using more selective antagonists if available and appropriate for your research question. |
| Metabolism of DHβE: The metabolites of DHβE may have their own biological activity. | - This is a complex issue that may require specialized pharmacokinetic and metabolic studies to address. If suspected, consult with a pharmacologist or toxicologist. |
Data Presentation
DHβE Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 35.63 | 100 |
| DMSO | 8.91 | 25 |
Data sourced from Tocris Bioscience.
In Vitro Potency of DHβE at nAChR Subtypes (IC50 Values)
| Receptor Subtype | IC50 (µM) | Reference |
| α4β2 | 0.37 | [1] |
| α4β4 | 0.19 | [1] |
| α3β2 | 0.41 | [1][2] |
| α3β4 | 23.1 | [2] |
IC50 values can vary depending on the experimental conditions and assay used.
In Vivo Pharmacokinetic Parameters of DHβE
Experimental Protocols
Protocol 1: Preparation of DHβE for In Vivo Administration
Materials:
-
Dihydro-β-erythroidine hydrobromide (DHβE) powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of DHβE: Based on the desired final concentration and volume, calculate the mass of DHβE powder needed.
-
Dissolve DHβE in DMSO: In a sterile microcentrifuge tube, add the weighed DHβE powder. Add the minimum volume of DMSO required to fully dissolve the powder. Vortex thoroughly.
-
Dilute with sterile saline: Slowly add the required volume of sterile 0.9% saline to the DMSO-DHβE solution to reach the final desired concentration. Vortex again to ensure a homogenous solution.
-
Final concentration of DMSO: Ensure the final percentage of DMSO in the solution is low (typically ≤10% for i.p. and ≤5% for s.c. injections) to avoid irritation and toxicity.
-
Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of a stock solution in DMSO, it can be stored at -20°C.
Protocol 2: Subcutaneous (s.c.) Injection in Mice
Materials:
-
Prepared DHβE solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its back, between the shoulders.
-
Injection Site: Identify the injection site in the tented skin of the scruff.
-
Disinfection: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: With the bevel of the needle facing up, insert the needle into the base of the skin tent at a shallow angle.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Administer the solution: Slowly and steadily depress the plunger to inject the DHβE solution.
-
Withdraw the needle: Once the full volume is administered, withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage in Rats
Materials:
-
Prepared DHβE solution
-
Sterile syringe (appropriate volume)
-
Flexible, ball-tipped oral gavage needle (appropriate size for the rat)
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. One hand should hold the rat's head and neck, while the other supports its body.
-
Measure the gavage needle: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion to reach the stomach. Mark this length on the gavage needle.
-
Insert the needle: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed.
-
Verify placement: If you feel resistance or the animal shows signs of distress (e.g., coughing), you may be in the trachea. Do not force the needle. Withdraw and try again.
-
Administer the solution: Once the needle is correctly placed in the esophagus and advanced to the pre-measured mark, slowly administer the DHβE solution.
-
Withdraw the needle: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and observe for any signs of respiratory distress or other adverse effects.
Mandatory Visualizations
Signaling Pathway of DHβE Action
Caption: DHβE competitively antagonizes α4β2* nAChRs, inhibiting neurotransmitter release.
Experimental Workflow for In Vivo DHβE Studies
Caption: A logical workflow for conducting in vivo experiments with DHβE.
Logical Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting common issues with in vivo DHβE delivery.
References
Dihydro-β-erythroidine (DHβE) Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Dihydro-β-erythroidine (DHβE) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing DHβE stock solutions?
A1: Dihydro-β-erythroidine hydrobromide is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM or greater.[1] Alternatively, aqueous stock solutions can be prepared in water at concentrations up to 100 mM. To aid dissolution, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath may be employed.[1]
Q2: What are the optimal storage conditions for long-term stability of DHβE solutions?
A2: For long-term stability, it is recommended to store DHβE stock solutions at low temperatures. Stock solutions can be stored at -20°C for several months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the expected shelf-life of DHβE solutions under recommended storage conditions?
A3: While specific quantitative degradation kinetics for DHβE are not extensively documented in publicly available literature, following the recommended storage guidelines of aliquoting and storing at -20°C or below should maintain the integrity of the solution for several months.[1] For aqueous solutions, it is advisable to use them as fresh as possible.
Q4: Can I store DHβE solutions at room temperature?
A4: The solid form of Dihydro-β-erythroidine hydrobromide should be desiccated at room temperature. However, long-term storage of DHβE in solution at room temperature is not recommended due to the potential for degradation.
Q5: Are there any known incompatibilities of DHβE with common buffers or media?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of DHβE exceeds its solubility limit in the aqueous buffer. "Solvent shock" from the rapid change in solvent polarity. | - Lower the final working concentration of DHβE. - Pre-warm the aqueous buffer to 37°C before adding the DHβE stock. - Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid dispersion. |
| Cloudy or unclear solution after preparation. | Incomplete dissolution of the DHβE powder. | - Gently warm the solution in a 37°C water bath. - Briefly sonicate the solution in an ultrasonic bath. - Visually inspect the solution to ensure no particulate matter is present before use. |
| Loss of biological activity in experiments. | Degradation of DHβE due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If degradation is suspected, verify the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Poor peak shape or resolution in HPLC analysis. | Interaction of the basic alkaloid structure with the stationary phase of the HPLC column. | - Use a mobile phase modifier, such as a small amount of a basic additive like triethylamine, to improve peak shape. - Employ an end-capped column or a stationary phase specifically designed for the analysis of basic compounds.[2] |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability and degradation kinetics of Dihydro-β-erythroidine solutions under various conditions. The following table provides a summary of the qualitative and semi-quantitative information gathered from manufacturer datasheets and related literature. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Storage Condition | Solvent | Duration | Stability | Source |
| Room Temperature (Solid) | N/A | Not specified | Stable (desiccate) | |
| Below -20°C | DMSO | Several months | Stable | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3] This protocol provides a general framework that can be adapted for Dihydro-β-erythroidine.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DHβE in a suitable solvent (e.g., methanol (B129727) or water).[4]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[4]
-
Incubate the solution at 60°C for 24 hours.[4]
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[4]
-
If no degradation is observed, the study can be repeated with 1 M HCl.[4]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability:
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[3] The following is a general outline for developing and validating such a method.
-
Method Development:
-
Column Selection: Choose a suitable column, such as a C18 reversed-phase column.
-
Mobile Phase Selection: Develop a mobile phase system (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or triethylamine) that provides good separation of the parent compound from any potential degradation products generated during forced degradation studies.
-
Detection: Use a UV detector at a wavelength where DHβE has significant absorbance.
-
-
Method Validation (based on ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish DHβE from its degradation products, process impurities, and excipients. This is typically achieved by analyzing stressed samples from forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of DHβE and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of DHβE.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DHβE that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Visualizations
References
Validation & Comparative
Validating DHβE Antagonist Activity: A Comparative Guide with Control Experiments
For researchers, scientists, and drug development professionals, rigorous validation of a compound's activity is paramount. This guide provides a comparative framework for validating the antagonist activity of Dihydro-β-erythroidine (DHβE), a well-characterized competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on control experiments and alternative antagonists.
Dihydro-β-erythroidine (DHβE) is a competitive antagonist with moderate selectivity for the neuronal α4β2 subtype of nAChRs.[1][2][3][4] It is a valuable pharmacological tool for in vitro and in vivo studies to probe the function of these receptors.[1] Proper validation of its antagonist activity requires a multi-faceted approach, incorporating both in vitro and in vivo assays, alongside carefully selected controls and comparisons with other known antagonists.
Comparative Analysis of DHβE and Alternative nAChR Antagonists
The choice of antagonist for an experiment depends on the specific nAChR subtype being targeted and the desired mechanism of inhibition (competitive vs. non-competitive). DHβE is often compared with other antagonists to confirm the specificity of the observed effects.
| Antagonist | Target nAChR Subtype(s) | Mechanism of Action | Typical In Vitro Potency (IC50/Ki) | Key Characteristics |
| Dihydro-β-erythroidine (DHβE) | α4β2, α4β4, muscle-type | Competitive | α4β2: ~0.37 µM; α4β4: ~0.19 µM[4][5] | Orally bioavailable, used in both in vitro and in vivo studies.[2][6] |
| Mecamylamine | Non-selective neuronal nAChRs | Non-competitive (channel blocker) | Subtype dependent, generally in the µM range.[7] | Brain-penetrant, but lacks subtype selectivity.[7] |
| α-Bungarotoxin (α-BTX) | α7, muscle-type | Irreversible competitive | High affinity for α7, typically in the nM range. | A snake venom toxin, classic tool for identifying α7 nAChRs.[8] |
| Methyllycaconitine (MLA) | α7 | Competitive | High affinity for α7, typically in the nM range. | A plant alkaloid, more reversible than α-BTX. |
| α-Conotoxins (e.g., MII, ImI) | Subtype-selective (e.g., α3β2, α7) | Competitive | Highly potent and selective, often in the nM or pM range.[9] | Peptides from cone snails, offering high specificity for certain subtypes.[8][10] |
Experimental Protocols for Validating DHβE Antagonist Activity
Robust validation of DHβE's antagonist activity involves a combination of binding, functional, and, where applicable, behavioral assays.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of DHβE for specific nAChR subtypes by measuring its ability to displace a radiolabeled ligand.
-
Protocol Outline:
-
Prepare cell membranes or brain homogenates expressing the nAChR subtype of interest.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]-epibatidine).[1][11]
-
Add increasing concentrations of unlabeled DHβE to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 (concentration of DHβE that inhibits 50% of specific binding) and convert it to a Ki value.
-
-
Controls:
-
Total binding: Radioligand alone.
-
Non-specific binding: Radioligand in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine) to saturate the receptors.[11]
-
Specific binding: Total binding minus non-specific binding.
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To measure the inhibitory effect of DHβE on agonist-induced ion currents in cells expressing specific nAChR subtypes.[9]
-
Protocol Outline:
-
Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).
-
Perfuse the oocyte with a known concentration of an agonist (e.g., acetylcholine) to elicit an inward current.
-
Co-apply the agonist with increasing concentrations of DHβE and measure the reduction in the current amplitude.[12]
-
Construct a concentration-response curve to determine the IC50 of DHβE.
-
-
Controls:
-
Agonist alone: Establish a stable baseline response to the agonist.
-
Vehicle control: Co-apply the agonist with the vehicle used to dissolve DHβE to ensure it has no effect on the current.
-
Washout: After application of DHβE, perfuse with agonist alone to check for reversibility of the antagonism.
-
3. Cell-Based Functional Assays (Membrane Potential or Calcium Imaging)
-
Objective: To measure the antagonist activity of DHβE in a higher-throughput format by monitoring changes in cellular membrane potential or intracellular calcium concentration.[13][14][15]
-
Protocol Outline (Calcium Imaging):
-
Culture a cell line stably expressing the nAChR of interest (e.g., SH-SY5Y or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Pre-incubate the cells with varying concentrations of DHβE or a vehicle control.
-
Stimulate the cells with an nAChR agonist (e.g., nicotine) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.[17][18]
-
Quantify the inhibition of the agonist-induced calcium signal by DHβE to determine its IC50.
-
-
Controls:
-
Positive control: Agonist alone to determine the maximum response.
-
Negative control: Untreated or vehicle-treated cells to establish baseline fluorescence.
-
Alternative antagonist: Use a known antagonist for the expressed receptor subtype to confirm assay validity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow for DHβE Antagonist Validation.
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 12. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Nicotinic Acetylcholine Receptor Antagonists: Dihydro-β-erythroidine vs. Mecamylamine
For researchers and drug development professionals navigating the complexities of the cholinergic system, selecting the appropriate nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist is a critical decision. Dihydro-β-erythroidine (DHβE) and mecamylamine (B1216088) are two widely utilized antagonists, yet they possess fundamentally different pharmacological profiles. This guide provides an objective comparison of their mechanisms, receptor affinities, pharmacokinetics, and applications, supported by experimental data and protocols to inform your research.
Mechanism of Action: A Tale of Two Blockades
The primary distinction between DHβE and mecamylamine lies in their mode of nAChR inhibition.
-
Dihydro-β-erythroidine (DHβE) is a competitive antagonist .[1] It binds directly to the acetylcholine recognition site on the nAChR, the same site as the endogenous agonist acetylcholine and other nicotinic agonists like nicotine (B1678760). By occupying this site, it physically prevents agonists from binding and activating the receptor's ion channel. This type of inhibition can be overcome by increasing the concentration of the agonist.
-
Mecamylamine is a non-competitive antagonist .[2][3] It does not compete with acetylcholine for its binding site. Instead, it acts as an open-channel blocker, binding to a distinct site within the ion channel pore of the nAChR.[4][5] This action physically obstructs the flow of ions, regardless of whether an agonist is bound to the receptor. This form of antagonism is generally not surmountable by increasing agonist concentration and is often voltage-dependent.[6]
Receptor Binding and Potency
While both are nAChR antagonists, they exhibit different selectivity profiles and potencies across the diverse family of nAChR subtypes. DHβE is notably more selective, whereas mecamylamine is a broad-spectrum blocker.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Dihydro-β-erythroidine (DHβE) | Mecamylamine |
| Binding Type | Competitive[1] | Non-competitive (Channel Blocker)[2] |
| Selectivity | Selective, primarily for α4-containing subtypes[7] | Non-selective[2][6] |
| IC₅₀ (α4β2) | 0.37 µM[7] | 2.5 µM[3] |
| IC₅₀ (α4β4) | 0.19 µM[7] | 640 nM (α3β4)[3] |
| IC₅₀ (α3β2) | 0.41 µM[8] | 3.6 µM[3] |
| IC₅₀ (α7) | Less potent | 6.9 µM[3] |
| Binding Affinity (Kd) | High affinity: 4 nMLow affinity: 22 nM (Rat cortical membranes)[9] | High affinity: 96 nMLow affinity: 1.1 µM (Rat brain membranes)[5] |
Note: IC₅₀ and Kd values can vary based on the experimental system (e.g., cell type, radioligand) and species.
Pharmacokinetic Properties
The disposition of these drugs in the body differs significantly, which influences their duration of action and potential side-effect profiles. Both compounds effectively cross the blood-brain barrier, enabling their use in studying central nervous system (CNS) effects.[6][8]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Dihydro-β-erythroidine (DHβE) | Mecamylamine |
| Administration | Oral, Subcutaneous (s.c.) | Oral[10] |
| Bioavailability | Orally bioavailable[11] | Almost completely absorbed orally[10] |
| CNS Penetration | Crosses blood-brain barrier[8] | Readily crosses blood-brain barrier[6][12] |
| Distribution | Highest binding in thalamus[9] | Uptake in kidney, lung, liver, heart, and brain[13] |
| Metabolism | N/A | Primarily unmetabolized |
| Excretion | N/A | >90% excreted unchanged in urine[12][14] |
| Elimination Half-life | N/A | ~1.2 hours (in rats)[13]; 6 to ≥12 hours (duration of action in humans)[10] |
| Excretion Influences | N/A | Highly dependent on urinary pH; acidification increases excretion[10][12] |
N/A: Specific data not available in the provided search results.
In Vivo Pharmacological Effects
In animal models, both antagonists are effective at blocking the behavioral effects of nicotine, but their differing mechanisms can lead to distinct outcomes.
-
DHβE effectively blocks the discriminative stimulus and anxiolytic properties of nicotine.[1] It has also shown antidepressant-like activity in preclinical models. Its selectivity makes it a valuable tool for dissecting the role of α4-containing nAChRs in specific behaviors.
-
Mecamylamine , due to its broad-spectrum ganglionic blockade, was originally used to treat hypertension.[10][12] At lower, non-hypotensive doses, it antagonizes the central effects of nicotine and has been investigated for smoking cessation and alcohol dependence.[15][16][17] However, its non-selectivity can lead to a wider range of side effects, and it has been shown to impair cognitive performance at higher concentrations.[18] A direct comparative study in mice found mecamylamine and DHβE were nearly equipotent in blocking nicotine-induced hypomotility and hypothermia, but mecamylamine was more potent in blocking antinociception, suggesting involvement of different pathways or receptor subtypes.[19]
Experimental Protocols
Below are generalized protocols for assays commonly used to characterize and compare nAChR antagonists like DHβE and mecamylamine.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from nAChRs.
Objective: To determine the binding affinity of DHβE and mecamylamine at a specific nAChR subtype (e.g., α4β2).
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs).
-
Radioligand (e.g., [³H]epibatidine).
-
Test compounds: DHβE and mecamylamine, dissolved in appropriate buffer.
-
Non-specific binding control (e.g., high concentration of nicotine or cytisine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of DHβE and mecamylamine.
-
Incubation: In test tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Nicotine Discrimination Study
This behavioral assay assesses the ability of an antagonist to block the subjective, internal stimulus (interoceptive) effects of nicotine in animals.
Objective: To determine if DHβE or mecamylamine can block the discriminative stimulus effects of nicotine.
Materials:
-
Operant conditioning chambers equipped with two levers and a food pellet dispenser.
-
Laboratory rats trained to discriminate nicotine from saline.
-
Nicotine solution (training dose, e.g., 0.4 mg/kg, s.c.).
-
Saline solution.
-
DHβE and mecamylamine solutions for injection.
Methodology:
-
Training Phase:
-
Rats are trained to press one lever (the "nicotine-appropriate" lever) to receive a food reward after being injected with nicotine.
-
On alternate days, they are trained to press the other lever (the "saline-appropriate" lever) to receive a reward after being injected with saline.
-
Training continues until rats reliably press the correct lever (>80% accuracy) based on the injection they received.
-
-
Testing Phase:
-
On test days, rats are pre-treated with a specific dose of the antagonist (DHβE or mecamylamine) or its vehicle.
-
After a set pre-treatment interval (e.g., 15-30 minutes), all rats are injected with the training dose of nicotine.
-
Rats are then placed in the operant chambers, and the percentage of responses on the nicotine-appropriate lever is recorded during a fixed session time.
-
-
Data Analysis:
-
A full blockade is indicated if, after antagonist pre-treatment, the rats respond primarily on the saline-appropriate lever despite receiving a nicotine injection.
-
A dose-response curve for the antagonist's blocking effect is generated by testing several doses. This allows for the calculation of an ED₅₀ value (the dose of the antagonist that reduces responding on the nicotine-appropriate lever by 50%).
-
Summary and Conclusion
Dihydro-β-erythroidine and mecamylamine are both invaluable tools for probing the nicotinic cholinergic system, but their applications are dictated by their distinct pharmacological profiles.
-
Choose Dihydro-β-erythroidine (DHβE) when you require selectivity for α4-containing nAChRs and a competitive mechanism of action is desired. It is ideal for studies aiming to isolate the function of these specific receptor subtypes in the CNS without the confounding effects of broad-spectrum ganglionic blockade.
-
Choose Mecamylamine when a broad, non-selective, and non-competitive blockade of nAChRs is needed. Its ability to block the receptor channel makes it a robust antagonist, and its history as a clinical agent provides a wealth of data on its effects in humans. However, researchers must be mindful of its ganglionic blocking properties and potential for off-target effects compared to more selective agents.
Ultimately, the choice between DHβE and mecamylamine depends on the specific research question. Understanding their fundamental differences in mechanism, selectivity, and pharmacokinetics is paramount to designing clear, interpretable experiments and advancing our knowledge of nicotinic receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mecamylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mecamylamine (Professional Patient Advice) - Drugs.com [drugs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment With Mecamylamine in Smoking and Non-smoking Alcohol Dependent Patients [ctv.veeva.com]
- 17. Tobacco use during a clinical trial of mecamylamine for alcohol dependence: Medication effects on smoking and associations with reductions in drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test using modelling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo pharmacological effects of this compound, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-β-erythroidine vs. Methyllycaconitine: A Comparative Guide for nAChR Subtype Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for the accurate characterization of nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This guide provides an objective comparison of two widely used nAChR antagonists, Dihydro-β-erythroidine (DHβE) and Methyllycaconitine (MLA), offering a comprehensive overview of their receptor subtype selectivity, supporting experimental data, and detailed methodologies.
Introduction
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes. Their heterogeneity, arising from the assembly of different α and β subunits, presents a significant challenge for subtype-specific investigation. Dihydro-β-erythroidine (DHβE), an alkaloid derived from Erythrina species, and Methyllycaconitine (MLA), a norditerpenoid alkaloid from Delphinium plants, are two competitive antagonists commonly employed to dissect the function of specific nAChR subtypes.[1][2] This guide aims to facilitate the informed selection between DHβE and MLA by presenting a side-by-side comparison of their pharmacological profiles.
Quantitative Comparison of Receptor Subtype Affinity
The selectivity of DHβE and MLA for different nAChR subtypes is a key determinant in their experimental application. The following tables summarize their binding affinities (Ki) and inhibitory potencies (IC50) across a range of human and rat nAChR subtypes, as determined by radioligand binding assays and functional electrophysiological recordings.
Table 1: Binding Affinity (Ki) of DHβE and MLA for nAChR Subtypes
| nAChR Subtype | Dihydro-β-erythroidine (DHβE) Ki (nM) | Methyllycaconitine (MLA) Ki (nM) | Species | Reference |
| α4β2 | 820 | ~700 | Rat | [1][3] |
| α7 | - | 1.4 - 1.86 | Rat | [2] |
| α3β2* | - | ~80 | Avian | |
| α6β2* | - | 40 | Rat | [4] |
| Muscle-type | - | ~8000 | Human | [3] |
Note: The asterisk () indicates that the exact subunit composition may include other subunits.*
Table 2: Inhibitory Potency (IC50) of DHβE and MLA for nAChR Subtypes
| nAChR Subtype | Dihydro-β-erythroidine (DHβE) IC50 (µM) | Methyllycaconitine (MLA) IC50 (µM) | Species | Reference |
| α4β2 | 0.37 | - | Human | [5] |
| α4β4 | 0.19 | - | Human | [5] |
| α3β4 | 23.1 | - | Rat | [5][6] |
| α3β2 | 0.41 | - | Human | [5][7] |
| α2β2 | 1.3 | - | Human | [5] |
| α2β4 | 2.3 | - | Human | [5] |
| α7 | - | - | - | |
| α3β4 | - | - | Human | [8] |
From the data, it is evident that DHβE displays a moderate selectivity for α4-containing nAChR subtypes, particularly α4β2 and α4β4 .[1][5][9] In contrast, MLA is a highly potent and selective antagonist of the α7 nAChR subtype .[2][8] However, it is important to note that the selectivity of these compounds is not absolute, and they may interact with other subtypes at higher concentrations.[10][11] For instance, MLA has been shown to have effects at α3β2 and α4β2 receptors at higher concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of DHβE and MLA with nAChRs.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of DHβE and MLA for specific nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or brain tissue homogenates.[12]
-
Radioligand: e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin.[12]
-
Unlabeled ligands: DHβE, MLA, and a known nAChR agonist/antagonist for determining non-specific binding (e.g., nicotine).[12]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]
-
Scintillation counter.[12]
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[12]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand (DHβE or MLA).[12] For determining non-specific binding, add a high concentration of a non-labeled ligand like nicotine.[12]
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[12]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ion channels expressed in a heterologous system.
Objective: To determine the inhibitory potency (IC50) and mechanism of action (competitive vs. non-competitive) of DHβE and MLA on specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine).
-
Antagonist solutions (DHβE or MLA).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.[14]
-
Agonist Application: Perfuse the oocyte with the recording solution and then apply a concentration of acetylcholine (ACh) that elicits a submaximal current response (e.g., EC50).
-
Antagonist Application: To determine the IC50, pre-incubate the oocyte with varying concentrations of DHβE or MLA for a set period (e.g., 2-5 minutes) before co-applying the antagonist with the same concentration of ACh.[14]
-
Data Acquisition and Analysis: Record the peak inward current in response to ACh application in the absence and presence of the antagonist. Normalize the current responses in the presence of the antagonist to the control response. Plot the normalized current against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. To assess the mechanism of antagonism, generate full agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
The activation of nAChRs initiates a cascade of intracellular signaling events. The following diagrams illustrate a generalized nAChR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Generalized nAChR signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Conclusion
Both Dihydro-β-erythroidine and Methyllycaconitine are invaluable tools for the pharmacological dissection of nAChR subtypes. The choice between them should be guided by the specific research question and the nAChR subtypes of interest. DHβE is the preferred antagonist for studying α4-containing receptors, such as the α4β2 subtype, which is highly abundant in the central nervous system.[1][15] In contrast, MLA's high potency and selectivity make it the antagonist of choice for investigating the role of α7 nAChRs in various physiological and pathological conditions.[2][11] Researchers should always consider the potential for off-target effects, especially at higher concentrations, and validate their findings using multiple experimental approaches. This comparative guide provides a solid foundation for making an informed decision and designing rigorous experiments to unravel the complexities of nicotinic acetylcholine receptor signaling.
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits | Journal of Neuroscience [jneurosci.org]
- 7. apexbt.com [apexbt.com]
- 8. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dihydro-beta-erythroidine (DHβE): A Comparative Guide to its Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of Dihydro-beta-erythroidine (DHβE), a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of DHβE and designing targeted experiments.
Summary of Cross-Reactivity Data
This compound is a well-established competitive antagonist with a notable selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly those containing the α4 subunit. Extensive research has characterized its binding affinities and inhibitory concentrations across various nAChR subtypes. In contrast, there is a conspicuous absence of data in the published literature regarding any significant cross-reactivity of DHβE with other major neurotransmitter receptor families, such as serotonin, dopamine, GABA, or glutamate (B1630785) receptors. This suggests a high degree of selectivity of DHβE for the nAChR family.
The following table summarizes the quantitative data for the interaction of DHβE with various nAChR subtypes.
Quantitative Comparison of DHβE Activity at nAChR Subtypes
| Receptor Subtype | Test System | Value Type | Value (µM) | Reference |
| α4β2 | Rat brain | IC50 | 0.37 | |
| α4β4 | Rat brain | IC50 | 0.19 | [1] |
| α3β2 | - | IC50 | 0.41 | [1] |
| α4β2 | [3H]epibatidine binding | Ki | 0.82 | [2] |
| α4β2 | Functional Assay (FMP) | IC50 | 1.2 | [2] |
| α3β4 | Functional Assay (FMP) | IC50 | >100 | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology. Detailed methodologies for these experiments are outlined below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (DHβE) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [3H]epibatidine) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled competitor (DHβE) is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of DHβE that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the inhibitory effect of a compound on the function of ion channels, such as nAChRs, expressed in Xenopus oocytes.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
The oocytes are incubated for several days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing the target receptor is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Drug Application:
-
The endogenous agonist, acetylcholine (ACh), is applied to the oocyte to elicit an inward current mediated by the nAChRs.
-
After a stable baseline response to ACh is established, DHβE is co-applied with ACh at various concentrations.
4. Data Acquisition and Analysis:
-
The peak current amplitude in the presence of different concentrations of DHβE is measured.
-
The concentration of DHβE that causes a 50% reduction in the ACh-evoked current (IC50) is determined by fitting the data to a concentration-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms of action and the experimental approaches used to study DHβE, the following diagrams are provided.
References
Confirming DHβE's Selectivity for α4β2* Nicotinic Acetylcholine Receptors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydro-β-erythroidine (DHβE), a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), and its in vivo selectivity for the α4β2* subtype. Experimental data from various methodologies are presented to offer a comprehensive overview for researchers in neuroscience and drug development.
Quantitative Comparison of DHβE Binding Affinity and Potency
DHβE exhibits a clear selectivity for α4-containing nAChRs, particularly the α4β2 subtype, over other nAChR subtypes. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of DHβE for various nAChR subtypes, providing a quantitative basis for its selectivity.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Preparation | Reference |
| α4β2 | DHβE | 820 | Rat | Brain Membranes | [1] |
| α4β2 | Nicotine (B1678760) | 1 | Human | Brain | [2] |
| α3β4* | DHβE | - | - | - | |
| α7 | DHβE | >10,000 | Rat | Brain Membranes | |
| Muscle-type | DHβE | - | - | - |
Table 1: Comparative Binding Affinities (Ki) of DHβE and Nicotine for nAChR Subtypes. Note: A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | IC₅₀ (µM) | Species/System | Reference |
| α4β2 | DHβE | 0.37 | Rat | [2][3] |
| α4β4 | DHβE | 0.19 | Rat | [2] |
| α3β2 | DHβE | 0.41 | Rat | [3] |
| α7 | DHβE | >10 | Human (HEK cells) | [4] |
| α4β2 | Methyllycaconitine (MLA) | 1.5 | Human (HEK cells) | [5] |
Table 2: Inhibitory Potency (IC50) of DHβE and MLA at Various nAChR Subtypes. Note: A lower IC50 value indicates a higher potency of inhibition.
In Vivo Experimental Evidence for α4β2* Selectivity
A range of in vivo studies in animal models have further solidified the understanding of DHβE's functional selectivity for α4β2* nAChRs. These experiments demonstrate that DHβE can effectively block nicotine-induced behaviors that are known to be mediated by the α4β2* subtype.
Behavioral Pharmacology
-
Nicotine Discrimination: In rats trained to discriminate nicotine from saline, DHβE dose-dependently blocks the discriminative stimulus effects of nicotine. This suggests that DHβE antagonizes the subjective effects of nicotine that are primarily mediated by α4β2* nAChRs.
-
Conditioned Taste Aversion: Co-administration of DHβE with nicotine can prevent the development of conditioned taste aversion to a flavored solution paired with nicotine, further indicating its ability to block the aversive effects of nicotine mediated by α4β2* receptors.[6]
-
Nicotine-Induced Enhancement of Fear Conditioning: DHβE administration has been shown to attenuate the enhancing effect of nicotine on contextual fear conditioning in mice, suggesting that α4β2* nAChRs are crucial for this nicotine-mediated cognitive enhancement.[7]
-
Cocaine-Induced Behavioral Sensitization: Microinjection of DHβE directly into the ventral tegmental area (VTA), a key region in the brain's reward circuitry, prevents the induction of behavioral sensitization to cocaine in rats.[8] This highlights the role of α4β2* nAChRs in the VTA in the neuroplastic changes underlying addiction.[8]
Neurochemical Studies
-
Dopamine (B1211576) Release: Activation of presynaptic α4β2* nAChRs on dopaminergic neurons in the striatum enhances dopamine release. While direct in vivo microdialysis studies with DHβE are extensive, the body of research strongly supports that antagonists selective for β2-containing nAChRs effectively reduce nicotine-stimulated dopamine release.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to determine the in vivo selectivity of DHβE.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a ligand (like DHβE) to its receptor.
-
Tissue Preparation: Brain tissue from rodents is homogenized and centrifuged to isolate cell membranes containing the nAChRs.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2* nAChRs) and varying concentrations of the unlabeled competitor ligand (DHβE).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value of the competitor, from which the binding affinity (Ki) can be determined.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
Sample Collection: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters like dopamine.
-
Drug Administration: DHβE and nicotine can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe to assess their effects on neurotransmitter release.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effect of compounds on ion channel function.
-
Cell Preparation: Neurons are either cultured or brain slices are prepared.
-
Pipette Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane of a neuron.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for the recording of the electrical activity of the entire cell.
-
Drug Application: DHβE can be applied to the bath solution to determine its effect on nAChR-mediated currents evoked by an agonist like acetylcholine or nicotine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to DHβE's mechanism of action and the experimental procedures used to study it.
Caption: Signaling pathway of α4β2* nAChR-mediated dopamine release and its blockade by DHβE.
Caption: Experimental workflow for a nicotine discrimination study with DHβE.
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of stimulus properties of nicotine by dihydro-beta-erythroidine (DHbetaE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of this compound sensitive nicotinic acetylcholine receptors in the ventral tegmental area to cocaine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of DHβE and Other Nicotinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Dihydro-β-erythroidine (DHβE), a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with other notable nicotinic antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to Nicotinic Antagonists
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their activation by acetylcholine or exogenous agonists like nicotine (B1678760) leads to a range of physiological and behavioral effects. Nicotinic antagonists block these effects and are invaluable tools for dissecting the roles of different nAChR subtypes in various physiological and pathological processes, including addiction, cognition, and inflammation.
This guide focuses on DHβE, a well-characterized antagonist with a degree of selectivity for α4β2-containing (α4β2*) nAChRs, and compares its in vivo profile to other commonly used antagonists with different selectivity profiles, such as the non-selective antagonist mecamylamine (B1216088) and the α7-selective antagonist methyllycaconitine (B43530) (MLA).
Comparative In Vivo Efficacy
The in vivo effects of nicotinic antagonists are often assessed by their ability to block nicotine-induced behaviors. The following tables summarize key quantitative data from comparative studies.
Table 1: Antagonism of Nicotine-Induced Behaviors
| Antagonist | Animal Model | Behavioral Assay | Nicotine Dose | Antagonist Dose | Efficacy | Reference |
| DHβE | Mouse | Antinociception (Tail-flick) | 2 mg/kg, s.c. | 2 mg/kg, s.c. | Partial blockade | [1] |
| Mouse | Hypomotility | 2 mg/kg, s.c. | 2 mg/kg, s.c. | Full blockade | [1] | |
| Mouse | Motor Impairment (Rotarod) | 2 mg/kg, s.c. | 2 mg/kg, s.c. | Full blockade | [1] | |
| Rat | Conditioned Responding | 0.4 mg/kg | 10 mg/kg | Full antagonism | [2] | |
| Mecamylamine | Mouse | Antinociception (Tail-flick) | 2 mg/kg, s.c. | 1 mg/kg, s.c. | Full blockade | [1] |
| Mouse | Hypomotility | 2 mg/kg, s.c. | 1 mg/kg, s.c. | Full blockade | [1] | |
| Mouse | Motor Impairment (Rotarod) | 2 mg/kg, s.c. | 1 mg/kg, s.c. | Full blockade | [1] | |
| Rat | Conditioned Responding | 0.4 mg/kg | 1 and 2 mg/kg | Full antagonism | [2] | |
| MLA | Rat | Conditioned Responding | 0.4 mg/kg | Up to 10 mg/kg | No effect | [2] |
| Mouse | Contextual Fear Conditioning | 0.25 mg/kg | 1.00, 10.00, and 20.00 mg/kg | No significant effect on nicotine enhancement | [3] |
Table 2: Receptor Subtype Selectivity and In Vivo Potency
| Antagonist | Primary Target Subtype(s) | In Vitro IC50 / Ki (receptor) | In Vivo Potency (ED50) | Reference |
| DHβE | α4β2 | IC50: 0.18 µM (α6/α3β2β3), 0.41 µM (α3β2), 23.1 µM (α3β4) | ED50 not explicitly stated, but effective doses range from 1-10 mg/kg. | [4][5] |
| Mecamylamine | Non-selective | IC50: ~1 µM for many subtypes | ED50 = 0.67 mg/kg (Nicotine Discrimination) | [6] |
| MLA | α7 | Ki: ~1 nM | Not applicable for nicotine antagonism in many behavioral paradigms. | [3] |
| α-conotoxin MII | α6β2 | High affinity | Not typically used systemically in vivo in the same manner. | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals.
Protocol Summary:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum) of a rat or mouse.[8][9] The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe's semipermeable membrane allows for the diffusion of small molecules from the extracellular fluid into a perfusion solution.[8]
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10] The outflow, or dialysate, is collected at regular intervals (e.g., every 20 minutes).[8]
-
Baseline and Drug Administration: Baseline samples are collected to establish stable neurotransmitter levels. The nicotinic antagonist is then administered (e.g., systemically or directly into the brain region via the probe), followed by nicotine.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8][10]
Conditioned Place Preference (CPP)
The CPP paradigm is a behavioral model used to assess the rewarding or aversive properties of drugs.
Protocol Summary:
-
Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment.[11]
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference for one compartment over another.[12]
-
Conditioning: Over several days, the animal receives injections of the drug (e.g., nicotine) and is confined to one of the compartments (the drug-paired compartment). On alternate days, the animal receives a saline injection and is confined to the other compartment (the saline-paired compartment). For a biased design, the drug is typically paired with the initially non-preferred side.[12][13]
-
Test: After the conditioning phase, the animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[12] To test antagonist effects, the antagonist is administered before the nicotine injection during the conditioning phase.
Drug Discrimination Assay
This operant conditioning procedure is used to assess the subjective effects of a drug.
Protocol Summary:
-
Apparatus: A two-lever operant chamber is used.
-
Training: Animals (typically rats or monkeys) are trained to press one lever after receiving an injection of a specific dose of a drug (e.g., nicotine) and a second lever after receiving a saline injection to receive a food reward.[6]
-
Testing: Once the animals have learned to reliably discriminate between the drug and saline, test sessions are conducted. To test for antagonist effects, the antagonist is administered prior to the training dose of nicotine, and the percentage of responses on the drug-appropriate lever is measured. A decrease in responding on the drug-appropriate lever indicates that the antagonist has blocked the subjective effects of nicotine.[6][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by nicotinic antagonists and a typical experimental workflow for their in vivo evaluation.
Caption: nAChR signaling and antagonist action.
Caption: In vivo evaluation of nicotinic antagonists.
Discussion and Conclusion
The choice of a nicotinic antagonist for in vivo studies depends critically on the research question and the specific nAChR subtypes implicated in the process under investigation.
-
DHβE is a valuable tool for investigating the role of α4β2* nAChRs in nicotine's effects. Its ability to block nicotine-induced locomotor activation and discriminative stimulus effects, while having less of an impact on nicotine-induced antinociception at similar doses, highlights the differential roles of nAChR subtypes in mediating nicotine's complex behavioral profile.[1] Studies on contextual fear conditioning further support the involvement of non-α7 nAChRs, likely α4β2*, in the cognitive-enhancing effects of nicotine, as DHβE, but not MLA, attenuates this effect.[3]
-
Mecamylamine , as a non-selective antagonist , is useful for determining the overall involvement of nAChRs in a particular response. However, its lack of subtype selectivity limits its utility in dissecting the roles of specific receptor subtypes.[1][2] Furthermore, its action as a channel blocker can sometimes complicate the interpretation of its mechanism of action compared to competitive antagonists like DHβE.[1]
-
MLA is the antagonist of choice for studying the function of α7 nAChRs . The lack of effect of MLA in blocking many of the behavioral effects of nicotine, such as conditioned responding, suggests that α7 nAChRs may not be the primary mediators of these particular actions of nicotine.[2]
-
Antagonists targeting α6-containing (α6) nAChRs , such as α-conotoxin MII, are important for studying the role of these receptors in dopamine release and nicotine reward.[4][7] DHβE shows a lower affinity for α6-nAChRs compared to α-conotoxin MII, indicating that at appropriate doses, DHβE can be used to preferentially target α4β2* over α6* nAChRs.[4]
References
- 1. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mecamylamine, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and functional comparisons of α6/α3β2β3-nAChRs and α4β2-nAChRs heterologously expressed in the human epithelial SH-EP1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discrimination analysis of NMDA receptor channel blockers as nicotinic receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mysterious α6-containing nAChRs: function, pharmacology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patterns of Nicotinic Receptor Antagonism: Nicotine Discrimination Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating DHβE Target Engagement in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Dihydro-β-erythroidine (DHβE), a potent antagonist of the α4β2* nicotinic acetylcholine (B1216132) receptor (nAChR), in brain tissue. Objectively comparing DHβE-based approaches with alternative methods, this document furnishes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Introduction to DHβE and Target Engagement
Dihydro-β-erythroidine (DHβE) is a competitive antagonist with selectivity for the α4β2* subtype of neuronal nicotinic acetylcholine receptors.[1] Validating that a compound like DHβE engages its intended target in the complex environment of the brain is a critical step in drug discovery and neuroscience research. It provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target modulation and physiological effects. This guide explores three primary methodologies for assessing DHβE target engagement:
-
Direct Binding Assays: Utilizing radiolabeled ligands to visualize and quantify the binding of compounds to the target receptor.
-
Cellular Thermal Shift Assay (CETSA®): Measuring the thermal stabilization of the target protein upon ligand binding.
-
Biomarker Analysis: Quantifying the modulation of downstream signaling pathways following receptor engagement.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate method for validating DHβE target engagement depends on various factors, including the experimental setting (in vitro vs. in vivo), the desired quantitative output, and the available resources. The following table summarizes the key characteristics of the compared techniques.
| Feature | Direct Binding Assays (e.g., Autoradiography, PET) | Cellular Thermal Shift Assay (CETSA®) | Biomarker Analysis (e.g., pERK, Calcium Flux) |
| Principle | Measures the direct interaction of a ligand with its receptor, often through competition with a radiolabeled tracer. | Measures the change in thermal stability of a protein upon ligand binding.[2] | Measures the functional consequence of receptor engagement by quantifying changes in downstream signaling molecules. |
| Environment | In vitro (autoradiography on brain slices) or in vivo (PET imaging). | In vitro (cell lysates, intact cells) and ex vivo (tissue samples).[3] | In vitro (cell culture) and ex vivo (tissue homogenates). |
| Key Output | Binding affinity (Ki), receptor density (Bmax), receptor occupancy. | Thermal shift (ΔTm), apparent EC50 for target engagement. | Fold change in biomarker levels, EC50/IC50 for functional response. |
| Advantages | Provides direct evidence of binding to the target. Quantitative and allows for anatomical localization of target engagement (especially with imaging). | Label-free method that does not require modification of the compound or target. Can be performed in a cellular context. | Provides a functional readout of target engagement and its biological consequences. |
| Limitations | Requires a suitable radiolabeled ligand. PET is expensive and requires specialized facilities. Autoradiography is performed on post-mortem tissue. | Primarily an in vitro/ex vivo method. Can be challenging for membrane proteins. | Indirect measure of target engagement. Requires a well-validated and robust biomarker. |
Quantitative Data Summary
This section presents quantitative data from studies evaluating DHβE and other ligands for α4β2* nAChR engagement, illustrating the types of data generated by each method.
Table 1: In Vitro Binding and Functional Potency of nAChR Ligands
| Compound | Assay Type | Target | Ki (nM) | EC50/IC50 (nM) | Source |
| DHβE | [³H]epibatidine Competition Binding | α4β2 nAChR | 820 | - | [1] |
| DHβE | (±)-epibatidine Functional Assay | α4β2-nAChR CNiFERs | - | 130 (in presence of 1µM epibatidine) | [4] |
| Epibatidine | Functional Assay | α4β2-nAChR CNiFERs | - | 8.9 | [4] |
| Nifene | [³H]cytisine Competition Binding | hα4β2 nAChR | 0.83 | - | [5] |
| AZAN | Not Specified | α4β2-nAChR | - | - | [6] |
Table 2: In Vivo Receptor Occupancy Data from PET Imaging
| Radioligand | Drug | Receptor Occupancy (%) | Brain Region | Species | Source |
| [¹⁸F]AZAN | Nicotine (B1678760) | Dramatic Reduction | Thalamus | Human | [6] |
| [¹⁸F]ASEM | DMXB-A (150 mg) | 17-49% | Various | Human | [7] |
Experimental Protocols & Methodologies
This section provides detailed protocols for the key experimental techniques discussed in this guide.
Direct Binding Assay: In Vitro Autoradiography
Autoradiography allows for the visualization and quantification of receptor binding in thin sections of brain tissue.
Protocol for [³H]Epibatidine Binding Competition with DHβE:
-
Tissue Preparation:
-
Rapidly remove and freeze rodent brains in isopentane (B150273) cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm coronal brain sections and thaw-mount them onto gelatin-coated slides.
-
Store slides at -80°C.
-
-
Binding Assay:
-
Pre-incubate slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20 minutes at room temperature to remove endogenous ligands.
-
Incubate slides with a fixed concentration of [³H]epibatidine (e.g., 1 nM) and varying concentrations of DHβE (e.g., 10⁻¹⁰ to 10⁻⁵ M) in incubation buffer for 60-90 minutes at room temperature.
-
To determine non-specific binding, incubate a set of slides with [³H]epibatidine and a high concentration of a non-radiolabeled competitor (e.g., 1 µM epibatidine).
-
-
Washing and Drying:
-
Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a short duration (e.g., 2 x 2 minutes) to remove unbound radioligand.
-
Briefly dip the slides in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Imaging and Analysis:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration (days to weeks depending on the isotope).
-
Scan the imaging plate or develop the film.
-
Quantify the signal intensity in specific brain regions using densitometry software, referencing the standards to convert signal to fmol/mg tissue.
-
Generate competition binding curves and calculate the Ki of DHβE.
-
Experimental Workflow for Autoradiography
Caption: Workflow for in vitro receptor autoradiography.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]
Protocol for CETSA with Membrane Proteins (e.g., nAChRs):
-
Cell Culture and Treatment:
-
Culture cells expressing the target nAChR subtype to a suitable confluency.
-
Treat cells with either vehicle or varying concentrations of DHβE for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize membrane proteins.
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target nAChR protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and DHβE-treated samples to generate melt curves. A shift in the melt curve indicates thermal stabilization.
-
Alternatively, for isothermal dose-response (ITDR-CETSA), heat all samples at a single, optimized temperature and plot the amount of soluble protein against the DHβE concentration to determine the apparent EC50 for target engagement.
-
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay.
Biomarker Analysis
This approach assesses target engagement by measuring changes in downstream signaling pathways activated by nAChRs. Key signaling cascades include the PI3K/Akt and MAPK/ERK pathways.[10][11]
a) ERK Phosphorylation (pERK) Assay:
-
Cell Culture and Stimulation:
-
Culture cells expressing the target nAChR subtype.
-
Pre-treat cells with varying concentrations of DHβE for a defined period.
-
Stimulate the cells with a nAChR agonist (e.g., nicotine or acetylcholine) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Quantification of pERK:
-
Measure the levels of phosphorylated ERK (pERK) and total ERK in the cell lysates using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pERK and total ERK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pERK and total ERK.
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the concentration of DHβE to determine the IC50 for the inhibition of agonist-induced ERK phosphorylation.
-
b) Calcium Flux Assay:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target nAChR in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add varying concentrations of DHβE to the wells and incubate.
-
Inject a nAChR agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Generate dose-response curves by plotting the peak fluorescence response against the DHβE concentration to determine the IC50 for the inhibition of agonist-induced calcium influx.
-
Signaling Pathways
Activation of α4β2* nAChRs leads to the influx of cations, including Ca²⁺, which triggers downstream signaling cascades.
α4β2 nAChR Downstream Signaling*
Caption: Simplified signaling pathway of α4β2* nAChR.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
Conclusion
The validation of DHβE target engagement in brain tissue can be approached through a variety of robust methodologies. Direct binding assays, such as autoradiography and PET imaging, provide unequivocal evidence of target interaction and localization. CETSA offers a label-free alternative to confirm target binding in a cellular context. Biomarker analysis provides a functional readout of the downstream consequences of receptor engagement. The choice of method will be guided by the specific research question, available resources, and the desired level of in vitro or in vivo validation. This guide provides the foundational knowledge and protocols to design and execute experiments to confidently validate DHβE target engagement in the brain.
References
- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. researchgate.net [researchgate.net]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Tale of Two Blocks: Unraveling the Mechanistic Differences Between DHβE and Non-Competitive Antagonists at Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of receptor antagonism is paramount for designing selective and effective therapeutics. This guide provides a detailed comparison of the mechanisms of Dihydro-β-erythroidine (DHβE), a classic competitive antagonist, and non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), supported by experimental data and detailed protocols.
Nicotinic acetylcholine receptors are critical mediators of synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, making them a key target for drug discovery. Antagonists of these receptors are broadly classified into two categories based on their mechanism of action: competitive and non-competitive. This guide will dissect the fundamental differences between these two modes of inhibition, using DHβE as a prime example of a competitive antagonist and drawing on data for well-characterized non-competitive antagonists like mecamylamine (B1216088) and ketamine.
At the Heart of the Matter: Competitive vs. Non-Competitive Inhibition
The primary distinction between these antagonist types lies in their interaction with the nAChR. DHβE, as a competitive antagonist , directly competes with the endogenous agonist, acetylcholine (ACh), for binding to the same orthosteric site on the receptor.[1][2][3][4][5][6] This binding is mutually exclusive; when DHβE is bound, ACh cannot, and vice versa.[7][8] Consequently, the inhibitory effect of DHβE can be surmounted by increasing the concentration of the agonist.[4][7][8][9]
In stark contrast, non-competitive antagonists bind to a site on the receptor that is topographically distinct from the ACh binding site.[10][11][12][13] This can be an allosteric site elsewhere on the receptor protein or a site within the ion channel pore itself.[10][12][13][14] Because they do not directly compete with ACh, their inhibitory effect is typically not surmountable by increasing agonist concentrations.[7][9][15] Instead of preventing agonist binding, they prevent the conformational change that leads to channel opening or physically block the passage of ions through the open channel.[10]
Quantitative Comparison of Antagonist Potency
The potency of these antagonists is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes reported values for DHβE and the non-competitive antagonists mecamylamine and ketamine across various nAChR subtypes.
| Antagonist | nAChR Subtype | IC50 / Ki (µM) | Reference |
| DHβE (Competitive) | α4β2 | 0.37 (IC50) | [3] |
| α3β2 | 0.41 (IC50) | [3] | |
| α4β4 | 0.19 (IC50) | [3] | |
| α4β2 | 0.82 (Ki) | [16] | |
| α4β2 | 1.2 (IC50) | [16] | |
| Mecamylamine (Non-competitive) | α3β4 | 0.64 (IC50) | |
| α4β2 | 2.5 (IC50) | ||
| α3β2 | 3.6 (IC50) | ||
| α7 | 6.9 (IC50) | ||
| Neuronal (rat chromaffin cells) | 0.34 (IC50) | [10] | |
| α4β2 | 2.92 (Ki) | [14] | |
| Ketamine (Non-competitive) | α3β4 | 9.5 - 29 (IC50) | [17] |
| α4β2 | 50 - 92 (IC50) | [17] | |
| α7 | 20 (IC50) | [1] | |
| Human ganglionic | 1.4 (IC50) | [1][18] | |
| α3β4 | 3.1 (IC50) | [4][19] |
Delving into the Mechanisms: Key Experimental Findings
Electrophysiological studies have been instrumental in elucidating the distinct mechanisms of these antagonists.
DHβE:
-
Mechanism: As a competitive antagonist, DHβE causes a rightward parallel shift in the agonist concentration-response curve without a change in the maximal response.[8][20] This indicates that higher concentrations of agonist are required to achieve the same level of receptor activation in the presence of DHβE.
-
Channel Gating: DHβE stabilizes the receptor in a resting, closed-channel state.[21]
Non-Competitive Antagonists (Mecamylamine and Ketamine):
-
Mechanism: These antagonists typically act as open-channel blockers, meaning they enter and occlude the ion channel pore once it has been opened by an agonist.[2][10][11][15][22][23] This is a form of use-dependent inhibition, where the antagonist's effect is more pronounced with repeated receptor activation.
-
Voltage Dependence: The block by mecamylamine and ketamine is often voltage-dependent, becoming more pronounced with hyperpolarization of the membrane potential.[10][11][17][24] This is characteristic of charged molecules that bind within the transmembrane electric field of the ion channel.
-
Channel Kinetics: Non-competitive antagonists can alter the kinetics of the ion channel. For instance, mecamylamine has been shown to shorten the decay time of endplate currents and reduce the mean open time of single channels.[2] Some non-competitive antagonists can also induce unique sub-conductance states of the channel.[3]
-
Allosteric Modulation: Beyond channel block, some non-competitive antagonists can act as negative allosteric modulators (NAMs).[6][9][25] NAMs bind to an allosteric site and reduce the probability of the channel opening in response to agonist binding, effectively decreasing the agonist's efficacy.[6][9][13]
Visualizing the Mechanisms
To better illustrate these differing mechanisms, the following diagrams were generated using the DOT language.
Caption: Mechanisms of competitive and non-competitive antagonism.
Experimental Protocols
The characterization of these antagonists relies on robust experimental techniques. Below are detailed methodologies for two key experimental approaches.
Two-electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Agonist Application: A baseline response is established by applying a known concentration of ACh.
-
Antagonist Application:
-
For Competitive Antagonists (DHβE): Oocytes are pre-incubated with DHβE for a set period before co-application with ACh. The concentration-response curve for ACh is then re-determined in the presence of a fixed concentration of DHβE to observe the parallel shift.
-
For Non-Competitive Antagonists (Mecamylamine/Ketamine): The antagonist is typically co-applied with the agonist. To test for use-dependence, the antagonist can be applied during repeated short applications of the agonist. Voltage-dependence is assessed by measuring the block at different holding potentials.
-
-
Data Analysis: The recorded currents are analyzed to determine IC50 values, changes in agonist EC50, and effects on channel kinetics.
Caption: Typical workflow for TEVC experiments.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cultured cells or brain tissue.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Competition Binding:
-
A fixed concentration of a radiolabeled ligand that binds to the orthosteric site (e.g., [³H]epibatidine or [³H]cytisine) is added to the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., DHβE) are added.
-
For non-competitive antagonists that do not bind to the orthosteric site, this assay may not show competition. However, some non-competitive antagonists can allosterically modulate the binding of the radioligand.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The distinction between competitive and non-competitive antagonism at nAChRs is not merely academic; it has profound implications for drug development. DHβE exemplifies the surmountable nature of competitive antagonism, directly vying with the endogenous agonist for the receptor's primary binding site. In contrast, non-competitive antagonists like mecamylamine and ketamine employ a more intricate strategy of channel blockade or allosteric modulation, often in a use- and voltage-dependent manner. A thorough understanding of these disparate mechanisms, supported by quantitative data from well-defined experimental protocols, is essential for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple modes of α7 nAChR noncompetitive antagonism of control agonist-evoked and allosterically enhanced currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-anesthetic concentrations of (R,S)-ketamine metabolites inhibit acetylcholine-evoked currents in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Ketamine inhibits synaptic transmission and nicotinic acetylcholine receptor-mediated responses in rat intracardiac ganglia in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mecamylamine, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subunit-dependent inhibition of human neuronal nicotinic acetylcholine receptors and other ligand-gated ion channels by dissociative anesthetics ketamine and dizocilpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Sub-anesthetic concentrations of (R,S)-ketamine metabolites inhibit acetylcholine-evoked currents in α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular dynamics simulations of dihydro-β-erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modeling study of mecamylamine block of muscle type acetylcholine receptors | Semantic Scholar [semanticscholar.org]
- 24. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Negative allosteric modulation of nicotinic acetylcholine receptors blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dihydro-β-erythroidine's Effects: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydro-β-erythroidine (DHβE), a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with other commonly used antagonists. Leveraging experimental data from studies utilizing knockout mouse models, this document aims to objectively assess the performance and specificity of DHβE, offering valuable insights for researchers in neuroscience and drug development.
Introduction to Dihydro-β-erythroidine (DHβE)
Dihydro-β-erythroidine (DHβE) is an alkaloid derived from Erythrina species that acts as a competitive antagonist at neuronal nAChRs. It exhibits a moderate selectivity for α4-containing receptor subunits, particularly the α4β2 subtype, which is highly abundant in the central nervous system.[1][2] This selectivity makes DHβE a valuable pharmacological tool for dissecting the roles of specific nAChR subtypes in various physiological and pathological processes, including nicotine (B1678760) addiction, depression, and cognitive function. The validation of its effects and specificity is greatly enhanced by the use of knockout animal models, where the gene for a specific nAChR subunit is inactivated.
Comparative Analysis of nAChR Antagonists
The following tables summarize the quantitative data comparing DHβE with other notable nAChR antagonists: Mecamylamine (B1216088) (a non-competitive, non-selective antagonist) and Methyllycaconitine (MLA, a competitive antagonist selective for α7 nAChRs).
Table 1: In Vitro Antagonist Potency (IC50 values) at different nAChR Subtypes
| Antagonist | α4β2 | α3β4 | α7 | α4β4 | α3β2 | α6/α3β2β3 |
| DHβE | 0.37 µM[2] | >300 µM[3] | >300 µM[3] | 0.19 µM[2] | 3.8 µM[4] | 1.1 µM[5] |
| Mecamylamine | 2.5 µM | 0.64 µM | 6.9 µM | - | 3.6 µM | - |
| MLA | 2.3-26.6 µM[6] | 2.3-26.6 µM[6] | 0.002 µM (2 nM)[7] | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and expression system used.
Table 2: In Vivo Effects on Nicotine-Induced Seizures in Mice
| Antagonist | Wild-Type Mice (Seizure Score/Incidence) | Knockout Model | Effect in Knockout Model |
| DHβE | Weakly reduced seizure intensity and incidence[8] | - | - |
| Mecamylamine | Abolished nicotine-induced seizures[8] | β2 or α7 knockout | Insensitive to antidepressant-like effects in forced swim test[9] |
| MLA | Significantly inhibited nicotine-induced seizures[8] | - | - |
Note: Data on direct comparative studies in knockout models for nicotine-induced seizures with all three antagonists is limited.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Generation and Validation of Knockout Mice
Objective: To create and confirm a line of mice with a targeted deletion of a specific nAChR subunit gene.
Protocol:
-
Gene Targeting: Employ homologous recombination in embryonic stem (ES) cells to replace a critical exon of the target nAChR subunit gene with a selection marker (e.g., neomycin resistance gene).[10]
-
ES Cell Culture and Transfection: Culture murine ES cells and introduce the targeting vector via electroporation.[11]
-
Selection of Recombinant ES Cells: Select for ES cells that have successfully incorporated the targeting vector using positive selection (e.g., neomycin resistance) and negative selection (e.g., diphtheria toxin A) to eliminate random insertions.
-
Blastocyst Injection: Inject the selected ES cells into blastocysts from a donor mouse.[11]
-
Generation of Chimeric Mice: Transfer the injected blastocysts into a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed on to the offspring.
-
Genotyping: Screen the offspring for the presence of the knockout allele using polymerase chain reaction (PCR) analysis of genomic DNA extracted from tail biopsies.
-
Validation of Knockout: Confirm the absence of the target protein in homozygous knockout mice using techniques such as Western blotting or immunohistochemistry on brain tissue. Functional validation can be achieved through electrophysiological recordings to confirm the absence of currents mediated by the targeted receptor subtype.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Objective: To measure the effect of nAChR antagonists on nicotine-evoked currents in neurons from wild-type and knockout mice.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).[12][13]
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, ventral tegmental area) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2.0 ml/min.[12]
-
Identify neurons for recording using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (4-6 MΩ resistance) filled with an appropriate internal solution.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application:
-
Locally apply nicotine (agonist) to the recorded neuron using a second glass micropipette positioned 10-40 µm away from the cell body. Eject the drug using a brief pressure pulse.[12][13]
-
To test the effect of an antagonist, pre-apply the antagonist (e.g., DHβE, mecamylamine) in the bath or locally before co-applying it with nicotine.
-
-
Data Analysis:
-
Record the amplitude and kinetics of the nicotine-evoked currents in the absence and presence of the antagonist.
-
Construct concentration-response curves to determine the IC50 of the antagonist.
-
Compare the antagonist's effect on neurons from wild-type versus knockout mice.
-
Locomotor Activity Measurement
Objective: To assess the effect of nAChR antagonists on nicotine-induced changes in locomotor activity in wild-type and knockout mice.
Protocol:
-
Apparatus: Use open-field arenas (e.g., 40 x 40 x 30 cm clear acrylic boxes) equipped with photobeam detectors or a video-tracking system to automatically record locomotor activity.[14][15]
-
Habituation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment. On preceding days, habituate the mice to handling, saline injections, and the locomotor activity chambers.[14]
-
Procedure:
-
Administer the antagonist (e.g., DHβE, mecamylamine) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specific time before the test.
-
Administer nicotine or saline.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, time spent moving, rearing frequency) for a set duration (e.g., 30-60 minutes).[1][16]
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Compare the effects of the antagonist on nicotine-induced locomotor activity between wild-type and knockout mice.
-
Contextual Fear Conditioning
Objective: To evaluate the role of specific nAChR subunits in fear memory, as modulated by DHβE and other antagonists.
Protocol:
-
Apparatus: A conditioning chamber with a grid floor for delivering a mild footshock, and a distinct context for cued fear testing. A video camera and software are used to record and score freezing behavior.[17][18]
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 85 dB), that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.57 mA).
-
Repeat the CS-US pairing one or more times with an inter-trial interval (e.g., 2 minutes).
-
Administer drugs (nicotine and/or antagonist) at a set time before training.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber for a set duration (e.g., 5 minutes) without presenting the CS or US.
-
Measure the percentage of time the mouse spends freezing as an index of contextual fear memory.
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, present the CS (auditory tone) for a set duration.
-
Measure the percentage of freezing during the CS presentation as an index of cued fear memory.
-
-
Data Analysis:
-
Compare the percentage of freezing time in the contextual and cued tests between drug treatment groups and between wild-type and knockout mice.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The use of knockout mouse models is indispensable for validating the in vivo effects and subtype selectivity of nAChR antagonists like DHβE. The compiled data indicates that DHβE is a potent antagonist at α4-containing nAChRs, and its effects can be clearly distinguished from less selective antagonists like mecamylamine and α7-selective antagonists like MLA when studied in the appropriate genetic background. This guide provides the necessary data and protocols to aid researchers in designing and interpreting experiments aimed at elucidating the complex roles of nicotinic acetylcholine receptors in the brain.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nicotine Elicits Convulsive Seizures by Activating Amygdalar Neurons [frontiersin.org]
- 9. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. study.com [study.com]
- 12. Video: Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices [jove.com]
- 13. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. va.gov [va.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 18. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Dihydro-β-erythroidine (DHβE) Analogs in Nicotinic Acetylcholine Receptor (nAChR) Binding
A Comprehensive Guide for Researchers and Drug Development Professionals
Dihydro-β-erythroidine (DHβE), a natural alkaloid, is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating notable selectivity for the α4β2 subtype.[1] This property has established DHβE as a critical pharmacological tool for investigating the physiological and pathological roles of nAChRs. In the pursuit of developing more selective and potent therapeutic agents for a range of neurological and psychiatric disorders, extensive research has been dedicated to the synthesis and pharmacological evaluation of various DHβE analogs. This guide provides a comparative analysis of these analogs, focusing on their binding affinities across different nAChR subtypes, supported by experimental data and detailed methodologies.
Quantitative Analysis of Binding Affinities
The binding affinities of DHβE and its analogs for various nAChR subtypes are typically determined through radioligand competition binding assays. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from key studies, providing a quantitative comparison of their potency and selectivity.
| Compound | nAChR Subtype | Ki (μM) |
| DHβE | α4β2 | 0.82 |
| α4β4 | > 300 | |
| α3β4 | > 300 | |
| Analog 1a (Saturated AB ring) | α4β2 | > 300 |
| α4β4 | > 300 | |
| α3β4 | > 300 | |
| Analog 2a (Mono-unsaturated AB ring) | α4β2 | 3.4 |
| α4β4 | > 300 | |
| α3β4 | > 300 | |
| Analog 3a (Di-unsaturated AB ring) | α4β2 | > 300 |
| α4β4 | > 300 | |
| α3β4 | > 300 |
Table 1: Comparative Binding Affinities (Ki) of DHβE and its Analogs. Data sourced from Jepsen et al. (2014).[1] The study highlights that the saturation level of the AB ring system significantly impacts binding affinity, with the mono-unsaturated analog (2a) retaining the highest affinity for the α4β2 subtype among the simplified analogs.
| Compound | nAChR Subtype | IC50 (μM) |
| DHβE | α4β2 | 1.2 |
| α3β4 | > 100 | |
| Analog 2a (Mono-unsaturated AB ring) | α4β2 | 30 |
| α3β4 | > 100 |
Table 2: Functional Antagonist Potency (IC50) of DHβE and Analog 2a. Data from Jepsen et al. (2014) functional assays.[1] While analog 2a shows a decrease in potency compared to DHβE, it still functions as an antagonist with considerable efficacy.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of DHβE analogs.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of DHβE analogs for different nAChR subtypes.
Materials:
-
Membrane Preparations: Membranes from HEK293 cells stably expressing the desired rat nAChR subtypes (e.g., α4β2, α4β4, α3β4).
-
Radioligand: [3H]epibatidine, a high-affinity nAChR agonist.
-
Test Compounds: DHβE and its synthesized analogs.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salt concentrations.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target nAChR subtype.
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]epibatidine, and a high concentration of a non-labeled competitor (e.g., nicotine) to saturate the receptors.
-
Competition Binding: Membrane preparation, [3H]epibatidine, and varying concentrations of the test compound (DHβE analog).
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 2-3 hours) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, such as an nAChR. It allows for the functional characterization of antagonists by measuring their ability to inhibit agonist-induced currents.
Objective: To determine the functional antagonist potency (IC50) of DHβE analogs.
Materials:
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the subunits of the desired nAChR subtype.
-
Injection System: Nanoject injector or similar.
-
TEVC setup: Including an amplifier, voltage and current electrodes, a perfusion system, and data acquisition software.
-
Recording Solution: A buffered saline solution (e.g., ND96).
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Test Compounds: DHβE and its analogs.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Experimental Protocol:
-
Apply a brief pulse of the agonist (at a concentration that elicits a submaximal response, e.g., EC20) and record the resulting inward current.
-
After a washout period, pre-apply the test compound (DHβE analog) at a specific concentration for a set duration.
-
In the continued presence of the test compound, apply the same agonist pulse and record the current.
-
Repeat this process for a range of test compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The interaction of DHβE analogs with nAChRs ultimately modulates downstream signaling cascades. A primary pathway affected by nAChR activity, particularly in the context of the central nervous system, is the regulation of neurotransmitter release, most notably dopamine (B1211576).
nAChR-Mediated Dopamine Release
Activation of presynaptic nAChRs, especially the α4β2* and α6β2* subtypes, on dopaminergic neurons leads to an influx of Ca2+. This increase in intracellular calcium facilitates the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of dopamine into the synaptic cleft. Antagonists like DHβE and its analogs block this process by preventing the initial activation of the nAChR by acetylcholine.
References
Safety Operating Guide
Navigating the Safe Disposal of Dihydro-beta-erythroidine in a Laboratory Setting
Ensuring the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Dihydro-beta-erythroidine, a potent antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), adherence to established disposal protocols is paramount.[1][2][3] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some suppliers indicate that this substance does not meet the classification criteria for a hazardous material under specific regulations, it is best practice to handle all laboratory chemicals with care.[4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (meeting BS EN 374:2003 standards), lab coats, and safety glasses, when handling this compound.[4] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Absorb the spill with a suitable inert material, sweep it up, and place it in a designated, labeled container for disposal.[4] Avoid generating dust and prevent the material from entering drains.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste should align with general good laboratory practices for chemical waste management.[6] The primary route for disposal is through a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as chemical waste.
-
Segregate solid waste from liquid waste.
-
Avoid mixing this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
-
Containerization:
-
Use only appropriate, chemically compatible, and leak-proof containers for waste accumulation.[8] Plastic containers are often preferred.[9]
-
Ensure containers are in good condition with secure, tightly fitting caps.[7]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as directed by your institution's EHS office), the full chemical name ("this compound"), and any relevant hazard warnings.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Disposal Request and Collection:
-
Once the waste container is full or has reached the storage time limit set by your institution (often up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for pickup and disposal.[7][9]
-
All hazardous waste must be disposed of through an authorized hazardous waste collection program.[10]
-
Empty Containers: Containers that have held this compound should be managed as chemical waste. If institutional policy allows, containers that held non-acute hazardous waste may be disposed of as regular trash after all contents have been removed, and the label has been defaced.[10] For containers that held acutely toxic chemicals (P-listed), triple rinsing with a suitable solvent is required before the container can be disposed of as regular trash.[10] The rinsate must be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months | [9] |
| Time for Removal of Full Container | Within 3 calendar days | [7][9] |
Disposal Workflow
Caption: this compound Disposal Workflow.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. The procedures outlined are based on established laboratory safety and chemical waste management guidelines.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management policies, as they may have additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
